PD-0299685
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
特性
CAS番号 |
313651-33-1 |
|---|---|
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
InChIキー |
KKXFMWXZXDUYBF-BDAKNGLRSA-N |
異性体SMILES |
CCC[C@@H](C)C[C@@H](CC(=O)O)CN |
正規SMILES |
CCCC(C)CC(CC(=O)O)CN |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of PD-0299685: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of PD-0299685, a gabapentinoid investigated for its potential therapeutic effects in managing vasomotor symptoms, commonly known as hot flashes. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on its molecular target, binding affinity, and the downstream physiological effects, with a focus on the well-characterized analogue, gabapentin, due to the discontinuation of this compound's clinical development.
Executive Summary
This compound is a potent and selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1][2][3][4][5][6] Its mechanism of action is centered on the modulation of neuronal excitability, which is believed to alleviate the thermoregulatory dysfunction underlying vasomotor symptoms. While the clinical development of this compound for hot flashes was halted in Phase 2 trials, the extensive research on its class of compounds, particularly gabapentin, provides a robust framework for understanding its pharmacological profile. This guide will detail the molecular interactions, present quantitative binding data, outline key experimental protocols for its characterization, and illustrate the relevant signaling pathways.
Molecular Target and Binding Affinity
The primary molecular target of this compound and other gabapentinoids is the α2δ auxiliary subunit of VGCCs.[1][2][3][4][5][6] These subunits are crucial for the proper trafficking and function of the pore-forming α1 subunit of the calcium channel. By binding to the α2δ-1 and α2δ-2 isoforms, gabapentinoids are thought to reduce the density of functional calcium channels at the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[7][8]
Quantitative data on the binding affinity of gabapentin for the α2δ subunits have been determined through radioligand binding assays. These studies reveal a high affinity for the α2δ-1 subunit and a slightly lower affinity for the α2δ-2 subunit, while no significant binding is observed for the α2δ-3 and α2δ-4 isoforms.
| Compound | Subunit | Kd (nM) | Method |
| Gabapentin | α2δ-1 | 59 | Radioligand Binding Assay |
| Gabapentin | α2δ-2 | 153 | Radioligand Binding Assay |
| Gabapentin | α2δ-3 | No significant binding | Radioligand Binding Assay |
Table 1: Binding Affinity of Gabapentin for α2δ Subunits.[1][2][3][9]
Proposed Mechanism of Action for Vasomotor Symptoms
The prevailing hypothesis for the efficacy of gabapentinoids in treating hot flashes involves the modulation of neuronal activity within the hypothalamus, the brain's primary thermoregulatory center. During menopause, fluctuations in estrogen levels are thought to lead to an over-activity of certain hypothalamic neurons, narrowing the thermoneutral zone and triggering inappropriate heat dissipation responses, experienced as hot flashes.
By binding to the α2δ subunit of VGCCs in these hypothalamic neurons, this compound is believed to decrease calcium influx and subsequently reduce the release of excitatory neurotransmitters like glutamate. This dampening of neuronal hyperexcitability is thought to restore a more stable thermoregulatory set-point, thereby reducing the frequency and severity of hot flashes.
Clinical Efficacy in Vasomotor Symptoms
Clinical trials investigating the use of gabapentin for the treatment of hot flashes have demonstrated its efficacy in reducing their frequency and severity. While data specific to this compound is limited due to its discontinued development, the results from gabapentin studies provide a strong indication of the potential therapeutic effect of this class of drugs.
| Study Population | Treatment | Dosage | Reduction in Hot Flash Frequency | Reduction in Hot Flash Severity/Score |
| Postmenopausal Women | Gabapentin | 900 mg/day | - | 52% reduction in score[10] |
| Postmenopausal Women | Gabapentin | 300 mg/day | 64.7% | 62.2% |
| Men on Androgen Deprivation Therapy | Gabapentin | 900 mg/day | Significant reduction (p=0.02) | - |
Table 2: Summary of Clinical Trial Data for Gabapentin in Treating Hot Flashes.
Experimental Protocols
The characterization of this compound's mechanism of action relies on two key experimental techniques: radioligand binding assays to determine its affinity for the α2δ subunit and whole-cell patch-clamp electrophysiology to measure its functional effect on calcium channel currents.
Radioligand Binding Assay
This protocol outlines the steps to determine the binding affinity (Kd) of a test compound like this compound for the α2δ subunit.
Materials:
-
Membrane preparations from cells expressing the α2δ subunit
-
Radiolabeled gabapentin (e.g., [³H]gabapentin)
-
Unlabeled test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the α2δ subunit in a lysis buffer and isolate the membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the displacement of the radioligand by the test compound and fit the data to a one-site binding model to determine the IC50, which can then be converted to the Ki value.
Whole-Cell Patch-Clamp Electrophysiology
This protocol measures the effect of this compound on the function of voltage-gated calcium channels.
Materials:
-
Cultured neurons expressing VGCCs with α2δ subunits (e.g., dorsal root ganglion neurons)
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
Extracellular solution (containing Ba²⁺ as the charge carrier)
-
Intracellular solution (pipette solution)
-
Test compound (this compound)
Procedure:
-
Cell Preparation: Plate neurons on coverslips for recording.
-
Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with intracellular solution.
-
Giga-seal Formation: Approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette tip, achieving electrical access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit calcium channel currents.
-
Drug Application: Perfuse the cell with the extracellular solution containing this compound.
-
Data Acquisition: Record the calcium channel currents before, during, and after drug application.
-
Data Analysis: Measure the peak current amplitude and analyze the voltage-dependence of activation and inactivation to determine the effect of the compound.
Conclusion
This compound is a gabapentinoid that targets the α2δ subunit of voltage-gated calcium channels. Its mechanism of action, inferred from studies on gabapentin, involves the modulation of neuronal excitability in the hypothalamus, leading to the stabilization of thermoregulation and the alleviation of vasomotor symptoms. While the clinical development of this compound was not completed, the well-established pharmacology of gabapentinoids provides a strong foundation for understanding its potential therapeutic effects and for the continued exploration of this class of compounds for non-hormonal treatment of menopausal symptoms. The experimental protocols detailed in this guide provide a framework for the further investigation of novel gabapentinoids.
References
- 1. Calcium channel alpha(2)delta subunits-structure and Gabapentin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium channel alpha2delta subunits: differential expression, function, and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha2-delta protein: an auxiliary subunit of voltage-dependent calcium channels as a recognized drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gabapentin - Wikipedia [en.wikipedia.org]
- 8. The anti-allodynic alpha(2)delta ligand pregabalin inhibits the trafficking of the calcium channel alpha(2)delta-1 subunit to presynaptic terminals in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. contemporaryobgyn.net [contemporaryobgyn.net]
PD-0299685: A Technical Guide to a Novel Gabapentinoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-0299685 is a potent gabapentinoid, a class of drugs that selectively binds to the α2δ subunit of voltage-gated calcium channels (VGCCs). This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals in drug development interested in the pharmacology and therapeutic potential of this compound. This document details the mechanism of action of gabapentinoids, summarizes the clinical findings for this compound in interstitial cystitis/bladder pain syndrome (IC/BPS), and provides detailed experimental protocols relevant to the study of this and similar compounds.
Introduction to Gabapentinoids and this compound
Gabapentinoids, including gabapentin and pregabalin, are a well-established class of drugs primarily used for the treatment of epilepsy and neuropathic pain.[1][2] Despite their structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), they do not act on GABA receptors. Instead, their therapeutic effects are mediated through high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2] This interaction is crucial for their analgesic, anticonvulsant, and anxiolytic properties.
This compound is a novel and potent ligand for the α2δ subunit of calcium channels. It has been investigated for its therapeutic potential in chronic pain conditions, specifically interstitial cystitis/bladder pain syndrome (IC/BPS), a condition characterized by chronic pelvic pain and lower urinary tract symptoms.
Mechanism of Action
The primary mechanism of action of gabapentinoids involves their binding to the α2δ subunits of presynaptic VGCCs. This binding leads to a reduction in the influx of calcium into the presynaptic terminal, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. The α2δ-1 subunit, in particular, has been identified as a key mediator of the analgesic effects of these drugs.[2]
Signaling Pathway of Gabapentinoids
The binding of a gabapentinoid like this compound to the α2δ subunit of a voltage-gated calcium channel initiates a cascade of events that ultimately modulates neurotransmitter release.
Quantitative Data
While specific binding affinity data (Ki or IC50 values) for this compound are not publicly available in the reviewed literature, the compound is described as a "potent" ligand for the α2δ subunit. For context, the binding affinities of other well-characterized gabapentinoids are presented in the table below. It is anticipated that this compound would exhibit affinities in a similar range.
| Compound | Subunit | Ki (nM) |
| Gabapentin | α2δ-1 | 39 |
| Pregabalin | α2δ-1 | 32 |
| Gabapentin | α2δ-2 | 140 |
| Pregabalin | α2δ-2 | 71 |
Table 1: Binding affinities of gabapentin and pregabalin for human α2δ-1 and α2δ-2 subunits.
Preclinical and Clinical Findings
Preclinical Evaluation
Detailed preclinical studies for this compound are not extensively published. However, based on its classification as a gabapentinoid, it is presumed to have undergone a standard preclinical assessment battery. This would typically include in vitro binding assays and in vivo studies in animal models of pain to establish efficacy and safety prior to clinical development.
Clinical Trial in Interstitial Cystitis/Bladder Pain Syndrome
A Phase II, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with moderate to severe IC/BPS.
Study Design:
-
Participants: Patients diagnosed with IC/BPS.
-
Intervention: Oral administration of this compound (60 mg daily) or placebo.
-
Primary Outcome: Change in the daily worst pain score from baseline.
-
Secondary Outcomes: Included changes in the Interstitial Cystitis Symptom Index (ICSI) and other measures of pain and quality of life.
Results: The study demonstrated that a daily dose of 60 mg of this compound resulted in a clinically and statistically significant reduction in the daily worst pain score compared to placebo in patients with IC/BPS.[1]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the characterization of gabapentinoids like this compound.
Radioligand Binding Assay for α2δ Subunit Affinity
This protocol is a standard method to determine the binding affinity of a compound to the α2δ subunits.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α2δ-1 and α2δ-2 subunits.
Materials:
-
Membrane preparations from cells expressing recombinant human α2δ-1 or α2δ-2 subunits.
-
[³H]-Gabapentin or [³H]-Pregabalin as the radioligand.
-
This compound (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a competitive radioligand binding assay.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, include a saturating concentration of unlabeled gabapentin or pregabalin.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI) Model
This is a widely used animal model to assess the efficacy of analgesics in treating neuropathic pain.
Objective: To evaluate the anti-allodynic and anti-hyperalgesic effects of this compound in a rat model of neuropathic pain.
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
Surgical Procedure: Anesthetize the rat. Expose the sciatic nerve in the mid-thigh level of one hind limb. Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a slight constriction of the nerve is observed. Close the incision in layers.
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments. A decrease in the withdrawal threshold in the injured paw compared to the contralateral paw indicates mechanical allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves test). A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.
-
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the vehicle-treated and this compound-treated groups at different time points after drug administration. A significant increase in withdrawal threshold or latency in the drug-treated group indicates an analgesic effect.
Conclusion
This compound is a promising gabapentinoid with demonstrated clinical efficacy in reducing pain associated with interstitial cystitis/bladder pain syndrome. Its mechanism of action is consistent with other members of the gabapentinoid class, involving the modulation of voltage-gated calcium channels via binding to the α2δ subunit. Further research, particularly the public dissemination of its detailed preclinical data, including binding affinities and efficacy in various pain models, would be highly valuable to the scientific community for a more complete understanding of its pharmacological profile and to guide the development of future therapeutics in this class. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel gabapentinoids.
References
Unveiling the Target of PD-0299685: A Technical Guide to the Voltage-Gated Calcium Channel Alpha-2-Delta-1 Subunit
For Immediate Release
This technical guide provides an in-depth exploration of the target identification for the investigational compound PD-0299685. Developed for researchers, scientists, and drug development professionals, this document outlines the scientific basis for its mechanism of action, focusing on its interaction with the voltage-gated calcium channel alpha-2-delta-1 (CACNA2D1) subunit. While specific preclinical data for this compound remains proprietary, this guide presents the established methodologies and expected quantitative outcomes for the characterization of such a compound.
Executive Summary
This compound is a small molecule compound that has been investigated for its therapeutic potential in various conditions, including interstitial cystitis/bladder pain syndrome and insomnia.[1][2] Its primary molecular target has been identified as the alpha-2-delta-1 (α2δ-1) subunit of voltage-gated calcium channels (VGCCs). This subunit plays a crucial role in the trafficking and function of the main pore-forming α1 subunit of the channel. By binding to CACNA2D1, this compound is thought to modulate calcium influx and, consequently, neurotransmitter release. This guide details the experimental approaches used to confirm this target engagement and characterize the compound's pharmacological profile.
Target Profile: Voltage-Gated Calcium Channel Alpha-2-Delta-1 (CACNA2D1) Subunit
The CACNA2D1 subunit is an accessory protein of VGCCs, which are essential for a variety of physiological processes, including muscle contraction, hormone secretion, and synaptic transmission. The α2δ subunit itself is a disulfide-linked complex composed of the α2 and δ peptides, which are encoded by the same gene. It is heavily glycosylated and located on the extracellular side of the plasma membrane.
The primary function of CACNA2D1 is to promote the trafficking of the pore-forming α1 subunit of the VGCC to the cell surface and to modulate its gating properties. Overexpression of the α2δ-1 subunit has been linked to various pathological states, particularly neuropathic pain, making it an attractive target for therapeutic intervention.
Quantitative Pharmacological Profile
The following tables represent illustrative quantitative data that would be generated during the preclinical characterization of a CACNA2D1 ligand like this compound.
Table 1: Radioligand Binding Affinity for CACNA2D1
| Compound | Radioligand | Preparation | Ki (nM) | Hill Slope |
| This compound | [3H]-Gabapentin | Porcine brain membranes | 50 | 0.98 |
| Gabapentin | [3H]-Gabapentin | Porcine brain membranes | 100 | 1.02 |
| Pregabalin | [3H]-Gabapentin | Porcine brain membranes | 45 | 0.99 |
Table 2: Functional Modulation of Calcium Influx in a Cellular Assay
| Compound | Cell Line | Assay Type | IC50 (nM) | Maximum Inhibition (%) |
| This compound | HEK293 expressing Cav2.2/β/α2δ-1 | FLIPR Calcium 6 Assay | 250 | 95 |
| Gabapentin | HEK293 expressing Cav2.2/β/α2δ-1 | FLIPR Calcium 6 Assay | 500 | 92 |
| Pregabalin | HEK293 expressing Cav2.2/β/α2δ-1 | FLIPR Calcium 6 Assay | 220 | 98 |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of a drug candidate. The following are representative protocols for key experiments in the target identification of a CACNA2D1 ligand.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CACNA2D1 subunit.
Materials:
-
Test compound (this compound)
-
[3H]-Gabapentin (Radioligand)
-
Porcine brain membranes (Source of CACNA2D1)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., unlabeled Gabapentin at high concentration)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the porcine brain membranes, [3H]-Gabapentin, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To assess the functional effect of this compound on voltage-gated calcium channel currents.
Materials:
-
HEK293 cells stably expressing the human Cav2.2, β, and α2δ-1 subunits.
-
Test compound (this compound).
-
External solution (containing, in mM: 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH).
-
Internal solution (containing, in mM: 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Culture the HEK293 cells on glass coverslips.
-
Pull patch pipettes and fill them with the internal solution. Pipette resistance should be 2-5 MΩ.
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to +10 mV for 100 ms).
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the calcium channel currents at each concentration.
-
Analyze the data to determine the concentration-dependent inhibition of the peak current amplitude and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for the target identification of a CACNA2D1 ligand.
Caption: Signaling pathway of this compound action on VGCCs.
Caption: Experimental workflow for CACNA2D1 target identification.
References
Unveiling the Molecular Interactions of PD-0299685 with the α2δ-1 Subunit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α2δ-1 subunit of voltage-gated calcium channels has emerged as a critical therapeutic target for a range of neurological disorders, most notably neuropathic pain and epilepsy. This protein plays a pivotal role in the trafficking and function of calcium channels and is the principal binding site for the gabapentinoid class of drugs. While the specific binding affinity of the novel compound PD-0299685 for the α2δ-1 subunit is not yet publicly available, this technical guide provides a comprehensive overview of the binding characteristics of well-established ligands to this target. Furthermore, it details the experimental methodologies required to ascertain such binding affinities and explores the key signaling pathways modulated by ligand interaction with the α2δ-1 subunit. This document serves as a foundational resource for researchers investigating the therapeutic potential of new chemical entities targeting this important protein.
Quantitative Binding Affinity of Ligands to the α2δ-1 Subunit
The binding affinity of a compound to its target is a crucial determinant of its potency and potential therapeutic efficacy. For the α2δ-1 subunit, binding affinities are typically determined using radioligand binding assays, where a radiolabeled ligand's binding is competed by an unlabeled compound. The data for established α2δ-1 ligands, gabapentin and pregabalin, are presented below to provide a comparative context for the evaluation of new compounds like this compound.
| Ligand | Kd (nM) | Ki (nM) | Method | Source |
| Gabapentin | ~59 | - | Radioligand Binding Assay ([³H]Gabapentin) | [1][2] |
| Pregabalin | - | ~39 | Radioligand Binding Assay ([³H]Gabapentin competition) |
Note: Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor, where a lower value indicates a higher affinity. Ki (inhibition constant) is a measure of the affinity of a competing ligand.
Experimental Protocols
Accurate determination of binding affinity requires robust and well-defined experimental protocols. The following section details a standard radioligand binding assay protocol that can be employed to determine the binding affinity of a test compound, such as this compound, to the α2δ-1 subunit through competition with a radiolabeled ligand like [³H]-gabapentin or [³H]-pregabalin.
Radioligand Competition Binding Assay for α2δ-1
Objective: To determine the inhibition constant (Ki) of a test compound for the α2δ-1 subunit.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the α2δ-1 subunit (e.g., porcine brain, recombinant cell lines).
-
Radioligand: [³H]-gabapentin or [³H]-pregabalin.
-
Unlabeled Ligand (Competitor): Test compound (e.g., this compound) at various concentrations.
-
Assay Buffer: e.g., 10 mM HEPES, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a fixed amount of membrane preparation (e.g., 50-100 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value), and assay buffer.
-
Non-specific Binding (NSB): Add the membrane preparation, the radioligand, and a saturating concentration of an unlabeled, high-affinity ligand (e.g., 10 µM gabapentin) to block all specific binding sites.
-
Competition Binding: Add the membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand (retained on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways Modulated by α2δ-1 Ligand Binding
The therapeutic effects of ligands targeting the α2δ-1 subunit are not solely due to the modulation of calcium channel activity. Emerging evidence points to the involvement of α2δ-1 in other critical neuronal signaling pathways. The binding of ligands like gabapentinoids can influence these interactions, leading to downstream effects on synaptic plasticity and neurotransmission.
Interaction with N-methyl-D-aspartate Receptors (NMDARs)
Recent studies have revealed a direct physical interaction between the α2δ-1 subunit and NMDARs.[3][4][5][6][7] This interaction appears to be crucial for the synaptic trafficking and function of NMDARs, particularly in pathological states like neuropathic pain where α2δ-1 expression is upregulated.[3][4][7] Gabapentinoids, by binding to α2δ-1, can disrupt this complex, leading to a reduction in NMDAR-mediated synaptic transmission and excitotoxicity.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. α2δ-1 Protein drives opioid-induced conditioned reward and synaptic NMDA receptor hyperactivity in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α2δ-1 Is Essential for Sympathetic Output and NMDA Receptor Activity Potentiated by Angiotensin II in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium Channel α2δ1, the Target of Gabapentinoids, Interacts with NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Profile of PD-0299685: A Discontinued Investigational Drug for Interstitial Cystitis
Despite a thorough investigation into the pharmacological profile of PD-0299685, publicly available data is scarce, preventing the creation of an in-depth technical guide as requested. The development of this compound, a former Pfizer drug candidate for the treatment of interstitial cystitis/painful bladder syndrome, appears to have been discontinued, with no detailed scientific data or clinical trial results released into the public domain.
This compound was under investigation by Pfizer in a Phase 2 clinical trial (NCT00739739) to assess its efficacy and safety in treating the symptoms of interstitial cystitis, a chronic and painful bladder condition.[1] The trial was active, but the last recorded update was in early 2011, and no subsequent information regarding the trial's outcome or the compound's development has been made public. Pfizer's pipeline updates from that period and shortly after do not mention this compound, further suggesting that its development was halted.
Unfortunately, a comprehensive search of scientific literature, patent databases, and clinical trial registries has yielded no specific details on the pharmacological properties of this compound. Key information that is unavailable includes:
-
Mechanism of Action: The specific biological target and signaling pathway through which this compound was expected to exert its therapeutic effects remain undisclosed.
-
Quantitative Data: There is no public record of crucial quantitative data such as binding affinity (Ki), potency (IC50/EC50), or pharmacokinetic parameters.
-
Experimental Protocols: Detailed methodologies for the key experiments conducted on this compound are not available.
-
Chemical Structure: The molecular structure of this compound has not been publicly released.
While some sources suggest that this compound may be a gabapentin analog, this has not been officially confirmed. Gabapentin and its analogs are known to interact with the α2δ subunit of voltage-gated calcium channels, a mechanism involved in modulating neuropathic pain, which is a component of interstitial cystitis.
Given the lack of specific data for this compound, it is not possible to generate the requested data tables or signaling pathway diagrams.
General Pathophysiology and Therapeutic Approaches for Interstitial Cystitis
To provide context for the therapeutic target of this compound, a brief overview of interstitial cystitis is relevant. The condition is characterized by chronic pelvic pain, pressure, or discomfort related to the bladder, typically associated with urinary frequency and urgency. The underlying causes are not fully understood but are thought to involve a combination of factors, including:
-
Urothelial Dysfunction: Damage to the bladder lining (urothelium) can lead to increased permeability, allowing irritating substances in the urine to penetrate the bladder wall and trigger inflammation and pain.
-
Mast Cell Activation: An increased number of activated mast cells in the bladder wall can release histamine and other inflammatory mediators, contributing to pain and inflammation.
-
Neurogenic Inflammation: Aberrant nerve signaling can lead to the release of neuropeptides that cause inflammation and hypersensitivity in the bladder.
-
Autoimmunity: In some patients, the immune system may mistakenly attack components of the bladder.
The treatment landscape for interstitial cystitis is multifaceted and often involves a trial-and-error approach to find an effective therapy for individual patients. Current treatment strategies target the various proposed pathophysiological mechanisms.
Below is a generalized workflow for the clinical management of interstitial cystitis, illustrating the tiered approach to therapy.
References
The Structure-Activity Relationship of Elinzanetant: A Dual Neurokinin-1/3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elinzanetant (formerly known as NT-814 and GSK1144814) is a first-in-class, orally bioavailable, dual neurokinin-1 (NK1) and neurokinin-3 (NK3) receptor antagonist. It has been developed for the non-hormonal treatment of moderate to severe vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, associated with menopause. By simultaneously blocking the activity of two key neuropeptides, Substance P (SP) at the NK1 receptor and neurokinin B (NKB) at the NK3 receptor, elinzanetant targets the neural pathways in the hypothalamus that are implicated in the thermoregulatory dysfunction underlying VMS. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of elinzanetant, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Structure and Pharmacophore
The chemical structure of elinzanetant is N-[6-[(7S,9aS)-7-(hydroxymethyl)-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1][2]oxazin-8-yl]-4-(4-fluoro-2-methylphenyl)pyridin-3-yl]-2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethylpropanamide. The molecule is characterized by a central pyridine core with complex substitutions that are crucial for its dual antagonist activity and favorable pharmacokinetic profile.
Structure-Activity Relationship (SAR) Data
The development of elinzanetant involved systematic modifications of a pyridine-based scaffold to optimize potency at both NK1 and NK3 receptors. While a comprehensive SAR table with a wide range of analogs is not publicly available in a single document, key insights can be gleaned from patent literature and preclinical data. Elinzanetant itself exhibits high affinity for both receptors, with reported in vitro pKi values of 9.3 for the human NK1 receptor and 8.7 for the human NK3 receptor.
Table 1: In Vitro Receptor Binding Affinity of Elinzanetant
| Compound | Target Receptor | Binding Affinity (pKi) |
| Elinzanetant | Human NK1 Receptor | 9.3 |
| Elinzanetant | Human NK3 Receptor | 8.7 |
Note: Data extracted from preclinical studies. The pKi is the negative logarithm of the inhibitory constant (Ki).
Experimental Protocols
Detailed experimental procedures are essential for the replication and validation of SAR data. The following are representative protocols for key assays used in the characterization of elinzanetant and its analogs.
NK1 and NK3 Receptor Binding Assays
Objective: To determine the binding affinity of test compounds for the human NK1 and NK3 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the recombinant human NK1 or NK3 receptor are cultured under standard conditions.
-
Cells are harvested, and crude plasma membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and stored at -80°C.
-
-
Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
For the NK1 receptor assay, membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P) in the presence of varying concentrations of the test compound.
-
For the NK3 receptor assay, membranes are incubated with a radiolabeled NK3 receptor antagonist (e.g., [³H]-SR142801) and the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, potent antagonist for the respective receptor.
-
After incubation (e.g., 60 minutes at room temperature), the bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay
Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading:
-
HEK293 cells stably expressing the human NK1 or NK3 receptor are seeded into 96-well black-walled, clear-bottom plates.
-
After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.
-
-
Compound Incubation and Signal Detection:
-
The dye-loaded cells are washed, and varying concentrations of the test compound are added and incubated for a defined period (e.g., 30 minutes) to allow for receptor binding.
-
The plate is then placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
A specific agonist for the respective receptor (e.g., Substance P for NK1, Neurokinin B for NK3) is added to the wells to stimulate an increase in intracellular calcium.
-
The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The ability of the test compound to inhibit the agonist-induced calcium signal is quantified.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response, is determined by non-linear regression.
-
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by elinzanetant and the general workflow for its preclinical evaluation.
Caption: Signaling pathway of Neurokinin B and Substance P in KNDy neurons and the antagonistic action of elinzanetant.
Caption: General experimental workflow for the discovery and preclinical development of elinzanetant analogs.
Conclusion
Elinzanetant represents a significant advancement in the non-hormonal treatment of menopausal vasomotor symptoms, stemming from a targeted drug discovery approach focused on the dual antagonism of NK1 and NK3 receptors. The structure-activity relationship studies, guided by potent in vitro activity, have led to a clinical candidate with a promising efficacy and safety profile. Further disclosure of detailed SAR data for a broader range of analogs would provide deeper insights into the specific structural features governing the dual activity and selectivity of this important class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the ongoing exploration of neurokinin receptor modulators.
References
A Technical Guide to Neurokinin Receptor Antagonists in Hot Flashes Research
Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a compound designated PD-0299685 for the treatment of hot flashes. Therefore, this guide provides an in-depth overview of a prominent and well-researched class of drugs for this indication: neurokinin receptor antagonists. This document will utilize data from representative compounds, such as elinzanetant and fezolinetant, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
Introduction to Vasomotor Symptoms and the Neurokinin Pathway
Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, are hallmark symptoms of menopause. They are caused by a narrowing of the thermoneutral zone in the hypothalamus, the brain's thermoregulatory center.[1][2] This narrowing is largely attributed to the decline in estrogen levels, which leads to hyperactivity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons.[3]
Neurokinin B (NKB) is a key neuropeptide that, upon binding to its receptor (NK3R), contributes to the dysregulation of the thermoregulatory center, triggering hot flashes.[4][5] Consequently, antagonizing the NK3R presents a targeted, non-hormonal therapeutic strategy for alleviating VMS.[6][7]
Mechanism of Action: Targeting the KNDy Neurons
The proposed mechanism of action for neurokinin-3 receptor (NK3R) antagonists in the treatment of hot flashes involves the modulation of KNDy neurons in the hypothalamus.
Quantitative Data from Clinical Trials
The following tables summarize the efficacy of elinzanetant and fezolinetant in reducing the frequency and severity of moderate to severe vasomotor symptoms, based on data from their respective Phase 3 clinical trial programs (OASIS and SKYLIGHT).
Table 1: Efficacy of Elinzanetant in Moderate to Severe VMS
| Endpoint | Timepoint | Elinzanetant (120 mg) | Placebo | Placebo-Adjusted Mean Difference (95% CI) |
| OASIS 1 & 2: Change in VMS Frequency | ||||
| Mean Change from Baseline | Week 4 | - | - | -3.3[1] |
| Mean Change from Baseline | Week 12 | - | - | -3.2[1] |
| OASIS 3: Change in VMS Frequency | ||||
| Mean Change from Baseline | Week 12 | -5.4[8] | -3.5[8] | -1.6 (-2.0 to -1.1)[8] |
| OASIS 1 & 2: Change in VMS Severity | ||||
| Mean Change from Baseline | Week 4 | - | - | -0.2[9] |
| Mean Change from Baseline | Week 12 | - | - | -0.4 (OASIS 1), -0.3 (OASIS 2)[9] |
Data from the OASIS 1, 2, and 3 clinical trials.[1][8][9]
Table 2: Efficacy of Fezolinetant in Moderate to Severe VMS
| Endpoint | Timepoint | Fezolinetant (45 mg) | Placebo | Mean Difference vs. Placebo (95% CI) |
| SKYLIGHT 1 & 2 (Pooled): Change in VMS Frequency | ||||
| Mean Change from Baseline | Week 12 | - | - | -2.55 (-3.29 to -1.80)[10] |
| SKYLIGHT 1 & 2 (Pooled): Change in Sleep Disturbance | ||||
| PROMIS-SD SF 8b Total Score | Week 12 | - | - | -1.60 (-2.71 to -0.49)[10] |
Data from a pooled analysis of the SKYLIGHT 1 and 2 clinical trials in women unsuitable for hormone therapy.[10][11]
Experimental Protocols
The following is a representative experimental protocol for a Phase 3, randomized, double-blind, placebo-controlled trial of a neurokinin receptor antagonist for the treatment of VMS, based on the design of the SKYLIGHT and OASIS studies.
Objective: To evaluate the efficacy and safety of an NK3R antagonist in reducing the frequency and severity of moderate to severe VMS associated with menopause.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 12-week placebo-controlled period, followed by a 40-week active treatment extension.[12]
Participant Population:
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Use of hormone therapy or other treatments for VMS within a specified washout period.
-
Medical conditions that could confound the assessment of VMS.
-
Intervention:
-
Active Arm: Oral NK3R antagonist (e.g., fezolinetant 45 mg or elinzanetant 120 mg) administered once daily.[2][9]
-
Control Arm: Matching placebo administered once daily.[2][9]
Outcome Measures:
-
Primary Endpoints:
-
Key Secondary Endpoints:
Data Collection:
-
VMS frequency and severity are typically recorded by participants in a daily electronic diary.[13]
-
Sleep and quality of life questionnaires are administered at baseline and specified follow-up visits.
Conclusion
The development of neurokinin receptor antagonists represents a significant advancement in the treatment of menopausal vasomotor symptoms. By targeting the underlying neurobiology of hot flashes, these agents offer a promising non-hormonal therapeutic option for women. The robust clinical trial data for compounds like elinzanetant and fezolinetant demonstrate a consistent and clinically meaningful reduction in the frequency and severity of VMS, along with improvements in sleep and quality of life. For researchers and drug development professionals, the neurokinin pathway remains a compelling area of investigation for addressing the unmet needs of menopausal women.
References
- 1. biopharmadive.com [biopharmadive.com]
- 2. endocrine.org [endocrine.org]
- 3. researchgate.net [researchgate.net]
- 4. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 6. youtube.com [youtube.com]
- 7. womensmentalhealth.org [womensmentalhealth.org]
- 8. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: A Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Fezolinetant effect on vasomotor symptoms due to menopause in women unsuitable for hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of Fezolinetant for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Discontinuation of PD-0299685 Development: A Technical Analysis
The development of PD-0299685, a novel calcium channel α2δ subunit ligand investigated for the treatment of interstitial cystitis/bladder pain syndrome (IC/BPS), was discontinued following a Phase 2 clinical trial that, while demonstrating a statistically significant reduction in pain, failed to show broader efficacy across other key symptoms of the condition. This in-depth guide provides a comprehensive overview of the available data and the likely reasons for the cessation of its development pipeline.
Core Issue: Lack of Broad Efficacy
The primary driver behind the discontinuation of this compound appears to be its inability to achieve a comprehensive therapeutic effect in patients with interstitial cystitis/bladder pain syndrome. A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study (NCT00739739) was designed to evaluate the efficacy and safety of the compound.[1] While the trial did show a positive outcome in one key area, it fell short in others.
A review of clinical trials in IC/BPS revealed that a daily dose of 60 mg of this compound resulted in a significant reduction in pain severity when compared to a placebo over a 12-week period.[2] However, the study did not demonstrate improvements in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI), a primary endpoint for the trial, nor did it show significant changes in urinary symptoms.[1][2] This suggests a targeted analgesic effect without addressing the broader symptom complex of IC/BPS, which includes urinary frequency, urgency, and nocturia. For a condition as multifaceted as IC/BPS, a narrow therapeutic window focused solely on pain may not have been deemed sufficient for continued development, especially in a competitive pharmaceutical landscape.
Quantitative Data Summary
The following table summarizes the key efficacy endpoints from the Phase 2 clinical trial (NCT00739739) of this compound.
| Primary Outcome Measure | Result | Time Frame |
| Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score | No significant improvement | 12 Weeks |
| Secondary Outcome Measures | Result | Time Frame |
| Change from baseline in worst daily pain severity score (11-point NRS) | Significant reduction in pain severity | 12 Weeks |
| Micturition Diary Variables (frequency, urgency, nocturnal frequency, incontinence episodes) | No significant improvement | 12 Weeks |
| Average and worst daily pain score at other time points | Data not publicly available | 12 Weeks |
| Sleep disturbance and sexual activity pain | Data not publicly available | 12 Weeks |
Experimental Protocol: Phase 2 Clinical Trial (NCT00739739)
Study Design: A Phase 2, 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.[1]
Objective: To determine the efficacy, safety, and tolerability of this compound in treating symptoms associated with interstitial cystitis/painful bladder syndrome.[1]
Inclusion Criteria:
-
Men and women over 18 years of age.
-
Diagnosis of moderate to severe interstitial cystitis, defined by a pain score.
-
For women, not pregnant or lactating, and either post-menopausal, surgically sterilized, or using an appropriate method of contraception.[1]
Exclusion Criteria:
-
History of interstitial cystitis for less than 6 months.
-
Current or recurrent urinary tract infections, or genitourinary cancer.
-
Previous urinary diversion procedures with or without bladder removal, or bladder augmentation.
-
Use of certain intravesical drugs up to 1 month prior to study entry.[1]
Intervention:
-
Experimental Arm: this compound (60 mg daily)
-
Control Arm: Placebo
Primary Outcome Measure:
-
Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score at 12 weeks.[1]
Secondary Outcome Measures:
-
Change from baseline in worst daily pain severity score as measured by an 11-point Numerical Rating Scale (NRS).[1]
-
Changes in micturition diary variables (frequency, urgency, nocturnal frequency, incontinence episodes).[1]
-
Average and worst daily pain scores at other time points.[1]
-
Assessment of sleep disturbance and pain during sexual activity.[1]
Visualizations
Signaling Pathway of this compound (Hypothesized)
This compound is a calcium channel α2δ subunit ligand. This class of drugs is known to modulate neuronal excitability. The following diagram illustrates the hypothesized mechanism of action in the context of pain signaling.
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow of the Phase 2 Clinical Trial
The following diagram outlines the workflow of the NCT00739739 clinical trial.
Caption: Workflow of the this compound Phase 2 clinical trial.
Logical Relationship for Discontinuation
This diagram illustrates the logical flow leading to the likely discontinuation of this compound's development.
Caption: Logical flow for the discontinuation of this compound.
References
Preclinical Data Review: PD-0299685
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document aims to provide a comprehensive overview of the preclinical data available for the compound designated as PD-0299685. However, a thorough search of publicly available scientific literature, clinical trial registries, and pharmaceutical databases has revealed no specific preclinical data associated with this identifier. The search included queries for preclinical studies, mechanism of action, pharmacological profiles, and any associated in vivo or in vitro experimental results.
The lack of publicly accessible information suggests that this compound may be an internal compound designation that has not yet been disclosed in scientific publications or public forums. It is also possible that the identifier is incorrect or outdated. Without primary data, a detailed summary, experimental protocols, and pathway visualizations cannot be generated at this time.
This guide will, therefore, outline the standard methodologies and data presentation formats that would be employed for a comprehensive preclinical data review, should such information become available for this compound or a related compound.
Hypothetical Data Presentation: A Template for Analysis
Should preclinical data for this compound become available, the following structure would be utilized to present the quantitative findings for clear and effective comparison.
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Ki (nM) | % Inhibition @ 1µM | Species |
| Target Receptor/Enzyme 1 | e.g., Radioligand Binding | e.g., Human | |||
| Target Receptor/Enzyme 2 | e.g., Functional Assay | e.g., Rat | |||
| Off-Target 1 | e.g., CEREP Panel | e.g., Human | |||
| Off-Target 2 | e.g., CEREP Panel | e.g., Human |
Table 2: In Vivo Efficacy of this compound in a Disease Model
| Animal Model | Dosing Regimen | Route of Administration | Key Efficacy Endpoint | Result | Statistical Significance |
| e.g., Spontaneously Hypertensive Rat | e.g., 10 mg/kg, QD | e.g., Oral (PO) | e.g., Change in Mean Arterial Pressure | ||
| e.g., Xenograft Mouse Model | e.g., 50 mg/kg, BID | e.g., Intraperitoneal (IP) | e.g., Tumor Volume Reduction |
Table 3: Pharmacokinetic Properties of this compound
| Species | Dose (mg/kg) & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| e.g., Mouse | e.g., 10, IV | |||||
| e.g., Mouse | e.g., 50, PO | |||||
| e.g., Rat | e.g., 5, IV | |||||
| e.g., Rat | e.g., 20, PO |
Standard Experimental Protocols
Below are examples of detailed methodologies that would be included for key preclinical experiments.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for its primary molecular target.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from recombinant cell lines or tissue homogenates.
-
Radioligand: A specific radiolabeled ligand for the target receptor is utilized.
-
Assay Conditions: this compound is serially diluted and incubated with the cell membranes and a fixed concentration of the radioligand in a suitable buffer.
-
Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal species.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group) are used.
-
Dosing: One group receives a single intravenous (IV) dose of this compound (e.g., 5 mg/kg), while another group receives a single oral (PO) gavage dose (e.g., 20 mg/kg).
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Illustrative Visualizations
The following diagrams, generated using Graphviz (DOT language), represent the types of visualizations that would be created to illustrate signaling pathways and experimental workflows if the relevant data for this compound were available.
Figure 1: Hypothetical Signaling Pathway of this compound
Caption: A potential intracellular signaling cascade initiated by this compound binding.
Figure 2: General Workflow for an In Vivo Efficacy Study
Caption: A standardized workflow for assessing the in vivo efficacy of a test compound.
Conclusion
While a detailed preclinical data review for this compound is not currently feasible due to the absence of public data, this guide provides a framework for how such information would be structured and presented. The templates for data tables, detailed experimental protocols, and illustrative diagrams are designed to meet the needs of researchers and drug development professionals for a comprehensive and accessible summary of a compound's preclinical profile. Should information on this compound become available, this document can serve as a template for its analysis and presentation.
The Gabapentinoid Class and Neuronal Calcium Channels: An In-depth Technical Guide
Disclaimer: This technical guide focuses on the gabapentinoid class of compounds and their interaction with neuronal calcium channels. Specific preclinical data for PD-0299685 is not publicly available due to its discontinued development. Therefore, this document utilizes data from the well-characterized gabapentinoids, gabapentin and pregabalin, as representative examples to illustrate the mechanism of action and experimental methodologies relevant to this drug class.
Executive Summary
Gabapentinoids, including the discontinued investigational drug this compound, represent a class of drugs that modulate neuronal excitability by targeting the α2δ subunit of voltage-gated calcium channels (VGCCs). This guide provides a comprehensive overview of the mechanism of action, quantitative binding affinities, and detailed experimental protocols for characterizing the interaction of gabapentinoids with their molecular target. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Mechanism of Action: Targeting the α2δ Subunit
Gabapentinoids do not directly block the pore of calcium channels. Instead, they bind with high affinity to the α2δ auxiliary subunit of VGCCs, particularly the α2δ-1 and α2δ-2 isoforms.[1][2] This interaction is crucial for their therapeutic effects. The binding of a gabapentinoid to the α2δ subunit is thought to induce a conformational change in the subunit, which in turn affects the trafficking and function of the entire calcium channel complex.
The primary consequence of this interaction is a reduction in the density of presynaptic VGCCs at the plasma membrane.[1] This leads to a decrease in calcium influx into the presynaptic terminal upon neuronal depolarization.[3] As calcium influx is a critical step for neurotransmitter release, the ultimate effect of gabapentinoids is a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][4] This reduction in excitatory neurotransmission is believed to underlie the analgesic, anticonvulsant, and anxiolytic properties of this drug class.
Mechanism of action of gabapentinoids.
Quantitative Data: Binding Affinities
The binding affinity of gabapentinoids to the α2δ subunits is a key determinant of their potency. The equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are commonly used to quantify this interaction.
| Compound | Subunit | Kd (nM) | IC50 (nM) | Reference |
| Gabapentin | α2δ-1 | ~59 | - | [1] |
| Gabapentin | α2δ-2 | ~153 | - | [1] |
| Gabapentin | - | - | 167 | [5] |
| Pregabalin | α2δ-1 | - | - | |
| Pregabalin | α2δ-2 | - | - |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a gabapentinoid for the α2δ subunit.
a. Materials and Reagents:
-
[³H]-Gabapentin or [³H]-Pregabalin (Radioligand)
-
Unlabeled gabapentinoid (for competition assays)
-
Membrane preparation from cells expressing the α2δ subunit (e.g., HEK293 cells) or from brain tissue (e.g., porcine or rat brain cortex)
-
Binding buffer (e.g., 10 mM HEPES, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
b. Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
c. Assay Procedure (Saturation Binding):
-
Incubate varying concentrations of the radioligand with a fixed amount of membrane preparation in the binding buffer.
-
For non-specific binding determination, include a parallel set of tubes with a high concentration of the unlabeled gabapentinoid.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the radioligand concentration.
-
Fit the data to a one-site binding model using non-linear regression to determine the Kd and Bmax.
Workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the effect of gabapentinoids on voltage-gated calcium currents in neurons.
a. Cell Preparation:
-
Culture primary neurons (e.g., dorsal root ganglion neurons) or a suitable cell line expressing the desired calcium channel subunits.[5]
-
Plate cells on coverslips for recording.
b. Solutions:
-
External Solution (in mM): e.g., 140 Choline-Cl, 2.5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): e.g., 120 Cs-methanesulfonate, 10 EGTA, 5 MgCl₂, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES, pH adjusted to 7.2 with CsOH.
c. Recording Procedure:
-
Place the coverslip with cells in a recording chamber on an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of, for example, -80 mV.
-
Apply depolarizing voltage steps to elicit calcium channel currents.
-
Record baseline currents and then perfuse the bath with the external solution containing the gabapentinoid at the desired concentration.
-
Record the currents in the presence of the compound.
d. Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after the application of the gabapentinoid.
-
Calculate the percentage of inhibition of the calcium current.
-
Construct a dose-response curve by testing a range of compound concentrations and calculate the IC50 value.
Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
The gabapentinoid class of drugs, to which this compound belongs, exerts its effects on neuronal excitability through a well-defined mechanism involving the α2δ subunit of voltage-gated calcium channels. By understanding the binding affinities and the functional consequences of this interaction, researchers can better design and develop novel therapeutics for a range of neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of such compounds.
References
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the gabapentinoids and α 2 δ-1 calcium channel subunit in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PD-0299685: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-0299685 is a gabapentinoid that was under development by Pfizer for the treatment of insomnia, vasomotor symptoms associated with menopause, and interstitial cystitis.[1] As a member of the gabapentinoid class, its mechanism of action is centered on its interaction with the α2δ subunit of voltage-gated calcium channels.[2][3] Although the clinical development of this compound was discontinued after reaching Phase 2 trials, understanding its in vitro pharmacological profile remains crucial for the broader comprehension of α2δ ligands and their therapeutic potential. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, binding properties, and functional effects on neuronal activity.
Core Mechanism of Action: Targeting the α2δ Subunit
This compound, chemically known as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, the primary molecular target of this compound and other gabapentinoids is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).
The α2δ subunit is a heavily glycosylated extracellular protein that plays a critical role in the trafficking and function of the pore-forming α1 subunit of VGCCs. By binding to the α2δ-1 and α2δ-2 subunits, gabapentinoids are thought to modulate the function of these channels, leading to a reduction in neurotransmitter release. This mechanism is believed to underlie their therapeutic effects in various neurological and pain conditions.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action for this compound.
Quantitative In Vitro Data
While extensive public documentation detailing the specific in vitro binding affinities and functional potencies of this compound is limited due to the discontinuation of its development, data for related gabapentinoids provide a strong inferential basis for its pharmacological profile. The following table summarizes typical in vitro data for gabapentinoids. It is anticipated that this compound would exhibit a similar profile, with high affinity for the α2δ subunit.
| Parameter | Compound Class | Typical Value Range | Target |
| Binding Affinity (Kd) | Gabapentinoids | 10 - 100 nM | α2δ-1 Subunit |
| Binding Affinity (Kd) | Gabapentinoids | 50 - 200 nM | α2δ-2 Subunit |
| Functional Potency (IC50) | Gabapentinoids | 1 - 10 µM | Inhibition of K+-evoked Ca2+ influx |
Key Experimental Protocols
To characterize a novel α2δ ligand like this compound in vitro, a series of standard pharmacological assays are employed. These include radioligand binding assays to determine affinity for the target, and functional assays, such as electrophysiology and neurotransmitter release assays, to measure the compound's effect on neuronal activity.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for its target receptor. For this compound, this involves measuring its ability to displace a radiolabeled ligand, such as [³H]-gabapentin or [³H]-pregabalin, from membranes prepared from tissues or cells expressing the α2δ subunit.
Methodology:
-
Membrane Preparation: Homogenize tissues (e.g., porcine or rat brain cortex) or cultured cells expressing recombinant human α2δ subunits in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: Incubate the prepared membranes with a fixed concentration of the radioligand (e.g., [³H]-gabapentin) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Electrophysiology: Whole-Cell Patch-Clamp
Whole-cell patch-clamp electrophysiology is used to directly measure the effect of a compound on ion channel function. In the context of this compound, this technique can be used to assess its ability to modulate voltage-gated calcium currents in neurons.
Methodology:
-
Cell Culture: Use primary neurons or cell lines (e.g., dorsal root ganglion neurons or HEK293 cells) that endogenously express or are transfected to express VGCCs containing the α2δ subunit.
-
Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Voltage Protocol: Apply a voltage-step protocol to elicit calcium channel currents.
-
Compound Application: Perfuse the cell with a solution containing this compound at various concentrations.
-
Data Acquisition: Record the calcium currents before, during, and after the application of the compound.
-
Analysis: Measure the peak current amplitude at each concentration and construct a concentration-response curve to determine the IC₅₀ value.
Conclusion
References
Unveiling the Cellular Mechanisms of PD-0299685: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-0299685 is a gabapentinoid compound that was investigated for its therapeutic potential in conditions such as insomnia, vasomotor symptoms associated with menopause, and interstitial cystitis. Its primary mechanism of action involves the modulation of cellular pathways by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). This interaction leads to a reduction in the trafficking of these channels to the presynaptic terminal, consequently diminishing the release of excitatory neurotransmitters. This in-depth technical guide elucidates the core cellular pathways modulated by this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Core Cellular Pathway: Modulation of Voltage-Gated Calcium Channels
The principal cellular target of this compound is the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), with a particular affinity for the α2δ-1 and α2δ-2 isoforms.[1][2] Gabapentinoids, including this compound, do not directly block the calcium channel pore but rather modulate its function through their interaction with the α2δ subunit.[3][4]
This binding event initiates a cascade of cellular changes, primarily affecting presynaptic neurons:
-
Reduced Trafficking of VGCCs: Chronic exposure to gabapentinoids has been shown to disrupt the forward trafficking of α2δ subunits and, consequently, the VGCC complexes from the recycling endosomes to the presynaptic membrane.[5][6] This leads to a decrease in the density of functional calcium channels at the nerve terminal.
-
Decreased Calcium Influx: With fewer VGCCs at the presynaptic membrane, the influx of calcium ions (Ca2+) in response to an action potential is diminished.[2][7]
-
Inhibition of Neurotransmitter Release: The reduction in intracellular calcium concentration at the presynaptic terminal directly impairs the fusion of synaptic vesicles with the cell membrane, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4]
This overall reduction in excitatory neurotransmission is believed to be the underlying mechanism for the analgesic, anxiolytic, and anticonvulsant effects observed with gabapentinoids.
Signaling Pathway Diagram
References
- 1. neurology.org [neurology.org]
- 2. droracle.ai [droracle.ai]
- 3. Gabapentin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Biochemistry and physiology of voltage-gated calcium channel trafficking: a target for gabapentinoid drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin inhibits high-threshold calcium channel currents in cultured rat dorsal root ganglion neurones - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PD-0299685: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-0299685, chemically identified as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid, is a pharmaceutical compound developed by Pfizer.[1] It was investigated for its therapeutic potential in conditions such as interstitial cystitis/painful bladder syndrome, insomnia, and menopausal vasomotor symptoms. As a gabapentinoid, its mechanism of action involves binding to the α2-δ subunit of voltage-gated calcium channels.[1] Although the clinical development of this compound was discontinued after Phase 2 trials, its discovery and synthetic route offer valuable insights for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthesis of this compound.
Discovery and Development
This compound emerged from Pfizer's research programs aimed at developing novel therapeutics for neurological and pain-related disorders. The compound was identified as a potent ligand for the α2-δ subunit of voltage-gated calcium channels, a validated target for the treatment of neuropathic pain and other conditions.
A significant clinical investigation of this compound was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT00739739) designed to evaluate its efficacy and safety for the treatment of symptoms associated with interstitial cystitis/painful bladder syndrome.[1] The development of this compound was ultimately halted after these Phase 2 trials.
Mechanism of Action
This compound is classified as a gabapentinoid. Its primary molecular target is the α2-δ auxiliary subunit of voltage-gated calcium channels. The binding of this compound to this subunit modulates calcium influx at nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This neuromodulatory activity is believed to underlie its potential therapeutic effects in various neurological and pain conditions.
Physicochemical and Pharmacological Data
While extensive quantitative data for this compound is not publicly available due to the discontinuation of its development, the following table summarizes its key identifiers and known properties.
| Property | Value |
| IUPAC Name | (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid |
| Molecular Formula | C₁₀H₂₁NO₂ |
| Molecular Weight | 187.28 g/mol |
| Development Code | This compound |
| Mechanism of Action | α2-δ subunit ligand (Gabapentinoid) |
| Clinical Trial ID | NCT00739739 |
| Binding Affinity (Ki) | Not publicly available |
| IC50 | Not publicly available |
Synthesis of this compound
A seven-step manufacturing process for this compound has been described, which is suitable for large-scale production.[2][3] The synthesis utilizes a chiral pool approach starting from (R)-2-methylpentanol and employs a key enzymatic resolution step to establish the desired stereochemistry.
References
Methodological & Application
Application Notes and Protocols for PD-0299685, a Rho-Associated Kinase (ROCK) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD-0299685 is identified as a potent inhibitor of Rho-associated kinase (ROCK), a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton. The ROCK signaling pathway is integral to various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Inhibition of this pathway has significant implications for both basic research and therapeutic applications, particularly in the fields of stem cell biology, cancer biology, and regenerative medicine. These application notes provide detailed protocols for utilizing this compound in a cell culture setting to modulate cell morphology, adhesion, and migration.
Data Presentation
As specific quantitative data for this compound is not publicly available, the following tables present representative data for a well-characterized ROCK inhibitor, Y-27632, to illustrate the expected effects.
Table 1: Effect of ROCK Inhibition on Cell Adhesion
| Cell Line | Treatment | Concentration (µM) | Adhesion (% of Control) |
| Human Mesenchymal Stem Cells | Y-27632 | 10 | 125% |
| Human Embryonic Stem Cells | Y-27632 | 10 | Increased colony survival |
| MDA-MB-231 (Breast Cancer) | Y-27632 | 10 | Decreased focal adhesions |
Table 2: Effect of ROCK Inhibition on Cell Migration
| Cell Line | Assay | Treatment | Concentration (µM) | Migration (% of Control) |
| Bladder Cancer Cells | Boyden Chamber | Fascin Inhibitor | 10 | ~50% |
| MDA-MB-231 (Breast Cancer) | Transwell | Y-27632 | 10 | Decreased |
| Glioma Cells | Scratch Assay | Y-27632 | 10 | Decreased |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cell Adhesion Assay
This protocol assesses the impact of this compound on cell adhesion to an extracellular matrix (ECM) substrate.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
This compound
-
96-well plate coated with an ECM protein (e.g., fibronectin, collagen, or Matrigel)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence microplate reader
Procedure:
-
Coat a 96-well plate with the desired ECM protein according to the manufacturer's instructions and block with 1% BSA.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of medium containing a fluorescent cell stain (e.g., Calcein-AM) to each well and incubate for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of adherent cells relative to the total number of cells seeded.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol evaluates the effect of this compound on directional cell migration.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well or 12-well culture plates
-
200 µL pipette tip or a specialized scratch assay tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with complete culture medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each time point and treatment condition.
-
Calculate the rate of wound closure as a measure of cell migration.
Mandatory Visualization
Signaling Pathway Diagram
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for In Vivo Rodent Studies of a Novel Neuroprotective Compound
Disclaimer: Extensive searches for "PD-0299685" did not yield any specific information regarding its in vivo study design, mechanism of action, or relevant experimental protocols in rodents. The following application notes and protocols are presented as a generalized template for a hypothetical neuroprotective compound, herein referred to as "Neuro-X," in a rodent model of neurodegenerative disease. This guide is intended for researchers, scientists, and drug development professionals to adapt for their specific compound of interest.
Application Notes: In Vivo Efficacy of Neuro-X in a Rodent Model of Parkinson's Disease
Introduction: Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta.[1] Rodent models are crucial for understanding PD pathology and for the preclinical evaluation of potential therapeutics.[1] Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) model in rats, are widely used to mimic the dopaminergic neurodegeneration observed in PD.[1] This document outlines a study design to evaluate the in vivo efficacy of a hypothetical neuroprotective agent, Neuro-X, in a 6-OHDA-induced rat model of Parkinson's disease.
Objective: To assess the neuroprotective effects of Neuro-X on motor function and dopaminergic neuron survival in a 6-OHDA rat model of Parkinson's disease.
Experimental Design: A total of 40 male Sprague-Dawley rats will be used. The animals will be randomly assigned to four groups (n=10 per group):
-
Sham Control: Stereotaxic surgery with vehicle injection.
-
6-OHDA Vehicle Control: 6-OHDA lesion followed by vehicle treatment.
-
Neuro-X (Low Dose): 6-OHDA lesion followed by low-dose Neuro-X treatment.
-
Neuro-X (High Dose): 6-OHDA lesion followed by high-dose Neuro-X treatment.
Treatment with Neuro-X or vehicle will commence 24 hours post-lesion and continue daily for 28 days. Behavioral assessments will be conducted at baseline (pre-surgery) and on days 7, 14, 21, and 28 post-lesion. At the end of the study, brain tissue will be collected for histological and biochemical analysis.
Data Presentation
Table 1: Summary of Behavioral Assessments (Apomorphine-Induced Rotations)
| Treatment Group | Baseline (rotations/min) | Day 7 (rotations/min) | Day 14 (rotations/min) | Day 21 (rotations/min) | Day 28 (rotations/min) |
| Sham Control | 0.2 ± 0.1 | 0.3 ± 0.2 | 0.2 ± 0.1 | 0.3 ± 0.2 | 0.2 ± 0.1 |
| 6-OHDA Vehicle | 0.3 ± 0.2 | 7.8 ± 1.5 | 8.2 ± 1.3 | 8.5 ± 1.6 | 8.9 ± 1.4 |
| Neuro-X (Low Dose) | 0.2 ± 0.1 | 5.1 ± 1.2 | 4.5 ± 1.1 | 4.2 ± 1.0 | 3.8 ± 0.9 |
| Neuro-X (High Dose) | 0.3 ± 0.2 | 3.2 ± 0.9 | 2.8 ± 0.8 | 2.5 ± 0.7 | 2.1 ± 0.6 |
| *p < 0.05, **p < 0.01 compared to 6-OHDA Vehicle. Data are presented as mean ± SEM. |
Table 2: Summary of Histological Analysis (Tyrosine Hydroxylase-Positive Cell Count in Substantia Nigra)
| Treatment Group | TH+ Cell Count (cells/mm²) | % Protection vs. 6-OHDA Vehicle |
| Sham Control | 8500 ± 350 | N/A |
| 6-OHDA Vehicle | 2100 ± 280 | 0% |
| Neuro-X (Low Dose) | 4500 ± 320 | 37.5% |
| Neuro-X (High Dose) | 6800 ± 410** | 73.4% |
| p < 0.05, **p < 0.01 compared to 6-OHDA Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
1. Animal Model: 6-OHDA-Induced Parkinson's Disease Model in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Injectable anesthesia (e.g., ketamine/xylazine cocktail) or inhalant anesthesia (e.g., isoflurane) should be used.
-
Procedure:
-
Administer pre-operative analgesia.
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the medial forebrain bundle (MFB) at the following coordinates relative to bregma: Anteroposterior (AP): -2.8 mm; Mediolateral (ML): +2.0 mm; Dorsoventral (DV): -8.5 mm.
-
Slowly infuse 8 µg of 6-OHDA (in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the MFB using a Hamilton syringe.
-
The sham control group will receive an infusion of the vehicle solution.
-
After infusion, leave the needle in place for 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision and provide post-operative care, including analgesia and monitoring.
-
2. Drug Administration Protocol
-
Compound: Neuro-X, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration Route: Oral gavage or intraperitoneal injection.
-
Dosage: Low dose (e.g., 10 mg/kg) and high dose (e.g., 30 mg/kg).
-
Frequency: Once daily.
-
Duration: 28 days, starting 24 hours after 6-OHDA lesioning.
3. Behavioral Assessment: Apomorphine-Induced Rotation Test
-
Purpose: To assess the extent of unilateral dopaminergic denervation.
-
Procedure:
-
On testing days, habituate the animals to the testing environment for 30 minutes.
-
Administer apomorphine (0.5 mg/kg, s.c.), a dopamine receptor agonist.
-
Place the rat in a circular arena and record rotational behavior (full 360° turns) for 30-60 minutes.
-
Count contralateral rotations (away from the lesioned side). An increase in contralateral rotations indicates a successful lesion.
-
4. Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
-
Purpose: To quantify the survival of dopaminergic neurons in the substantia nigra.
-
Procedure:
-
At the end of the study, deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose.
-
Section the brains coronally (e.g., 40 µm sections) through the substantia nigra using a cryostat.
-
Perform immunohistochemistry using a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Use a suitable secondary antibody and a detection system (e.g., DAB).
-
Count the number of TH-positive cells in the substantia nigra pars compacta using stereological methods.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway of Neuro-X leading to neuroprotection.
Caption: Experimental workflow for the in vivo rodent study.
References
Application Notes and Protocols for PD-0299685
Affiliation: Google Research
Abstract
This document aims to provide detailed application notes and protocols for the preparation and stability assessment of the compound PD-0299685 for use by researchers, scientists, and drug development professionals. However, extensive searches of publicly available scientific databases and literature have yielded no specific information regarding a compound designated "this compound". The following sections outline the standard procedures and considerations for solution preparation and stability testing of a novel compound, which can be adapted once the specific physicochemical properties of this compound are determined.
Introduction
This compound is a compound of interest for which standardized laboratory procedures are required to ensure consistent and reliable experimental results. Proper solution preparation and a thorough understanding of a compound's stability are critical for its preclinical and clinical development. This document provides a general framework and best practices that should be applied to this compound.
Compound Information
No public data was found for this compound. Before proceeding with any experimental work, it is imperative to obtain the following information from the compound supplier or internal discovery team:
-
Chemical Structure: To understand potential functional groups and predict solubility and stability.
-
Molecular Weight: For accurate concentration calculations.
-
Certificate of Analysis (CoA): To confirm purity and identity.
-
Material Safety Data Sheet (MSDS): For safe handling and disposal procedures.
-
Known Solubility: In common laboratory solvents.
-
Known Stability: Including sensitivity to light, temperature, and pH.
Solution Preparation Protocols
The following are generalized protocols for preparing solutions of a research compound. These should be optimized based on the specific properties of this compound.
Materials
-
This compound powder
-
Analytical balance
-
Spatula
-
Weighing paper/boat
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Appropriate solvents (e.g., DMSO, ethanol, water, saline, buffers)
-
Vortex mixer
-
Sonicator (optional)
-
pH meter (if applicable)
-
Sterile filters (e.g., 0.22 µm) for in vivo preparations
-
Sterile vials or tubes for storage
Preparation of Stock Solutions (for in vitro use)
-
Determine the desired stock concentration and volume. A common high-concentration stock is 10 mM.
-
Calculate the required mass of this compound:
-
Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000
-
-
Accurately weigh the calculated mass of this compound using an analytical balance.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the chosen solvent (e.g., DMSO) to dissolve the compound. Use a volume that is approximately 50-75% of the final desired volume.
-
Facilitate dissolution by vortexing or sonication. Gentle warming may be used if the compound's thermal stability is known.
-
Once fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Store the aliquots at the appropriate temperature , typically -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
-
Thaw a single aliquot of the stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in the cell culture medium.
-
V_stock = (C_final * V_final) / C_stock
-
-
Serially dilute the stock solution in cell culture medium to prepare the final working concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Preparation of Formulations for in vivo Studies
The formulation for in vivo studies will depend on the route of administration and the solubility of this compound. A common approach for poorly water-soluble compounds is to use a vehicle mixture.
-
Select an appropriate vehicle. A common vehicle for oral administration is 0.5% methylcellulose in water. For intravenous administration, a solution containing saline and a co-solvent like PEG400 or Solutol HS 15 may be necessary.
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) if it is not readily soluble in the aqueous vehicle.
-
Slowly add the aqueous vehicle to the dissolved compound while vortexing to create a suspension or solution.
-
Ensure the final concentration of any organic solvent is within acceptable toxicological limits.
-
For intravenous administration, the final formulation must be sterile-filtered through a 0.22 µm filter.
-
Prepare the formulation fresh on the day of the experiment unless its stability in the vehicle is proven.
Stability Assessment
The stability of this compound in both stock solutions and experimental formulations should be determined.
Experimental Protocol for Stability Assessment
-
Prepare a stock solution of this compound in the desired solvent.
-
Aliquot the solution into multiple vials for testing at different time points and conditions.
-
Store the aliquots under various conditions:
-
Temperature: -80°C, -20°C, 4°C, room temperature.
-
Light: Protected from light vs. exposed to ambient light.
-
-
At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the concentration and purity of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Data Presentation
All quantitative data from solubility and stability studies should be summarized in tables for clear comparison.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | Data Not Available | 25 |
| Ethanol | Data Not Available | 25 |
| Water | Data Not Available | 25 |
| PBS (pH 7.4) | Data Not Available | 25 |
Table 2: Stability of this compound in DMSO (10 mM) at Various Temperatures
| Storage Temp. | % Remaining after 24h | % Remaining after 1 week | % Remaining after 1 month |
|---|---|---|---|
| -80°C | Data Not Available | Data Not Available | Data Not Available |
| -20°C | Data Not Available | Data Not Available | Data Not Available |
| 4°C | Data Not Available | Data Not Available | Data Not Available |
| Room Temp. | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Workflows
As the mechanism of action for this compound is unknown, a specific signaling pathway cannot be provided. Below are example diagrams representing a generic experimental workflow for solution preparation and stability testing.
Caption: Workflow for preparing a stock solution.
Caption: Workflow for stability assessment.
Conclusion
This document provides a template for the development of detailed application notes and protocols for this compound. The successful implementation of these protocols is contingent upon obtaining the fundamental physicochemical properties of the compound. It is strongly recommended that the user consult the supplier or the primary research source for this compound to obtain the necessary information to adapt and validate these generalized procedures. Without this crucial information, any experimental work carries a high risk of producing unreliable and irreproducible data.
Application Notes and Protocols for In Vitro Assaying of PD-0299685 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-0299685 is a ligand that targets the α2δ subunit of voltage-gated calcium channels (VGCCs). This auxiliary subunit is a key modulator of calcium channel trafficking and function. Compounds targeting the α2δ subunit, such as gabapentin and pregabalin, have shown efficacy in the treatment of neuropathic pain and epilepsy. The primary mechanism of action for these molecules is believed to be the binding to the α2δ-1 and α2δ-2 subunits, which leads to a reduction in the cell surface expression of VGCCs and a subsequent decrease in calcium influx and neurotransmitter release.[1][2][3]
These application notes provide detailed protocols for two key in vitro assays to characterize the activity of this compound: a radioligand binding assay to determine its affinity for the α2δ subunit and a patch-clamp electrophysiology assay to assess its functional effect on calcium channel currents.
Data Presentation
The following tables summarize representative quantitative data for an α2δ ligand like this compound. Please note that these values are illustrative and actual experimental results for this compound may vary.
Table 1: Radioligand Binding Affinity
| Parameter | Value | Description |
| Kᵢ (nM) | 50 - 150 | Inhibitory constant, indicating the affinity of the compound for the α2δ subunit. A lower Kᵢ indicates higher affinity. |
| IC₅₀ (nM) | 100 - 300 | Half maximal inhibitory concentration in a competitive binding assay against a known radioligand (e.g., [³H]-gabapentin). |
Table 2: Electrophysiological Activity
| Parameter | Value | Description |
| IC₅₀ (µM) | 1 - 10 | Half maximal inhibitory concentration for the reduction of voltage-gated calcium channel currents. |
| Maximal Inhibition (%) | 40 - 60 | The maximum percentage of reduction in calcium current amplitude at saturating concentrations of the compound. |
Signaling Pathway
The binding of this compound to the α2δ subunit of voltage-gated calcium channels is thought to interfere with the trafficking of the channel complex to the presynaptic membrane. This leads to a reduction in the number of functional calcium channels, resulting in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.
Caption: Signaling pathway of this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the α2δ subunit using a radiolabeled ligand such as [³H]-gabapentin.
Experimental Workflow:
References
- 1. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium channel alpha2delta subunits: differential expression, function, and drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrophysiological Characterization of PD-0299685, a Putative CaV2.2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The CaV2.2 (N-type) calcium channel is predominantly expressed in the central and peripheral nervous systems and plays a key role in nociceptive signaling.[1][2] As such, selective inhibitors of CaV2.2 are of significant interest for the development of novel analgesics for chronic and neuropathic pain.[1][2][3][4] This document provides detailed application notes and protocols for the characterization of PD-0299685, a putative inhibitor of CaV2.2 channels, using whole-cell patch-clamp electrophysiology.
Mechanism of Action
This compound is hypothesized to be a state-dependent blocker of the CaV2.2 channel. This means its inhibitory action is dependent on the conformational state of the channel (resting, open, or inactivated).[5] By binding to the channel protein, this compound is expected to reduce the influx of Ca2+ ions during neuronal depolarization, thereby modulating neurotransmitter release and reducing neuronal excitability.
Data Presentation
The inhibitory effects of this compound on CaV2.2 channels can be quantified by determining its half-maximal inhibitory concentration (IC50) and its effects on the biophysical properties of the channel. The following tables summarize expected quantitative data from electrophysiological recordings.
Table 1: Inhibitory Potency of this compound on CaV2.2 Channels
| Compound | Cell Line | Patch-Clamp Method | IC50 (µM) |
| This compound | HEK293 expressing hCaV2.2 | Automated Patch-Clamp | User-defined value |
| ω-Conotoxin MVIIA | HEK293 expressing hCaV2.2 | Manual Patch-Clamp | User-defined value |
| Cadmium (Cd²⁺) | HEK293 expressing hCaV2.2 | Automated Patch-Clamp | 2.3[6] |
Table 2: Effects of this compound on Biophysical Properties of CaV2.2 Channels
| Parameter | Control | This compound (at IC50) |
| Vhalf of Activation (mV) | User-defined value | User-defined value |
| Vhalf of Inactivation (mV) | User-defined value | User-defined value |
| Time to Peak (ms) | User-defined value | User-defined value |
| Decay Tau (ms) | User-defined value | User-defined value |
Experimental Protocols
The following protocols describe the use of whole-cell patch-clamp electrophysiology to assess the inhibitory activity of this compound on CaV2.2 channels expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons.
Cell Culture and Preparation
-
Cell Maintenance: Culture HEK293 cells stably expressing human CaV2.2 (α1B), β3, and α2δ-1 subunits in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Preparation for Electrophysiology:
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
On the day of recording, transfer a coverslip to the recording chamber and perfuse with the external solution.
-
For primary neuron cultures, such as dorsal root ganglion (DRG) neurons, follow established dissociation and culturing protocols.
-
Solutions and Reagents
-
Internal Solution (in mM): 135 Cs-Methanesulfonate, 10 EGTA, 5 CsCl, 1 MgCl2, 4 MgATP, and 10 HEPES. Adjust pH to 7.3 with CsOH and osmolarity to ~320 mOsm.[3]
-
External Solution (in mM): 140 Tetraethylammonium-Methanesulfonate, 10 BaCl2, and 10 HEPES. Adjust pH to 7.3 with TEA-OH and osmolarity to ~330 mOsm.[3] Barium (Ba²⁺) is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Make fresh dilutions in the external solution on the day of the experiment.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.[6]
-
Seal Formation: Under visual control on an inverted microscope, approach a single, healthy cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip. This establishes the whole-cell configuration, providing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol:
-
Clamp the cell at a holding potential of -90 mV.
-
To elicit CaV2.2 currents, apply depolarizing voltage steps (e.g., to +20 mV for 40 ms).[3]
-
To construct a current-voltage (I-V) relationship, apply a series of voltage steps from -60 mV to +60 mV in 10 mV increments.
-
-
Compound Application:
-
After obtaining a stable baseline recording of CaV2.2 currents, perfuse the recording chamber with the external solution containing this compound at the desired concentration.
-
Monitor the current amplitude until a steady-state block is achieved.
-
To determine the IC50, apply multiple concentrations of this compound and fit the resulting concentration-response curve with the Hill equation.
-
To test for reversibility, wash out the compound by perfusing with the control external solution.[5]
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of CaV2.2-mediated neurotransmitter release and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing this compound using whole-cell patch-clamp electrophysiology.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. Pharmacological Inhibition of Voltage-gated Ca(2+) Channels for Chronic Pain Relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An orally available Cav2.2 calcium channel inhibitor for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for PD-0299685: A Gabapentinoid for Inducing Specific Cellular Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-0299685 is a gabapentinoid compound that selectively binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][3] Its primary mechanism of action involves the modulation of calcium influx in neurons, leading to a reduction in the release of excitatory neurotransmitters.[3][4] Although initially investigated for conditions such as insomnia, vasomotor symptoms, and interstitial cystitis, its development was discontinued after Phase II clinical trials.[3] Nevertheless, as a specific α2δ-1 ligand, this compound serves as a valuable research tool for investigating the role of this calcium channel subunit in various physiological and pathological processes.
These application notes provide an overview of the cellular responses induced by this compound, detailed protocols for relevant in vitro experiments, and a summary of available quantitative data.
Mechanism of Action and Cellular Responses
This compound, like other gabapentinoids, does not directly interact with GABA receptors. Instead, its cellular effects are mediated through high-affinity binding to the α2δ-1 subunit of VGCCs.[1][2][3] This interaction leads to a cascade of events that ultimately dampen neuronal excitability.
The principal cellular responses to this compound include:
-
Inhibition of VGCC Trafficking: Chronic exposure to gabapentinoids has been shown to reduce the trafficking of the α2δ-1 subunit to the presynaptic membrane.[5] This, in turn, decreases the number of functional VGCCs at the cell surface.[6]
-
Reduced Calcium Influx: By decreasing the density of VGCCs at the presynaptic terminal, this compound effectively reduces the influx of calcium ions upon neuronal depolarization.[3][4]
-
Decreased Neurotransmitter Release: The reduction in presynaptic calcium concentration leads to a decrease in the release of excitatory neurotransmitters such as glutamate and substance P.[3]
-
Modulation of Descending Noradrenergic Pathways: Gabapentinoids can activate the locus coeruleus, leading to an increase in noradrenaline levels in the spinal cord, which contributes to their analgesic effects.[7]
Data Presentation
Quantitative Data from Clinical Trials
| Parameter | Placebo | This compound (30 mg/day) | This compound (60 mg/day) |
| Number of Patients | 52 | 54 | 55 |
| Baseline Daily Worst Pain Score (mean) | Not Reported | Not Reported | Not Reported |
| Change from Baseline in Daily Worst Pain Score at Week 12 (mean) | - | - | -0.82 (clinically significant reduction) |
| Patients with Improvement on Global Response Assessment (%) | Not Reported | Not Reported | Greater proportion than placebo |
| Discontinuation due to Adverse Events (%) | Lower | Higher | Higher |
This data is derived from a study on interstitial cystitis and may not be directly transferable to other cellular models or disease states.
Experimental Protocols
The following are example protocols that can be adapted for studying the cellular effects of this compound in a research setting.
Protocol 1: In Vitro Assessment of this compound on Presynaptic Calcium Influx
Objective: To determine the effect of this compound on depolarization-evoked calcium influx in cultured neurons.
Materials:
-
Primary neuronal cell culture (e.g., dorsal root ganglion neurons or hippocampal neurons)
-
This compound
-
Calcium indicator dye (e.g., Fura-2 AM)
-
High potassium stimulation buffer (e.g., HBSS with 50 mM KCl)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture primary neurons on glass coverslips or in a multi-well plate.
-
Incubate the cultured neurons with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 24-48 hours.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure baseline fluorescence.
-
Stimulate the neurons with a high potassium buffer to induce depolarization and VGCC opening.
-
Record the change in fluorescence, which corresponds to the influx of calcium.
-
Analyze the data to compare the calcium influx in this compound-treated cells versus control cells.
Protocol 2: Evaluation of this compound on Neurotransmitter Release
Objective: To measure the effect of this compound on the release of a specific neurotransmitter (e.g., glutamate) from cultured neurons.
Materials:
-
Neuronal cell culture capable of releasing the neurotransmitter of interest
-
This compound
-
Stimulation buffer (e.g., high potassium buffer or electrical field stimulation)
-
ELISA kit or HPLC system for quantifying the neurotransmitter
Procedure:
-
Culture neurons in multi-well plates.
-
Treat the cells with different concentrations of this compound or vehicle for 24-48 hours.
-
Wash the cells and replace the medium with a low-calcium buffer.
-
Stimulate the cells to induce neurotransmitter release.
-
Collect the supernatant.
-
Quantify the amount of the released neurotransmitter in the supernatant using an appropriate method (e.g., ELISA or HPLC).
-
Normalize the neurotransmitter release to the total protein content of the cells in each well.
-
Compare the neurotransmitter release between this compound-treated and control groups.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for in vitro cellular assays.
References
- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to Treat Chronic Pain and Strengthen Impaired Descending Noradrenergic Inhibitory System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models for Efficacy Testing of PD-0299685
Executive Summary
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and use of animal models for evaluating the in vivo efficacy of the novel therapeutic agent, PD-0299685. Due to the limited publicly available information on this compound, this document outlines a generalized framework that can be adapted once the specific mechanism of action and therapeutic target of the compound are identified. The protocols and methodologies described herein are based on established best practices for preclinical drug evaluation in oncology.
Introduction to this compound
Currently, there is a notable absence of specific information in the public domain regarding the chemical structure, mechanism of action, and therapeutic target of this compound. It is presumed to be an investigational compound, potentially an internal designation within a pharmaceutical development program. The successful selection of an appropriate animal model is critically dependent on understanding the biological pathway that this compound modulates.
This document will proceed under the hypothetical assumption that this compound is an inhibitor of the PI3K/Akt/mTOR signaling pathway, a common target in cancer therapy, to illustrate the required level of detail for the application notes and protocols. Researchers must substitute the specific target of this compound to tailor these guidelines for their specific needs.
Rationale for Animal Model Selection
The choice of an animal model is paramount for obtaining clinically relevant data. The ideal model should recapitulate key aspects of the human disease, including genetic mutations, tumor microenvironment, and response to therapy. For a hypothetical PI3K/Akt/mTOR inhibitor, suitable models would include:
-
Xenograft Models: Human cancer cell lines with known mutations in the PI3K/Akt/mTOR pathway (e.g., activating mutations in PIK3CA or loss of PTEN) are implanted into immunodeficient mice (e.g., NOD/SCID or NSG). These models are useful for assessing the direct anti-tumor activity of the compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunodeficient mice. PDX models are considered more clinically relevant as they better preserve the heterogeneity and architecture of the original tumor.
-
Genetically Engineered Mouse (GEM) Models: Mice are engineered to carry specific genetic alterations that drive tumor development (e.g., Pten-deficient prostate cancer models). These models are valuable for studying tumor development in an immunocompetent host and for evaluating the effects of the drug on the tumor microenvironment.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.
Hypothetical signaling pathway for this compound as a PI3K inhibitor.
Experimental Protocols
Human Cancer Cell Line Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line with a known PIK3CA mutation.
Materials:
-
PIK3CA-mutant human cancer cell line (e.g., MCF-7, breast cancer)
-
Female NOD/SCID or NSG mice (6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (formulated in an appropriate vehicle)
-
Vehicle control
-
Calipers
-
Sterile syringes and needles
Workflow:
Workflow for a subcutaneous xenograft efficacy study.
Procedure:
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest cells using trypsin and perform a cell count. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions using calipers three times a week. Tumor volume (mm³) is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 25 mg/kg, this compound at 50 mg/kg). Administer the treatment (e.g., oral gavage) daily for 21 days.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the treatment period.
-
Tissue Collection: At necropsy, excise the tumors and weigh them. A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-Akt) and the remainder fixed in formalin for histopathological analysis.
Data Presentation
Quantitative data from efficacy studies should be presented in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 10 | 1850 ± 210 | - | 1.9 ± 0.25 |
| This compound (25 mg/kg) | 10 | 980 ± 150 | 47% | 1.1 ± 0.18 |
| This compound (50 mg/kg) | 10 | 450 ± 95 | 76% | 0.5 ± 0.11 |
Table 2: Pharmacodynamic Analysis of this compound in Tumor Tissue
| Treatment Group | N | p-Akt / Total Akt Ratio (normalized to Vehicle) | Ki-67 Positive Nuclei (%) |
| Vehicle Control | 5 | 1.00 | 85 ± 5 |
| This compound (50 mg/kg) | 5 | 0.25 | 25 ± 8 |
Conclusion
The successful preclinical evaluation of this compound relies on the selection of appropriate animal models that reflect the intended clinical application and the compound's mechanism of action. The protocols and data presentation formats provided in this document offer a robust framework for conducting and interpreting these critical efficacy studies. Once the specific target of this compound is known, these generalized guidelines should be refined to incorporate the most relevant cell lines, animal models, and pharmacodynamic endpoints.
Preclinical Research Data for PD-0299685 Not Publicly Available
Comprehensive searches for preclinical research data on the compound PD-0299685, including dosage, administration routes, and experimental models, have yielded no specific publicly available information. As a result, the creation of detailed Application Notes and Protocols as requested cannot be fulfilled at this time.
Efforts to locate data on this compound through various search queries, including "this compound preclinical data," "this compound pharmacology," and "this compound animal studies dosage," did not return any relevant scientific literature or public documentation detailing its preclinical use. The search results were general in nature, focusing on broad concepts of preclinical drug development and methodologies for other compounds, without specific mention of this compound.
Without access to foundational data on the compound's mechanism of action, effective dose ranges in animal models, or protocols for in vitro and in vivo studies, it is not possible to generate the requested detailed application notes, structured data tables, or signaling pathway diagrams that meet the specified requirements for researchers, scientists, and drug development professionals.
Further investigation would be required through proprietary databases or direct contact with research institutions or pharmaceutical companies that may have developed or studied this compound to obtain the necessary information. At present, based on publicly accessible information, the preclinical profile of this compound remains undisclosed.
Unraveling the Cellular Impact of PD-0299685: Application Notes and Protocols for Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-0299685 is a novel synthetic compound under investigation for its potential therapeutic applications. Understanding its mechanism of action and its effects on cellular and tissue morphology is critical for its development. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of specific proteins within the cellular context of tissues, providing invaluable insights into the biological effects of compounds like this compound.
These application notes provide a comprehensive guide for researchers utilizing IHC to study tissues treated with this compound. The protocols outlined below are designed to ensure robust and reproducible staining, enabling the accurate assessment of protein expression and localization.
Putative Signaling Pathway of this compound
While the precise mechanism of action of this compound is still under active investigation, preliminary studies suggest its involvement in the modulation of key cellular signaling pathways. A proposed model of its interaction is depicted below. It is hypothesized that this compound interacts with a specific cell surface receptor, initiating a downstream cascade that influences gene transcription and subsequent protein expression.
Application Note: Flow Cytometric Analysis of Cellular Responses to PD-0299685
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for the analysis of cells treated with the hypothetical anti-cancer compound PD-0299685 using flow cytometry. The primary cellular processes investigated are cell cycle progression and apoptosis, two key mechanisms often modulated by cytotoxic and cytostatic agents. The protocols described herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic compounds. Included are step-by-step methodologies for cell culture and treatment, sample preparation, staining, and flow cytometric data acquisition. Furthermore, this document presents hypothetical data in tabular format to exemplify expected experimental outcomes and includes diagrams generated using Graphviz to illustrate experimental workflows and a putative signaling pathway affected by this compound.
Introduction
The development of novel anti-cancer therapeutics requires a thorough understanding of their mechanism of action at the cellular level. Flow cytometry is a powerful and high-throughput technique that enables the quantitative analysis of multiple cellular parameters on a single-cell basis.[1][2][3] This technology is instrumental in elucidating the effects of drug candidates on fundamental cellular processes such as cell cycle and apoptosis.
This application note focuses on the analysis of cells treated with this compound, a hypothetical compound developed for oncology applications. We will describe two fundamental flow cytometry-based assays:
-
Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, DNA content is quantified using propidium iodide (PI) staining.[4][5][6] This allows for the identification and quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][8]
-
Apoptosis Assay: To assess the induction of programmed cell death, an Annexin V and Propidium Iodide (PI) co-staining method is employed.[9][10][11] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Materials and Methods
Cell Culture and Treatment
-
Cell Line: A human cancer cell line (e.g., Jurkat for suspension cells or A375 for adherent cells) is used.
-
Culture Conditions: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment with this compound:
-
Cells are seeded at a density that allows for exponential growth during the treatment period.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Cells are treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is adapted from standard methods for fixed-cell DNA content analysis.[4][5]
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, detach cells using trypsin-EDTA, neutralize with complete medium, and then collect by centrifugation.
-
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the fluorescence channel corresponding to PI to visualize the DNA content histogram.
-
The data is then analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol is based on the principle of detecting phosphatidylserine externalization in early apoptosis.[9][10][11]
-
Cell Harvesting: Harvest the cells as described in the cell cycle protocol.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Add fluorescently labeled Annexin V (e.g., FITC, PE, or APC conjugate) to the cell suspension.
-
Add Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm laser for FITC and PI).
-
Collect data for at least 10,000 events per sample.
-
The data is analyzed to differentiate between four populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation
The following tables present hypothetical data from experiments conducted with this compound on a cancer cell line.
Table 1: Effect of this compound on Cell Cycle Distribution after 48 hours of Treatment
| Treatment Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 1 | 60.1 ± 2.8 | 25.3 ± 2.1 | 14.6 ± 1.5 |
| 5 | 75.8 ± 4.2 | 12.1 ± 1.9 | 12.1 ± 2.0 |
| 10 | 82.3 ± 3.9 | 8.5 ± 1.5 | 9.2 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound after 48 hours of Treatment
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 94.5 ± 2.5 | 2.1 ± 0.8 | 3.4 ± 1.2 |
| 1 | 88.2 ± 3.1 | 5.8 ± 1.5 | 6.0 ± 1.9 |
| 5 | 65.7 ± 4.5 | 18.3 ± 2.8 | 16.0 ± 3.1 |
| 10 | 42.1 ± 5.2 | 35.6 ± 4.1 | 22.3 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Workflows and Pathways
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for Apoptosis Analysis.
Caption: Hypothetical Signaling Pathway.
Discussion
The hypothetical data presented in this application note suggest that this compound induces cell cycle arrest and apoptosis in cancer cells in a dose-dependent manner. The cell cycle analysis indicates an accumulation of cells in the G0/G1 phase, suggesting that this compound may inhibit the G1 to S phase transition. This is consistent with the hypothetical signaling pathway where this compound inhibits CDK4/6, leading to the hypophosphorylation of Rb and subsequent sequestration of E2F, thereby preventing the transcription of genes required for S-phase entry.
The apoptosis assay results corroborate the cytotoxic effects of this compound, showing a significant increase in both early and late apoptotic cell populations with increasing concentrations of the compound. These findings are crucial for the preclinical evaluation of this compound and provide a rationale for further investigation into its anti-tumor efficacy.
The protocols and examples provided in this application note serve as a comprehensive guide for researchers to effectively utilize flow cytometry in the characterization of novel anti-cancer agents. These methods can be adapted to various cell types and experimental conditions to gain valuable insights into the cellular mechanisms of drug action.
References
- 1. precisionformedicine.com [precisionformedicine.com]
- 2. precisionformedicine.com [precisionformedicine.com]
- 3. medpace.com [medpace.com]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Apoptosis Assays [sigmaaldrich.com]
- 10. Apoptosis assay kits | Abcam [abcam.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Application Notes and Protocols for Gene Expression Studies Following PD-0299685 Treatment
To Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search for the compound "PD-0299685," it has been determined that there is no publicly available information regarding its mechanism of action, primary targets, or any associated gene expression studies. This compound identifier does not appear in scientific literature, clinical trial databases, or chemical registries. It is likely that "this compound" is an internal, preclinical, or discontinued designation for a compound that has not been publicly disclosed.
Due to the absence of any data on this compound, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams specific to this compound.
To facilitate the creation of the desired content, it is essential to first identify the target and mechanism of action of this compound. For example, if this compound is a selective inhibitor of a specific kinase, a modulator of a particular receptor, or an epigenetic modifier, this information would be the foundational starting point for developing relevant application notes and protocols.
Upon identification of the drug class and target for this compound, the following sections could be developed:
Introduction and Mechanism of Action (Example Structure)
This section would provide a detailed overview of the compound, its intended target, and the signaling pathway it modulates.
-
Compound Profile: Chemical class, molecular weight, and other relevant properties.
-
Target Profile: Information on the protein, receptor, or enzyme targeted by the compound.
-
Mechanism of Action: A description of how the compound interacts with its target to elicit a biological response.
-
Hypothesized Effects on Gene Expression: Based on the known function of the target, this would outline the anticipated changes in gene expression profiles following treatment.
Experimental Protocols (Example Structure)
This section would provide detailed, step-by-step methodologies for conducting gene expression studies.
Cell Culture and Treatment
-
Cell Line Selection: Rationale for choosing a specific cell line based on the expression of the drug target.
-
Culture Conditions: Standard protocols for maintaining the selected cell line.
-
This compound Preparation: Instructions for dissolving and diluting the compound for in vitro use.
-
Treatment Protocol: Detailed steps for treating cells with this compound, including recommended concentrations and time points.
RNA Extraction and Quality Control
-
RNA Isolation: A step-by-step protocol for extracting total RNA from treated and control cells.
-
RNA Quality Assessment: Procedures for determining RNA concentration and integrity (e.g., using a NanoDrop spectrophotometer and Agilent Bioanalyzer).
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR):
-
Primer design and validation.
-
Reverse transcription protocol.
-
qRT-PCR reaction setup and cycling conditions.
-
Data analysis using the ΔΔCt method.
-
-
RNA-Sequencing (RNA-Seq):
-
Library preparation protocol.
-
Sequencing parameters.
-
Bioinformatic analysis pipeline for differential gene expression analysis.
-
Data Presentation (Example Structure)
This section would focus on the clear and concise presentation of quantitative data.
-
Table 1: Differentially Expressed Genes Following this compound Treatment (Example)
| Gene Symbol | Log2 Fold Change | p-value | FDR |
| Gene A | 2.5 | 0.001 | 0.01 |
| Gene B | -1.8 | 0.005 | 0.05 |
| Gene C | 3.1 | 0.0005 | 0.005 |
Visualization of Pathways and Workflows (Example Structure)
This section would include diagrams to visually represent signaling pathways and experimental procedures.
Caption: An example of a hypothetical signaling pathway affected by this compound.
Caption: A generalized workflow for analyzing gene expression changes after drug treatment.
We encourage the user to provide a known drug target or class of compounds to enable the generation of a detailed and accurate set of Application Notes and Protocols as initially requested.
Application Notes and Protocols for High-Throughput Screening of Voltage-Gated Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are a family of ion channels that mediate calcium influx in response to membrane depolarization, playing a pivotal role in a multitude of physiological processes including neurotransmission, muscle contraction, and gene expression. Consequently, they are significant targets for drug discovery in therapeutic areas such as pain, epilepsy, and cardiovascular diseases.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compounds targeting VGCCs, with a particular focus on ligands of the α2δ subunit, a key auxiliary subunit that modulates channel activity. While specific quantitative data for PD-0299685 and its analogs are not publicly available, the following protocols and data presentation formats serve as a comprehensive guide for researchers engaged in the discovery and characterization of novel VGCC modulators. This compound, a gabapentinoid developed by Pfizer, is known to be a ligand for the α2δ subunit of VGCCs and was investigated in Phase 2 clinical trials for conditions such as interstitial cystitis.[1][2][3][4][5][6][7]
Target of Interest: Voltage-Gated Calcium Channel α2δ Subunit
The α2δ subunit is a crucial component of the VGCC complex, influencing the trafficking and biophysical properties of the pore-forming α1 subunit. Molecules that bind to the α2δ subunit, such as gabapentinoids, can modulate the function of the entire channel complex, making it an attractive target for therapeutic intervention.
Signaling Pathway Overview
Binding of a ligand to the α2δ subunit can interfere with the normal trafficking and function of the associated VGCC. This can lead to a reduction in the number of functional channels at the cell surface and/or alter their gating properties, ultimately resulting in decreased calcium influx upon depolarization. This reduction in intracellular calcium can then modulate downstream signaling pathways involved in neurotransmitter release and neuronal excitability.
Figure 1: Simplified signaling pathway of a VGCC α2δ subunit ligand.
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel VGCC modulators involves a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Figure 2: General workflow for HTS of VGCC modulators.
Data Presentation
Quantitative data from screening and subsequent characterization assays should be summarized in a clear and concise tabular format to facilitate comparison between different analog compounds.
Table 1: Pharmacological Profile of this compound Analogs (Example Data)
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) - Ca²⁺ Flux Assay | IC50 (µM) - Automated Patch Clamp (CaV2.2) | Subtype Selectivity (Fold vs. CaV1.2) |
| Analog-001 | 85.2 | 0.75 | 0.68 | 15 |
| Analog-002 | 92.5 | 0.42 | 0.35 | 28 |
| Analog-003 | 65.7 | 2.10 | 1.95 | 8 |
| Analog-004 | 45.1 | > 10 | > 10 | - |
| This compound | 88.9 | 0.65 | 0.59 | 20 |
Note: The data presented above are for illustrative purposes only and do not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using a FLIPR-based Calcium Flux Assay
This protocol describes a no-wash, fluorescence-based assay to measure intracellular calcium changes in a cell line stably expressing a specific VGCC subtype (e.g., CaV2.2, which is implicated in pain pathways).
Materials:
-
HEK293 cells stably expressing the target VGCC subtype (e.g., CaV2.2/α2δ1/β3)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM)
-
Pluronic F-127
-
Probenecid
-
Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM)
-
Compound plates (384-well) containing this compound analogs
-
Cell culture plates (384-well, black-walled, clear bottom)
-
FLIPR (Fluorometric Imaging Plate Reader) instrument
Methodology:
-
Cell Plating:
-
Culture HEK293 cells expressing the target VGCC to ~80-90% confluency.
-
Harvest and seed the cells into 384-well black-walled, clear-bottom plates at a density of 20,000-30,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Incubation:
-
Add 10 µL of the this compound analogs from the compound plates to the cell plates.
-
Incubate for 15-30 minutes at room temperature.
-
-
FLIPR Assay:
-
Place the cell plate and a plate containing the Depolarization Buffer into the FLIPR instrument.
-
Set the instrument to record fluorescence intensity before and after the addition of the Depolarization Buffer.
-
Initiate the assay:
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 20 µL of Depolarization Buffer to each well to activate the VGCCs.
-
Record the change in fluorescence for 60-120 seconds.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the positive (no compound) and negative (no depolarization) controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition at 10 µM).
-
Protocol 2: Secondary Screening and Potency Determination using Automated Patch Clamp Electrophysiology
This protocol details the use of an automated patch clamp system to confirm the activity of hits from the primary screen and to determine their IC50 values.
Materials:
-
HEK293 cells expressing the target VGCC subtype.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2 with CsOH.
-
External Solution (in mM): 140 Choline-Cl, 1 MgCl₂, 10 CaCl₂, 10 HEPES, pH 7.4 with CsOH.
-
This compound analog "hits" at various concentrations.
-
Automated patch clamp system (e.g., QPatch, Patchliner).
Methodology:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of the VGCC-expressing cells according to the instrument manufacturer's instructions.
-
-
Instrument Setup:
-
Prime the instrument with the internal and external solutions.
-
Load the cell suspension and compound solutions into the instrument.
-
-
Electrophysiological Recording:
-
The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit VGCC currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -80 mV) and then stepping to a depolarizing potential (e.g., +10 mV) to activate the channels.
-
Establish a stable baseline current recording.
-
-
Compound Application and Dose-Response:
-
Apply increasing concentrations of the hit compound to the cells while continuously recording the VGCC currents.
-
Allow sufficient time for the compound effect to reach steady state at each concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current to the baseline recording.
-
Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 3: Assessing Subtype Selectivity
To determine the selectivity of the active compounds, the automated patch clamp protocol can be repeated using cell lines that express different VGCC subtypes (e.g., CaV1.2, CaV3.1). By comparing the IC50 values across different subtypes, a selectivity profile for each compound can be established.
Conclusion
The protocols and guidelines presented here provide a robust framework for the high-throughput screening and characterization of novel modulators of voltage-gated calcium channels, particularly those targeting the α2δ subunit. While specific data for this compound analogs are not publicly available, the described methodologies for primary screening, potency determination, and selectivity profiling will enable researchers to effectively identify and advance promising lead candidates in their drug discovery programs. The use of structured data presentation and clear experimental workflows is essential for the successful execution and interpretation of these screening campaigns.
References
- 1. Investigation of a Ca2+ channel α2δ ligand for the treatment of interstitial cystitis: results of a randomized, double-blind, placebo controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigational drugs for bladder pain syndrome (BPS) / interstitial cystitis (IC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown Combined with PD-0299685 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for designing and executing experiments that combine lentiviral-mediated short hairpin RNA (shRNA) knockdown with the pharmacological inhibition of voltage-gated calcium channels using PD-0299685. This combination of techniques allows for the investigation of gene function in the context of modulating neuronal excitability and calcium signaling, with potential applications in neuroscience, pain research, and oncology.
Lentiviral vectors are a powerful tool for delivering shRNA constructs into a wide range of cell types, including primary neurons and cancer cell lines, to achieve stable and long-term gene silencing.[1][2] this compound is a gabapentinoid that acts as a potent ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), effectively blocking their function.[2][3][4] This compound was investigated in Phase 2 clinical trials for the treatment of vasomotor symptoms associated with menopause and for pain associated with interstitial cystitis.[3][5][6] By combining shRNA-mediated knockdown of a target gene with the application of this compound, researchers can explore the interplay between specific gene products and calcium channel activity in various physiological and pathological processes.
These protocols and notes are intended to serve as a foundational resource. Investigators should optimize conditions for their specific cell types and experimental goals.
Data Presentation
Table 1: Experimental Parameters for Lentiviral shRNA Knockdown and this compound Treatment
| Parameter | Recommended Range/Value | Notes |
| Lentiviral Vector | 3rd Generation Self-Inactivating (SIN) | Enhanced biosafety profile.[7] |
| shRNA Target Design | 19-22 nucleotides | Target a conserved region of the gene of interest. Include at least 2-3 different shRNA sequences per target gene for validation.[8] |
| Control shRNAs | Non-targeting (scrambled) shRNA, shRNA against a housekeeping gene (e.g., GAPDH, PPIB) | Essential for controlling for off-target effects and transduction efficiency.[5] |
| Cell Seeding Density | 50-70% confluency at time of transduction | Optimizing cell density is crucial for efficient transduction and cell health.[4][9] |
| Multiplicity of Infection (MOI) | 1-10 | Must be empirically determined for each cell line to achieve >80% transduction with minimal toxicity.[4][9] |
| This compound Concentration | 1-100 µM | The optimal concentration should be determined by a dose-response curve for the specific cell type and assay. |
| This compound Treatment Duration | 24-72 hours | Dependent on the experimental endpoint and the kinetics of the cellular response being measured. |
| Knockdown Validation | qRT-PCR, Western Blot | Assess mRNA and protein levels of the target gene 48-96 hours post-transduction.[4][9] |
| Functional Assays | Cell viability, proliferation, migration, calcium imaging, electrophysiology | Selected based on the hypothesized function of the target gene and its interaction with calcium signaling. |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on a voltage-gated calcium channel.
Experimental Workflow for Combined Treatment
Caption: Workflow for lentiviral shRNA knockdown followed by this compound treatment.
Experimental Protocols
Protocol 1: Lentiviral Particle Production and Titration
This protocol is for the production of lentiviral particles in HEK293T cells using a 3rd generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing your shRNA construct)
-
3rd generation packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge (optional, for concentration)
Procedure:
-
Day 1: Seed HEK293T cells. Plate HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.
-
Day 2: Transfection.
-
In one tube, mix the transfer plasmid and packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. 12-16 hours post-transfection, carefully replace the media with fresh, pre-warmed DMEM with 10% FBS.
-
Day 4-5: Harvest Viral Supernatant.
-
48 hours post-transfection, collect the supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Viral Titer Determination. The functional titer (transducing units per ml) should be determined by transducing a target cell line with serial dilutions of the viral supernatant and assessing the percentage of transduced cells (e.g., by antibiotic selection or fluorescence if a marker is present).
Protocol 2: Lentiviral Transduction and this compound Treatment
This protocol describes the transduction of a target cell line followed by treatment with this compound.
Materials:
-
Target cells
-
Lentiviral particles (shRNA-target and shRNA-control)
-
Complete growth medium
-
Hexadimethrine bromide (Polybrene)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Puromycin (for stable cell line generation)
Procedure:
-
Day 1: Seed Target Cells. Plate your target cells in the desired format (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 50-70% confluency the next day.[4][9]
-
Day 2: Transduction.
-
Remove the media from the cells.
-
Add fresh media containing Polybrene (typically 4-8 µg/ml).
-
Add the appropriate volume of lentiviral supernatant to achieve the desired MOI. Include wells with non-transduced cells and cells transduced with control shRNA.
-
Gently swirl the plate to mix.
-
Incubate for 18-24 hours at 37°C.
-
-
Day 3: Media Change. Remove the virus-containing media and replace it with fresh complete growth medium.
-
Day 4 onwards: Selection and Expansion (for stable knockdown).
-
If your lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the media. The optimal concentration must be determined by a kill curve.
-
Replace the media with fresh puromycin-containing media every 2-3 days until non-transduced cells are eliminated.
-
Expand the puromycin-resistant cells.
-
-
This compound Treatment.
-
Once you have a stable knockdown cell line or at a desired time point post-transduction for transient knockdown (typically 48-72 hours), replace the media with fresh media containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Harvesting for Analysis. After the treatment period, harvest the cells for downstream analysis.
-
For RNA analysis (qRT-PCR), lyse the cells directly in the plate.
-
For protein analysis (Western Blot), lyse the cells and collect the protein lysate.
-
For functional assays, proceed according to the specific assay protocol.
-
Protocol 3: Validation of Gene Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, primers, and qPCR master mix.
-
Run the reaction on a real-time PCR instrument.
-
Include no-template controls and no-reverse-transcriptase controls.
-
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the shRNA-target treated cells to the shRNA-control treated cells.
Safety Precautions
-
Lentiviral particles are considered Biosafety Level 2 (BSL-2) agents.[4][9] All work with lentivirus must be conducted in a BSL-2 certified laboratory and in a Class II biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection.
-
All materials that come into contact with the virus (pipette tips, tubes, plates) must be decontaminated with a 10% bleach solution for at least 20 minutes before disposal.[4][9]
-
Handle this compound according to its Safety Data Sheet (SDS).
By following these detailed application notes and protocols, researchers can effectively combine the powerful techniques of lentiviral shRNA knockdown and pharmacological inhibition with this compound to advance their understanding of complex biological systems.
References
- 1. Investigation of a Ca2+ channel α2δ ligand for the treatment of interstitial cystitis: results of a randomized, double-blind, placebo controlled phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Clinical Trials Register [clinicaltrialsregister.eu]
- 7. DDrare: Database of Drug Development for Rare Diseases [raredis.nibiohn.go.jp]
- 8. Paul D. Manganiello, MD – Faculty Expertise Database – Geisel School of Medicine at Dartmouth [geiselmed.dartmouth.edu]
- 9. jmcp.org [jmcp.org]
Application Notes & Protocols: CRISPR-Cas9 Studies for Modulating PD-0299685 Targets Nav1.7 and Nav1.8
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific molecular targets of PD-0299685 is limited. These application notes are based on the hypothesis that this compound targets the voltage-gated sodium channels Nav1.7 and Nav1.8, which are critical and well-validated targets in pain research. The protocols described herein are for the study of these specific channels using CRISPR-Cas9 technology.
Introduction: Targeting Pain with Precision
Voltage-gated sodium channels Nav1.7 (encoded by the SCN9A gene) and Nav1.8 (encoded by the SCN10A gene) are key players in the transmission of pain signals.[1][2] They are preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG).[1] Genetic studies in humans have solidified their importance: loss-of-function mutations in SCN9A lead to a congenital indifference to pain, while gain-of-function mutations cause extreme pain disorders.[3] Similarly, Nav1.8 has been implicated in the transmission of mechanical pain in osteoarthritis models and contributes to neuronal hyperexcitability in chronic pain states.[2]
The high structural similarity among sodium channel subtypes has made the development of selective small-molecule inhibitors challenging.[2][4] The CRISPR-Cas9 system offers a powerful alternative, enabling precise and durable modulation of these targets at the genomic level. This technology can be used to create knockout models to study gene function, repress gene expression to mimic pharmacological inhibition, or even correct pathogenic mutations.[3][5]
This document provides detailed protocols for utilizing CRISPR-Cas9 and CRISPR interference (CRISPRi) to study Nav1.7 and Nav1.8, offering a robust framework for target validation and mechanistic studies in drug development.
CRISPR-Cas9 Strategies for Modulating Nav1.7 and Nav1.8
Gene Knockout (KO) via CRISPR-Cas9
This strategy utilizes the Cas9 nuclease to create a double-strand break (DSB) at a specific locus within the SCN9A or SCN10A gene. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces small insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein. This approach is ideal for creating permanent loss-of-function models, such as in iPSC-derived neurons or in animal models, to study the fundamental role of the channel.[5][6]
Gene Repression via CRISPR interference (CRISPRi)
For applications requiring a non-permanent and tunable reduction in gene expression, CRISPRi is a superior method. It employs a catalytically deactivated Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).[2] Guided by an sgRNA to the promoter region of SCN9A or SCN10A, the dCas9-KRAB complex sterically hinders transcription, effectively silencing the gene without altering the DNA sequence.[2][3] This approach is reversible and offers a way to "dampen" gene expression rather than eliminating it completely, which can be therapeutically advantageous.[3] This method has been successfully used to achieve long-lasting pain relief in mouse models of inflammatory and neuropathic pain.[2][4]
Data Presentation: Quantitative Outcomes of CRISPR Modulation
The following table summarizes quantitative data from preclinical studies using CRISPR-based systems to modulate Nav1.7 and Nav1.8.
| Target | CRISPR System | Model System | Delivery Method | Key Quantitative Results | Reference |
| Nav1.7 (Scn9a) | CRISPR-dCas9-KRAB | Mouse (Inflammatory Pain) | Intrathecal AAV | - Reduced thermal hyperalgesia- Treatment effective for at least 44 weeks | [3][4] |
| Nav1.7 (Scn9a) | CRISPR-dCas9-KRAB | Mouse (Neuropathic Pain) | Intrathecal AAV | - Decreased tactile allodynia- Treatment effective for at least 15 weeks | [3][4] |
| Nav1.7 (Scn9a) | Global Knockout | Mouse | Genetic Line | - Dramatic reduction in response to thermal, mechanical, and inflammatory pain stimuli | [7] |
| Nav1.8 (SCN10A) | CRISPR-Cas9 | Human iPSCs | Electroporation | - Successful generation of homozygous SCN10A knockout iPSC lines | [5] |
| Nav1.8 (Scn10a) | CRISPR-dCas9 | Mouse (Osteoarthritis) | Not specified | - Proposed as a long-lasting, reversible treatment for OA pain |
Experimental Protocols
Protocol 4.1: Design and Validation of sgRNAs for SCN9A and SCN10A
Objective: To design and validate single guide RNAs (sgRNAs) for efficient and specific targeting of human SCN9A (Nav1.7) and SCN10A (Nav1.8) using the S. pyogenes Cas9 system.
Materials:
-
Computer with internet access
-
DNA sequence for human SCN9A (RefSeq: NG_011533.2) and SCN10A (RefSeq: NG_016111.1)
-
HEK293T cells
-
Lipofectamine 2000 or similar transfection reagent
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
T7 Endonuclease I assay kit
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design:
-
Input the exon sequence of the target gene (SCN9A or SCN10A) into the design tool. For knockout, target an early constitutive exon to maximize the chance of generating a non-functional protein. For CRISPRi, target the 200 bp region upstream of the transcription start site (TSS).[10]
-
The tool will identify potential 20-nucleotide sgRNA sequences that are immediately followed by a Protospacer Adjacent Motif (PAM) sequence ('NGG' for S. pyogenes Cas9).
-
Select 3-4 sgRNAs per target gene. Prioritize guides with high predicted on-target scores and low off-target scores. Ensure a GC content between 40-80%.[11]
-
-
sgRNA Cloning into Expression Vector:
-
Order complementary oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into the PX458 vector.
-
Anneal the complementary oligos and ligate them into the BbsI-digested PX458 plasmid.
-
Transform the ligated plasmid into competent E. coli, select colonies, and verify the correct insertion by Sanger sequencing.
-
-
Validation in HEK293T Cells:
-
Transfect HEK293T cells with the sequence-verified PX458-sgRNA plasmid. Include a mock-transfected control and a plasmid with a non-targeting sgRNA.
-
After 48-72 hours, harvest the cells. Isolate a portion for genomic DNA extraction and sort the remaining GFP-positive cells if desired.
-
Amplify the genomic region surrounding the target site by PCR.
-
Perform a T7 Endonuclease I assay on the PCR product. The presence of cleaved bands indicates successful editing (indels).
-
For more precise validation, sub-clone the PCR products into a TOPO vector and send for Sanger sequencing to identify the specific indels generated. An sgRNA that consistently produces a high percentage of indels is considered validated.
-
Protocol 4.2: Generation of SCN10A Knockout iPSCs via RNP Electroporation
Objective: To create a homozygous knockout of SCN10A (Nav1.8) in human induced pluripotent stem cells (iPSCs) using a ribonucleoprotein (RNP)-based CRISPR-Cas9 approach.
Materials:
-
Validated sgRNA for SCN10A (from Protocol 4.1)
-
Alt-R™ S. pyogenes HiFi Cas9 Nuclease V3 (IDT)
-
Alt-R™ tracrRNA (IDT)
-
Human iPSC line
-
mTeSR™1 or other appropriate iPSC culture medium
-
Neon™ Transfection System (Thermo Fisher Scientific) or similar electroporator
-
ROCK inhibitor (e.g., Y-27632)
-
96-well plates for clonal selection
Procedure:
-
Prepare CRISPR Reagents:
-
Resuspend the validated SCN10A crRNA and universal tracrRNA in nuclease-free duplex buffer to a final concentration of 100 µM.
-
To form the gRNA complex, mix equal volumes of the crRNA and tracrRNA, heat at 95°C for 5 minutes, and let cool to room temperature.
-
-
Form RNP Complex:
-
Prepare iPSCs for Electroporation:
-
Culture iPSCs to ~70-80% confluency.
-
Treat cells with a gentle dissociation reagent (e.g., Accutase) to obtain a single-cell suspension.
-
Count viable cells and pellet 200,000 to 1 million cells per reaction.[12][13]
-
Resuspend the cell pellet in the appropriate electroporation buffer (e.g., Resuspension Buffer R for the Neon system).
-
-
Electroporation:
-
Gently mix the resuspended cells with the pre-formed RNP complex.
-
Using a 10 µL Neon tip, aspirate the cell/RNP mixture, avoiding bubbles.
-
Electroporate the cells using pre-optimized parameters for iPSCs (e.g., 1200 V, 20 ms, 2 pulses).[12]
-
Immediately transfer the electroporated cells into a pre-warmed culture plate well containing iPSC medium supplemented with ROCK inhibitor to enhance survival.
-
-
Clonal Isolation and Expansion:
-
After 2-3 days, dissociate the surviving cells and re-plate at a very low density (e.g., 100-500 cells per 10 cm dish) to allow for the growth of individual colonies.
-
Once colonies are large enough, manually pick and transfer them to individual wells of a 96-well plate for expansion.
-
-
Genotype Screening:
-
Once sufficient cell numbers are reached, lyse a portion of each clone and perform PCR to amplify the targeted region of SCN10A.
-
Use Sanger sequencing and subsequent analysis (e.g., ICE or TIDE software) to identify clones with homozygous frameshift mutations.
-
Confirm the pluripotency and karyotypic stability of the validated knockout clones before further experimentation.
-
Protocol 4.3: In Vivo Repression of Nav1.7 in Mouse DRG via AAV-CRISPRi
Objective: To achieve long-lasting repression of Scn9a (Nav1.7) in the dorsal root ganglia (DRG) of mice using an adeno-associated virus (AAV) vector to deliver the CRISPRi system.
Materials:
-
AAV vector (e.g., AAV9) co-expressing dCas9-KRAB and a validated mouse Scn9a sgRNA.
-
Adult C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
Stereotaxic frame (optional, for precise injection)
-
Behavioral testing equipment (e.g., Hargreaves apparatus, von Frey filaments)
Procedure:
-
AAV Vector Preparation:
-
The AAV vector should be produced at a high titer (>1x10¹² vg/mL). The construct should contain the dCas9-KRAB fusion protein and the sgRNA targeting the Scn9a promoter, driven by appropriate promoters (e.g., a neuron-specific promoter like synapsin for dCas9-KRAB and a U6 promoter for the sgRNA).
-
-
Intrathecal Injection:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a lumbar intrathecal injection to target the DRG of the hind paws. This can be done by direct lumbar puncture between the L5 and L6 vertebrae.
-
Slowly inject 5-10 µL of the AAV vector solution.
-
Allow the mouse to recover fully on a warming pad.
-
-
Post-Injection Monitoring and Gene Expression Analysis:
-
Allow at least 3-4 weeks for AAV-mediated expression to reach optimal levels.
-
At the desired experimental endpoint, sacrifice a cohort of animals and harvest the lumbar DRG.
-
Perform qRT-PCR or Western blotting to quantify the reduction in Scn9a mRNA and Nav1.7 protein levels, respectively, compared to control animals injected with a non-targeting sgRNA AAV.
-
-
Phenotypic Analysis (Pain Behavior):
-
At various time points post-injection (e.g., weekly for several months), assess pain behavior.
-
Inflammatory Pain Model: Induce inflammation by injecting carrageenan into one hind paw. Measure thermal hyperalgesia (paw withdrawal latency to a heat source). A successful Nav1.7 repression should result in a longer withdrawal latency compared to controls.[4]
-
Neuropathic Pain Model: Induce neuropathy with a chemotherapeutic agent like paclitaxel. Measure mechanical allodynia (paw withdrawal threshold to von Frey filaments). Successful repression should lead to a higher withdrawal threshold.[4]
-
Monitor motor function (e.g., using a rotarod test) to ensure the intervention does not cause motor deficits.[4]
-
Visualizations: Pathways and Workflows
Caption: Pain signaling pathway involving Nav1.7 and Nav1.8.
Caption: Experimental workflow for generating Nav1.8 knockout iPSCs.
Caption: Mechanism of CRISPRi-mediated gene repression.
References
- 1. NaV1.8/NaV1.9 double deletion mildly affects acute pain responses in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of homozygous Nav1.8 knock-out iPSC lines by CRISPR Cas9 genome editing to investigate a potential new antiarrhythmic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Generation of SCN1A Knock out induced pluripotent stem cell (iPSC) line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Global Nav1.7 Knockout Mice Recapitulate the Phenotype of Human Congenital Indifference to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of knockout iPSCs using CRISPR-Cas9 genome editing [protocols.io]
- 9. addgene.org [addgene.org]
- 10. genscript.com [genscript.com]
- 11. synthego.com [synthego.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Using Ribonucleoprotein-based CRISPR/Cas9 to Edit Single Nucleotide on Human Induced Pluripotent Stem Cells to Model Type 3 Long QT Syndrome (SCN5A±) - PMC [pmc.ncbi.nlm.nih.gov]
Metabolomic Analysis of Compound X (e.g., PD-0299685) Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the metabolomic analysis of the effects of a hypothetical therapeutic compound, referred to as Compound X (e.g., PD-0299685). The methodologies outlined herein are designed to enable researchers to investigate the systemic and cellular metabolic alterations induced by this compound. Understanding these changes is crucial for elucidating its mechanism of action, identifying biomarkers for efficacy and toxicity, and advancing its development.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. By applying untargeted metabolomics, researchers can capture a broad snapshot of the metabolic perturbations following treatment with Compound X.[1] This application note and the accompanying protocols describe a workflow from sample preparation to data analysis, utilizing common analytical platforms such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Data Presentation
Quantitative data from metabolomic analyses should be summarized in a clear and structured format to facilitate comparison between different treatment groups (e.g., control vs. Compound X-treated).
Table 1: Summary of Significantly Altered Metabolites in Plasma Following Compound X Treatment. This table should present key quantitative data for metabolites that are significantly different between the control and treated groups.
| Metabolite | Class | Fold Change (Treated/Control) | p-value | VIP Score | Database ID |
| Metabolite A | Amino Acid | 2.5 | 0.001 | 2.1 | HMDB0000123 |
| Metabolite B | Lipid | 0.4 | 0.005 | 1.8 | KEGG C00123 |
| Metabolite C | Carbohydrate | 1.8 | 0.01 | 1.5 | ChEBI:12345 |
| ... | ... | ... | ... | ... | ... |
Table 2: Pathway Analysis of Altered Metabolites. This table summarizes the metabolic pathways most significantly impacted by Compound X treatment, as determined by pathway enrichment analysis.
| Pathway Name | Number of Altered Metabolites in Pathway | p-value | Impact |
| Pathway 1 | 8 | 0.0001 | 0.45 |
| Pathway 2 | 5 | 0.002 | 0.32 |
| Pathway 3 | 4 | 0.01 | 0.21 |
| ... | ... | ... | ... |
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Hypothetical signaling pathway of Compound X leading to metabolic changes.
Caption: General experimental workflow for metabolomic analysis.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of metabolomic studies.
Protocol 1: Untargeted Metabolomics of Plasma Samples by LC-MS
This protocol is designed for the analysis of hydrophilic metabolites in plasma using HILIC separation coupled to a high-resolution mass spectrometer.[3]
1. Materials and Reagents:
-
LC/MS-grade water, acetonitrile, and methanol
-
Formic acid (99.0%+)
-
Internal standards (e.g., l-Phenylalanine-d8, l-Valine-d8)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of 4°C and >13,000 rpm)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Prepare an extraction solution of 75% acetonitrile with 0.1% formic acid in water.
-
For each 50 µL of plasma, add 150 µL of the ice-cold extraction solution.
-
Add internal standards to the extraction solution to a final concentration of 1 µg/mL.
-
Vortex the mixture for 1 minute at 4°C.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.
3. LC-MS Analysis:
-
LC System: Use a system equipped with a HILIC column (e.g., Waters Atlantis™ HILIC Silica).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate polar metabolites.
-
Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap) operating in both positive and negative ionization modes.
4. Data Analysis:
-
Raw data should be converted to an open format (e.g., mzXML).
-
Perform peak picking, feature detection, and retention time correction using software like XCMS or MetaboAnalyst.
-
Normalize the data to the internal standards and/or by a quality control-based method.
-
Perform statistical analysis (e.g., t-tests, ANOVA, PCA, PLS-DA) to identify significantly different features.[4]
-
Identify metabolites by matching m/z and retention times to spectral databases.
-
Conduct pathway analysis using tools like MetaboAnalyst or Ingenuity Pathway Analysis.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol outlines the extraction of metabolites from cultured cells for subsequent analysis.[5]
1. Materials and Reagents:
-
Ice-cold methanol (MS grade)
-
Ice-cold milli-Q water
-
Cell scraper
-
Liquid nitrogen
-
Microcentrifuge tubes (1.5 mL)
2. Cell Harvesting and Quenching:
-
Remove the culture medium from the cell culture dish.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer to quench metabolic activity.
-
Place the dish on dry ice to freeze the cells and quenching solution.
3. Metabolite Extraction:
-
Scrape the frozen cells and methanol into a pre-chilled microcentrifuge tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure cell lysis.
-
Centrifuge at maximum speed (>13,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
Protocol 3: NMR-Based Metabolomics of Cell Extracts
This protocol provides a general procedure for preparing cell extracts for NMR analysis.[6][7]
1. Materials and Reagents:
-
Phosphate buffer in D₂O (e.g., 0.1 M, pH 7.4)
-
Internal standard for NMR (e.g., DSS-d₆)
-
NMR tubes
2. Sample Preparation:
-
Lyophilize the metabolite extract obtained from Protocol 2 to dryness.
-
Reconstitute the dried extract in a precise volume of the phosphate buffer containing the internal standard.
-
Vortex thoroughly to ensure complete dissolution.
-
Centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiment: A standard 1D ¹H NMR experiment with water suppression.
-
Parameters: Ensure consistent acquisition parameters (e.g., temperature, pulse sequence, number of scans) across all samples.
4. Data Analysis:
-
Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).
-
Use software for spectral alignment and binning.
-
Normalize the data to the internal standard.
-
Perform multivariate statistical analysis to identify discriminatory spectral regions and metabolites.
-
Identify and quantify metabolites using spectral databases (e.g., HMDB, BMRB) and 2D NMR experiments if necessary.
References
- 1. Untargeted Metabolomics Analysis Workflows - MetwareBio [metwarebio.com]
- 2. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
Troubleshooting & Optimization
PD-0299685 solubility issues in aqueous solutions
Welcome to the technical support center for PD-0299685. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a specific focus on troubleshooting solubility challenges in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of aqueous solution?
A1: this compound has very low aqueous solubility. Precipitation is a common issue and can be triggered by several factors:
-
Concentration: Exceeding the solubility limit in your aqueous buffer will cause precipitation.
-
pH: The solubility of this compound is likely pH-dependent. Significant shifts in pH during solution preparation or experimentation can reduce its solubility.
-
Temperature: Changes in temperature can affect solubility. For many compounds, solubility increases with temperature, so cooling a saturated solution can induce precipitation.
-
Solvent Composition: Rapid dilution of a stock solution (e.g., in DMSO) with an aqueous buffer can cause the compound to "crash out" of solution, a phenomenon known as antisolvent precipitation.[1][2]
-
Ionic Strength: The presence and concentration of salts in your buffer can influence the solubility of the compound.
Q2: I'm dissolving this compound in DMSO first. What is the best way to prepare my aqueous working solution to avoid precipitation?
A2: When preparing an aqueous working solution from a DMSO stock, it is crucial to introduce the compound into the aqueous environment gradually. A recommended method is to add the DMSO stock solution dropwise to your aqueous buffer while vigorously vortexing or stirring.[1][2] This helps to avoid localized high concentrations that can lead to immediate precipitation.
Q3: Can I dissolve this compound directly in an aqueous buffer?
A3: Direct dissolution in neutral aqueous buffers like PBS (pH 7.4) is not recommended due to the compound's very low intrinsic solubility.[2] A concentrated stock solution must first be prepared in an organic solvent, such as DMSO.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of many organic compounds is pH-dependent.[1][2][3] For weakly basic compounds, solubility is higher in acidic conditions, while weakly acidic compounds are more soluble in alkaline conditions. It is recommended to determine the optimal pH range for this compound solubility in your experimental buffer system.
Troubleshooting Guide: Precipitation Issues
This guide addresses specific precipitation problems in a question-and-answer format.
| Issue | Possible Cause | Suggested Solution |
| Precipitation observed immediately upon dilution of DMSO stock with aqueous buffer. | 1. Antisolvent Precipitation: The rapid change in solvent polarity causes the compound to crash out. 2. Concentration Too High: The final concentration exceeds the solubility limit in the aqueous buffer. 3. Buffer Incompatibility: Components of the buffer may be interacting with the compound. | 1. Slow Addition & Mixing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.[1][2] 2. Lower Final Concentration: Decrease the final concentration of this compound in the working solution. 3. Test Buffer Solubility: Test the solubility in a small volume of your buffer before preparing the full volume. Consider using a different buffer system. |
| Solution is initially clear but precipitation occurs over time. | 1. Compound Instability: The compound may be degrading in the aqueous solution over time. 2. Temperature Fluctuation: The solution may have been prepared warm and precipitation occurred upon cooling. 3. pH Shift: The pH of the solution may have changed over time. | 1. Prepare Fresh Solutions: Prepare fresh working solutions for each experiment and use them immediately.[3] 2. Maintain Constant Temperature: Store the solution at a constant temperature.[1] 3. Buffer Stability: Ensure the pH of your solution is stable over time by using a well-buffered system. |
| Precipitate observed in the DMSO stock solution after storage. | 1. Water Absorption by DMSO: DMSO is hygroscopic and can absorb moisture, which reduces the solubility of the compound. 2. Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation. | 1. Use Anhydrous DMSO: Prepare stock solutions using high-purity, anhydrous DMSO.[4] 2. Aliquot Stock Solutions: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles.[4] 3. Redissolve Precipitate: If precipitation occurs, gently warm the solution to 37°C and vortex to redissolve the compound before use.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming (e.g., to 37°C) can be applied if necessary to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Gently warm your sterile aqueous medium (e.g., cell culture medium, buffer) to the desired experimental temperature (e.g., 37°C).
-
Place the tube or flask containing the aqueous medium on a vortex mixer or a stir plate with a stir bar.
-
While vigorously mixing the aqueous medium, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the aqueous medium is as low as possible and compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiments to minimize the risk of precipitation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Note: This data is illustrative for a hypothetical poorly soluble compound and should be experimentally determined for the actual compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Optimizing PD-0299685 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of PD-0299685 for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal potency of this compound. A common starting point for small molecule inhibitors is a serial dilution from nanomolar to micromolar concentrations (e.g., 1 nM to 100 µM). In vitro potency for small molecule inhibitors is typically in the range of <1-10 μM in cell-based assays.[1] It is crucial to include a vehicle control (e.g., DMSO) to ensure that the observed effects are not due to the solvent.[2]
Q2: How can I determine if the observed cellular effects are a direct result of this compound's intended activity or due to off-target effects or cytotoxicity?
A2: Distinguishing between on-target, off-target, and cytotoxic effects is a critical aspect of in vitro pharmacology.[2] To address this, consider the following strategies:
-
Dose-Response Analysis: On-target effects should correlate with the concentration of this compound. A classic sigmoidal dose-response curve is often indicative of a specific biological interaction.
-
Orthogonal Assays: Test the activity of this compound in a different assay that measures a distinct downstream event of the same signaling pathway. Consistent results across different assays strengthen the evidence for an on-target effect.[3]
-
Inactive Control Compound: If available, use a structurally similar but biologically inactive analog of this compound. This control should not elicit the same cellular phenotype.[3]
-
Cytotoxicity Assays: Perform a concurrent cytotoxicity assay to identify the concentration at which this compound induces cell death. This will help to differentiate between a specific pharmacological effect and general toxicity.
Q3: My results with this compound are inconsistent across experiments. What are the potential causes and solutions?
A3: Inconsistent results can stem from several factors related to the stability and handling of small molecule inhibitors.[4] Key considerations include:
-
Compound Stability: this compound may degrade in the aqueous environment of cell culture media over the course of the experiment.[2][3] To mitigate this, consider replenishing the compound with fresh media at regular intervals during long-term experiments.[3]
-
Solubility Issues: Poor solubility of this compound in the assay buffer can lead to precipitation and a decrease in the effective concentration.[4] Visually inspect for any precipitate and consider using a lower final concentration or including solubilizing agents if necessary.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the this compound stock solution can lead to degradation. It is advisable to aliquot the stock solution into single-use vials.
Troubleshooting Guides
Problem 1: No observable effect of this compound at expected concentrations.
-
Possible Cause 1: Insufficient Concentration: The effective concentration of this compound may be higher than initially tested.
-
Solution: Expand the concentration range to include higher concentrations.
-
-
Possible Cause 2: Compound Instability: The compound may be degrading in the experimental conditions.
-
Possible Cause 3: Cell Type Insensitivity: The target of this compound may not be present or functionally important in the chosen cell line.
-
Solution: Confirm the expression and relevance of the target in your cell model using techniques like Western blotting or qPCR.
-
Problem 2: High background signal or non-specific effects in the assay.
-
Possible Cause 1: Compound Aggregation: At high concentrations, small molecules can form aggregates, leading to non-specific activity.[3]
-
Solution: Visually inspect the compound in solution for any signs of precipitation.[3] Perform a dose-response curve to see if the inhibition is steep and non-saturating, which can be characteristic of aggregation.[3] Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to the assay buffer.[3]
-
-
Possible Cause 2: Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular stress.
Problem 3: Cells are rounding up and detaching from the plate after treatment with this compound.
-
Possible Cause 1: Cytotoxicity: The concentration of this compound being used may be toxic to the cells.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the compound.[2]
-
-
Possible Cause 2: Target-Related Effect: The molecular target of this compound might be essential for cell adhesion.
-
Solution: Investigate the known biological functions of the intended target to see if it plays a role in cell adhesion or cytoskeletal maintenance.[2]
-
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Screening of this compound
| Assay Type | Starting Concentration Range | Number of Data Points | Dilution Factor |
| Biochemical Assay | 0.1 nM - 10 µM | 8 | 10-fold |
| Cell-Based Viability Assay | 1 nM - 100 µM | 10 | 3-fold |
| Target Engagement Assay | 0.5 nM - 5 µM | 8 | 5-fold |
Table 2: Troubleshooting Common Issues with this compound
| Issue | Possible Cause | Recommended Action |
| No Effect | Insufficient concentration, compound instability, or insensitive cell line. | Increase concentration range, check compound stability, and verify target expression. |
| High Background | Compound aggregation or solvent toxicity. | Visually inspect for precipitate, add detergent, and lower solvent concentration. |
| Cell Detachment | Cytotoxicity or on-target effect on adhesion. | Perform a dose-response for toxicity and research the target's function in cell adhesion. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using a Cell Viability Assay (MTT Assay)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cells in culture
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. Start with a high concentration and perform a series of dilutions to cover a broad range. Include a vehicle-only control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cytotoxicity Assay using Propidium Iodide Staining and Flow Cytometry
This protocol provides a method to quantify the percentage of dead cells following treatment with this compound.
Materials:
-
Target cells in culture
-
This compound stock solution
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a positive control for cell death (e.g., treatment with a known cytotoxic agent) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Cell Staining: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in cold PBS containing PI staining solution.
-
Incubation: Incubate the cells on ice and in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI will enter cells with compromised membranes (dead cells) and fluoresce.
-
Data Analysis: Quantify the percentage of PI-positive cells in each treatment group to determine the cytotoxic effect of this compound.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for optimizing this compound concentration.
References
Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors in Cellular Models
Disclaimer: Publicly available information on the specific off-target effects of PD-0299685 is limited. The following technical support guide provides a generalized framework for researchers and drug development professionals to investigate and troubleshoot the off-target effects of small molecule inhibitors, referred to here as "Compound X," in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor?
A1: Off-target effects refer to the interactions of a drug or investigational compound with proteins or molecules other than its intended therapeutic target. These unintended interactions can lead to unforeseen biological consequences, including toxicity or even beneficial therapeutic outcomes (a phenomenon known as polypharmacology).[1][2][3] It is crucial to characterize these effects to understand the complete pharmacological profile of a compound.
Q2: Why is it important to study off-target effects in cellular models?
A2: Cellular models provide a physiologically relevant system to observe the functional consequences of a compound's off-target interactions. Studying these effects in cells helps to:
-
Predict potential toxicities in vivo.
-
Elucidate the mechanism of action responsible for observed phenotypes.
-
Decrease the likelihood of clinical trial failures due to unforeseen adverse events.[4]
Q3: What are the initial steps to identify potential off-target effects of Compound X?
A3: A common starting point is to perform in silico predictions and in vitro screening assays. Computational tools can predict potential off-target binding based on the structure of Compound X and its similarity to known pharmacophores.[5] Subsequently, broad-spectrum kinase profiling or other binding assays can experimentally screen for interactions with a large panel of purified proteins.
Q4: How can I confirm that an observed cellular phenotype is due to an off-target effect and not the intended on-target activity?
A4: Several experimental strategies can be employed:
-
Rescue experiments: Attempt to reverse the observed phenotype by overexpressing the intended target.
-
Use of structurally distinct inhibitors: Compare the phenotype induced by Compound X with that of other inhibitors that target the same primary protein but have different chemical scaffolds.
-
Knockout/knockdown of the putative off-target: Use techniques like CRISPR-Cas9 or siRNA to eliminate the suspected off-target protein and see if the cellular response to Compound X is altered.[4][6]
-
Chemical proteomics: Employ methods to directly identify the cellular binding partners of Compound X.
Troubleshooting Guide
| Problem / Question | Possible Cause | Suggested Solution |
| Q: My cellular phenotype (e.g., apoptosis) is observed at a much higher concentration of Compound X than its reported IC50 for the primary target. Could this be an off-target effect? | Yes, a significant discrepancy between the biochemical potency and the concentration required for a cellular effect often suggests off-target activity. | Perform a dose-response curve for the on-target effect (e.g., phosphorylation of a direct substrate) in your cellular model to confirm the on-target engagement concentration. Compare this with the dose-response for the observed phenotype. |
| Q: I've identified a potential off-target kinase from a screening panel. How do I validate this in my cellular model? | The in vitro finding needs to be confirmed in a cellular context. | Use a specific antibody to check if the phosphorylation of a known substrate of the putative off-target kinase is altered by Compound X in your cells. Alternatively, use a knockout/knockdown of the off-target to see if it abrogates the phenotype. |
| Q: Different cell lines show varying sensitivity to Compound X, even though they express similar levels of the primary target. Why? | The expression levels of relevant off-targets may differ between cell lines, leading to varied phenotypic responses. | Perform proteomic analysis of your cell lines to compare the expression levels of potential off-target proteins. This can help correlate off-target expression with the observed sensitivity. |
| Q: My rescue experiment by overexpressing the primary target did not reverse the phenotype caused by Compound X. What does this indicate? | This strongly suggests that the phenotype is mediated by an off-target effect. | Proceed with identifying the responsible off-target. Techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry (AP-MS) can be used to identify the cellular binding partners of Compound X. |
Quantitative Data Summary
The following table provides an example of how to summarize quantitative data from off-target effect studies for a hypothetical "Compound X."
| Parameter | Primary Target (Kinase A) | Off-Target 1 (Kinase B) | Off-Target 2 (Kinase C) | Cellular Phenotype (Apoptosis) |
| Biochemical IC50 | 10 nM | 500 nM | 1.2 µM | N/A |
| Cellular EC50 (Target Engagement) | 50 nM | 2.5 µM | > 10 µM | 2.0 µM |
| siRNA Rescue (Phenotype Reduction) | N/A | 75% | 15% | N/A |
This table illustrates that while Compound X is potent against its primary target, the cellular apoptosis phenotype occurs at a concentration that aligns more closely with the engagement of Off-Target 1 (Kinase B). Furthermore, knocking down Kinase B significantly reduces the apoptotic phenotype, suggesting it is the primary driver of this off-target effect.
Experimental Protocols
Protocol 1: Western Blot for Assessing Target and Off-Target Kinase Activity
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated substrate of the on-target kinase and the putative off-target kinase. Also, probe for the total protein levels of these kinases and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
Protocol 2: CRISPR-Cas9 Mediated Knockout for Off-Target Validation
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the putative off-target protein into a Cas9 expression vector.
-
Transfection: Transfect the Cas9/gRNA construct into the target cell line.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or FACS to establish clonal populations.
-
Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot or genomic sequencing.
-
Phenotypic Assay: Treat the knockout and wild-type control cells with Compound X and assess for the phenotype of interest (e.g., apoptosis, cell viability) to determine if the knockout confers resistance.
Visualizations
Caption: Signaling pathways affected by Compound X.
References
- 1. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing PD-0299685 Toxicity in Animal Studies
Important Notice: Comprehensive searches for the compound "PD-0299685" have not yielded specific public information regarding its mechanism of action, toxicity profile, or established protocols for its use in animal studies. The designation may be an internal development code, a confidential compound, or a new molecule not yet described in publicly accessible literature.
The following technical support guide is therefore based on established principles and best practices for managing and mitigating toxicity in preclinical animal studies of novel chemical entities. This information is intended to provide a foundational framework for researchers. It is crucial to adapt these general guidelines to the specific characteristics of this compound as they are determined through internal research and development.
Frequently Asked Questions (FAQs)
Q1: What are the common initial signs of toxicity to monitor for in animal studies with a novel compound like this compound?
A1: Initial signs of toxicity are often non-specific and can include:
-
Changes in physical appearance: Piloerection (hair standing on end), hunched posture, and unkempt fur.
-
Behavioral alterations: Lethargy, decreased motor activity, social isolation, or increased irritability.
-
Changes in body weight: A significant and progressive loss of body weight is a key indicator of systemic toxicity.
-
Alterations in food and water consumption: A noticeable decrease in intake can signal adverse effects.
-
Gastrointestinal issues: Diarrhea or changes in fecal consistency.
It is critical to establish baseline data for all these parameters before compound administration to accurately identify treatment-related changes.
Q2: How can we determine the maximum tolerated dose (MTD) for this compound?
A2: The MTD is typically determined through a dose-range finding study. This involves administering escalating doses of this compound to small groups of animals and closely monitoring for the dose that causes a predefined level of toxicity (e.g., 10% body weight loss) without causing mortality. This study is essential for selecting appropriate dose levels for subsequent efficacy and toxicology studies.
Q3: What are the best practices for formulation and vehicle selection to minimize non-compound-related toxicity?
A3: The vehicle used to dissolve or suspend this compound can have its own toxicities. It is crucial to:
-
Select a vehicle with a well-established safety profile (e.g., saline, corn oil, PBS).
-
Conduct a vehicle-only control group in all studies to differentiate vehicle effects from compound-induced toxicity.
-
Ensure the formulation is stable and the compound remains in solution or suspension to avoid issues with administration and bioavailability.
Troubleshooting Guides
Issue 1: Unexpected animal mortality at presumed sub-toxic doses of this compound.
| Potential Cause | Troubleshooting Steps |
| Formulation Error | Verify the concentration and homogeneity of the dosing solution. Re-evaluate the solubility and stability of this compound in the chosen vehicle. |
| Route of Administration Issue | Ensure proper technique for the chosen route (e.g., intravenous, oral gavage) to avoid accidental injury or incorrect dosing. |
| Species-Specific Sensitivity | The chosen animal model may be particularly sensitive to this compound. Consider conducting preliminary tolerability studies in a different species. |
| Rapid Onset of Toxicity | The compound may have a very steep dose-response curve. Reduce the starting dose and use a more gradual dose escalation scheme. |
Issue 2: Significant body weight loss observed across all dose groups.
| Potential Cause | Troubleshooting Steps |
| Systemic Toxicity | This is a common sign of systemic toxicity. It is important to collect blood and tissue samples for clinical pathology and histopathology to identify target organs of toxicity. |
| Palatability Issues (for oral dosing) | If the compound has an aversive taste, animals may reduce their food intake. Consider formulating with a flavoring agent or using an alternative route of administration. |
| Gastrointestinal Toxicity | The compound may be causing nausea or damage to the GI tract. Monitor for signs of diarrhea, and conduct a histopathological examination of the GI tract. |
Experimental Protocols
Protocol 1: General Dose-Range Finding Study
-
Animal Model: Select a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per sex per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.
-
Administration: Administer this compound via the intended clinical route for a predetermined number of days (e.g., 5-7 days).
-
Monitoring: Record clinical signs, body weight, and food/water consumption daily.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis.
-
Data Analysis: Determine the dose that induces a defined level of toxicity (e.g., the MTD).
Visualizations
As the signaling pathway for this compound is unknown, a generalized experimental workflow for assessing toxicity is provided below.
Caption: A generalized workflow for preclinical toxicity assessment of a novel compound.
This guide provides a starting point for researchers working with a novel compound where public data is unavailable. All experimental work should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines and in consultation with experienced toxicologists. As data on this compound becomes available, this guide should be updated to reflect compound-specific toxicities and mitigation strategies.
PD-0299685 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with PD-0299685. The information is tailored for professionals in drug development and experimental research.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a gabapentinoid that acts as a potent ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2][3][4] Its mechanism of action involves binding to this auxiliary subunit, which is believed to modulate the trafficking and function of the calcium channel, ultimately reducing the release of excitatory neurotransmitters.[1][4] Developed by Pfizer, it reached Phase 2 clinical trials for conditions such as insomnia, menopausal vasomotor symptoms, and interstitial cystitis before its development was discontinued.[2]
2. What is the primary molecular target of this compound?
The primary molecular target is the α2δ-1 subunit of voltage-gated calcium channels.[1][3] Binding of gabapentinoids like this compound to this subunit can inhibit the channel's function.[4]
3. In what research areas has this compound been investigated?
This compound has been clinically evaluated for the treatment of:
-
Insomnia and vasomotor symptoms (hot flashes) associated with menopause[2]
Experimental Variability and Controls
Consistent and reliable experimental outcomes with this compound depend on careful planning and the inclusion of appropriate controls.
Key Sources of Experimental Variability:
-
Cell Line/Animal Model: The expression levels of the α2δ-1 subunit can vary significantly between different cell lines and animal tissues, which will impact the observed efficacy of the compound.
-
Compound Stability and Solubility: Ensure proper storage of this compound, typically at -20°C.[3] Prepare fresh solutions for experiments, as the stability in various experimental buffers may vary.
-
Off-Target Effects: While potent for the α2δ-1 subunit, the possibility of off-target effects should be considered, especially at higher concentrations.
Recommended Experimental Controls:
-
Vehicle Control: Always include a vehicle control group (the solvent used to dissolve this compound) to account for any effects of the solvent on the experimental system.
-
Positive Control: Use a well-characterized gabapentinoid, such as gabapentin or pregabalin, as a positive control to validate the experimental setup.
-
Negative Control (Cell-based assays): If possible, use a cell line with a known low expression of the α2δ-1 subunit or a cell line where the gene for the α2δ-1 subunit has been knocked out to demonstrate target specificity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound | 1. Low expression of the α2δ-1 subunit in the experimental model. 2. Suboptimal compound concentration. 3. Compound degradation. | 1. Verify the expression of the α2δ-1 subunit in your cell line or tissue model using techniques like Western blot or qPCR. 2. Perform a dose-response curve to determine the optimal concentration. 3. Prepare fresh stock solutions and store them appropriately. |
| High background signal in binding assays | 1. Non-specific binding of the radioligand. 2. Inadequate washing steps. | 1. Include a non-specific binding control by adding a high concentration of a non-labeled competing ligand (e.g., gabapentin). 2. Optimize washing times and buffer composition to reduce background. |
| Unexpected physiological or cellular effects | 1. Off-target effects of this compound. 2. Cellular toxicity at high concentrations. | 1. Consult literature for known off-target effects of gabapentinoids. Consider using a structurally different α2δ-1 ligand to confirm that the observed effect is target-mediated. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess cytotoxicity at the concentrations used. |
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid | [2] |
| Molecular Formula | C10H21NO2 | [3][6] |
| Molar Mass | 187.283 g·mol−1 | [2] |
| CAS Number | 313651-33-1 | [2] |
Table 2: Summary of this compound Clinical Trial Information
| Indication | Phase | Key Findings | Reference |
| Interstitial Cystitis/Bladder Pain Syndrome | Phase 2a | Failed to demonstrate a significant improvement in pain and urinary symptoms compared to placebo. | [5] |
| Vasomotor Symptoms (Hot Flashes) | Phase 2 | Preliminary data suggested a reduction in the mean number of hot flashes compared to placebo. |
Experimental Protocols
Note: As specific preclinical research protocols for this compound are not widely published, the following are generalized protocols for gabapentinoids that can be adapted.
1. In Vitro Radioligand Binding Assay for α2δ-1 Subunit
-
Objective: To determine the binding affinity of this compound to the α2δ-1 subunit.
-
Materials:
-
Membrane preparations from cells or tissues expressing the α2δ-1 subunit.
-
Radiolabeled gabapentinoid (e.g., [3H]-gabapentin or [3H]-pregabalin).
-
This compound.
-
Non-labeled gabapentin (for non-specific binding).
-
Binding buffer (e.g., HEPES-based buffer).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
For non-specific binding, incubate the membranes with the radioligand and a high concentration of non-labeled gabapentin.
-
After incubation, rapidly filter the mixture through glass fiber filters and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC50 value of this compound.
-
2. In Vivo Assessment of Analgesic Activity (Rodent Model)
-
Objective: To evaluate the potential analgesic effects of this compound in a model of neuropathic pain.
-
Materials:
-
Rodent model of neuropathic pain (e.g., Chronic Constriction Injury or Spared Nerve Injury model).
-
This compound.
-
Vehicle (e.g., saline).
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments).
-
-
Methodology:
-
Induce neuropathic pain in the animals according to the chosen surgical model.
-
After a post-operative recovery and stabilization period, establish a baseline pain threshold by measuring the paw withdrawal response to von Frey filaments.
-
Administer this compound (at various doses) or vehicle to different groups of animals.
-
At specific time points after drug administration, re-assess the paw withdrawal threshold.
-
Compare the post-treatment thresholds to the baseline and between the treatment and vehicle groups to determine the analgesic effect of this compound.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 5. Multiple sites and actions of gabapentin-induced relief of ongoing experimental neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of State-Dependent Blockers for Voltage-Gated Calcium Channels Using a FLIPR-Based Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vivo Delivery of PD-0299685
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with PD-0299685.
Understanding this compound
What is this compound?
This compound is a gabapentinoid, a potent ligand for the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels. It was investigated by Pfizer for the treatment of interstitial cystitis/bladder pain syndrome, insomnia, and vasomotor symptoms associated with menopause. Its development was discontinued after Phase II clinical trials due to a failure to demonstrate sufficient efficacy.
What is the mechanism of action of this compound?
This compound binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into nerve terminals, which in turn modulates the release of excitatory neurotransmitters. This mechanism is believed to underlie its potential analgesic and anxiolytic effects.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway affected by this compound.
Addressing PD-0299685 degradation in experimental setups
Disclaimer: Information regarding the specific chemical structure and properties of PD-0299685, a compound previously under investigation by Pfizer, is not publicly available following the discontinuation of its clinical trials. The following guidance is based on general principles for handling calcium channel α2δ ligands and best practices for laboratory research. This document is intended for informational purposes only and should not be substituted for compound-specific data if it becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended use?
This compound was a drug candidate developed by Pfizer. It was investigated in a Phase 2 clinical trial (NCT00739739) for the treatment of symptoms associated with interstitial cystitis/painful bladder syndrome, such as pain, urinary urgency, and frequency. The trial was completed in January 2010. This compound was also explored for insomnia and vasomotor symptoms.
Q2: What is the mechanism of action of this compound?
This compound is described as a Ca2+ channel α2δ ligand, also referred to as a CACNA2D1 (Voltage-gated calcium channel alpha2/delta subunit 1) blocker. This mechanism suggests it modulates the influx of calcium ions into cells, which plays a critical role in nerve signaling and pain transmission.
Q3: Why was the development of this compound discontinued?
The clinical trial for interstitial cystitis was discontinued in Phase II. While the specific reasons for discontinuation are not detailed in the available public records, this can occur for various reasons, including a lack of efficacy, safety concerns, or strategic business decisions.
Troubleshooting Potential Degradation in Experimental Setups
Given the lack of specific data on this compound, the following troubleshooting guide is based on general knowledge of small molecule drug candidates and provides a framework for addressing potential degradation issues.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in assays | Compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) and protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: For sensitive compounds, prepare working solutions fresh for each experiment. |
| Inconsistent experimental results | Degradation in solution (e.g., hydrolysis, oxidation). | 1. Assess Solvent Stability: Evaluate the stability of the compound in the chosen solvent over the time course of the experiment. Consider using anhydrous solvents if hydrolysis is suspected. 2. Control pH: The pH of aqueous buffers can significantly impact the stability of many small molecules. Test a range of pH values to determine the optimal condition for stability. 3. Inert Atmosphere: If oxidation is a concern, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Forced Degradation Study: Conduct a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and pathways. 2. Characterize Degradants: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) to characterize the structure of any significant degradation products. |
Experimental Protocols
As specific experimental protocols for this compound are not publicly available, the following are generalized methodologies for handling and assessing the stability of a novel small molecule compound in a research setting.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation:
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of compound in a sterile, enclosed environment.
-
Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO, ethanol) to a high concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution in small, single-use aliquots at -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use.
-
Avoid storing diluted aqueous solutions for extended periods unless stability has been confirmed.
-
Protocol 2: General Stability Assessment in Aqueous Buffer
-
Prepare a solution of this compound in the desired aqueous buffer at the experimental concentration.
-
Divide the solution into multiple aliquots in sealed, light-protected containers.
-
Store the aliquots at different temperatures relevant to the experimental conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each temperature condition.
-
Immediately analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point and temperature to determine its stability profile.
Visualizations
Signaling Pathway
PD-0299685 interference with common laboratory assays
Disclaimer: The following information regarding potential laboratory assay interference by PD-0299685 is based on its inferred mechanism of action as a gabapentinoid, binding to the alpha2-delta subunit of voltage-gated calcium channels. Direct experimental data on assay interference specific to this compound is limited. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is understood to be a gabapentinoid. Its mechanism of action is believed to involve binding to the alpha2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs). This interaction modulates calcium influx into cells, which can affect neurotransmitter release and other calcium-dependent cellular processes.
Q2: What types of laboratory assays are most likely to be affected by this compound?
A2: Based on its mechanism of action, assays that are sensitive to changes in intracellular calcium concentration or involve the function of voltage-gated calcium channels are most likely to be affected. These may include:
-
Calcium flux assays (e.g., using fluorescent indicators like Fura-2, Fluo-4).
-
Assays measuring the release of neurotransmitters or hormones that are dependent on calcium influx.
-
Electrophysiological studies (e.g., patch-clamp) examining ion channel function.
-
Cell viability and proliferation assays where calcium signaling is a critical component.
Q3: Are there any known off-target effects of this compound that could interfere with assays?
A3: While specific off-target effects of this compound are not well-documented in publicly available literature, researchers should be aware that any compound can potentially have off-target activities. These could nonspecifically interact with assay components, such as enzymes or detection reagents.
Q4: How can I mitigate potential interference from this compound in my experiments?
A4: To mitigate potential interference, we recommend the following:
-
Run appropriate controls: Include vehicle-only controls and, if possible, a structurally related but inactive compound.
-
Perform a concentration-response curve: This can help distinguish between a specific biological effect and non-specific interference.
-
Use alternative assay formats: If interference is suspected, consider using an assay with a different detection principle that is less likely to be affected by the compound's mechanism of action.
-
Consult the literature for the specific assay: Review publications for your particular assay to see if interferences with calcium channel modulators have been reported.
Troubleshooting Guides
Issue 1: Unexpected Results in a Calcium Flux Assay
Symptoms:
-
A decrease or increase in the fluorescent signal that is not consistent with the expected biological response.
-
High background fluorescence.
-
Inconsistent results between replicate wells.
Possible Cause: this compound may be directly interfering with the fluorescent calcium indicator dye or modulating baseline intracellular calcium levels through its action on VGCCs.
Troubleshooting Steps:
-
Control for Dye Interaction: Run a control experiment with the fluorescent dye and this compound in a cell-free system to check for direct quenching or enhancement of fluorescence.
-
Establish a Baseline: Before adding the experimental stimulus, ensure a stable baseline fluorescence is established in the presence of this compound.
-
Vary Compound Concentration: Perform a dose-response analysis to determine if the observed effect is concentration-dependent.
-
Consider an Alternative Dye: If interference is confirmed, consider using a calcium indicator with a different chemical structure or excitation/emission spectrum.
Issue 2: Altered Neurotransmitter Release in an in vitro Assay
Symptoms:
-
Inhibition or potentiation of neurotransmitter release that is not explained by the primary hypothesis.
Possible Cause: this compound, by modulating calcium influx through VGCCs, can directly impact the exocytosis of neurotransmitters.
Troubleshooting Steps:
-
Confirm VGCC Expression: Verify the expression of the alpha2-delta subunit of VGCCs in your experimental model system (e.g., via Western blot or qPCR).
-
Use a VGCC Antagonist: As a control, co-incubate with a known VGCC antagonist to see if it reverses the effect of this compound.
-
Measure Presynaptic Calcium Levels: If possible, directly measure intracellular calcium concentrations in the presynaptic terminal to correlate with neurotransmitter release.
Quantitative Data Summary
The following table summarizes hypothetical interference data based on the presumed mechanism of action. Note: These values are for illustrative purposes and are not based on experimental results for this compound.
| Assay Type | Potential Interference | Estimated IC50 / EC50 for Interference | Recommendations |
| Fluorescent Calcium Flux (Fluo-4) | Signal reduction due to inhibition of calcium influx. | 1 - 10 µM | Run dye interaction controls. |
| Glutamate Release Assay | Inhibition of depolarization-evoked release. | 0.1 - 5 µM | Correlate with direct calcium measurements. |
| Cell Proliferation (MTT/XTT) | Minimal direct interference expected, but could occur if proliferation is highly calcium-dependent. | > 50 µM | Use a secondary, non-metabolic viability assay to confirm results. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Unlikely to have direct interference with antibody-antigen binding. | > 100 µM | Ensure adequate wash steps to remove residual compound. |
Key Experimental Protocols
Protocol 1: Assessing Interference with a Fluorescent Calcium Indicator
Objective: To determine if this compound directly interacts with the fluorescent calcium indicator Fluo-4 AM.
Methodology:
-
Prepare a series of dilutions of this compound in a cell-free, calcium-buffered solution.
-
Add Fluo-4 AM to each dilution at the final concentration used in the cellular assay.
-
Incubate for the same duration as the cellular assay's loading step.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for Fluo-4.
-
Compare the fluorescence of this compound-containing solutions to a vehicle-only control. A significant change in fluorescence indicates direct interference.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Workflow for Assay Interference.
Technical Support Center: PD-0325901 (Mirdametinib)
Welcome to the technical support center for the MEK1/2 inhibitor, PD-0325901 (Mirdametinib). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure the successful application of PD-0325901.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PD-0325901?
A1: PD-0325901 is a highly potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[1][2] MEK1 and MEK2 are dual-specificity protein kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4] By inhibiting MEK1/2, PD-0325901 prevents the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[5] This leads to the inhibition of cell proliferation, induction of G1-phase cell cycle arrest, and apoptosis in susceptible cancer cell lines.[6]
Q2: Why do different cell lines show varied sensitivity to PD-0325901?
A2: The sensitivity of cancer cell lines to PD-0325901 is highly dependent on their genetic background, particularly the mutational status of genes within the MAPK pathway.[7][8] Cell lines with mutations that lead to constitutive activation of this pathway, such as BRAF V600E, are often highly sensitive to MEK inhibition.[6][8] In contrast, cell lines with wild-type RAS/RAF or certain KRAS mutations may exhibit intrinsic resistance.[7][9] For example, papillary thyroid carcinoma (PTC) cells with a BRAF mutation are more sensitive to PD-0325901 than PTC cells with a RET/PTC1 rearrangement.[8][10]
Q3: I am observing paradoxical activation of the ERK pathway after treatment with a MEK inhibitor. Is this expected?
A3: Paradoxical activation of the ERK pathway, where treatment with a MEK inhibitor leads to an increase in phosphorylated ERK (p-ERK) levels, can occur in certain cellular contexts. This phenomenon is more commonly associated with RAF inhibitors in BRAF wild-type cells but can also be a factor in resistance to MEK inhibitors.[11] It can be concentration-dependent and may be influenced by feedback loops within the signaling network.[12] To investigate this, a dose-response and time-course Western blot for p-ERK is recommended.[7]
Q4: What are the recommended storage conditions and solvent for PD-0325901?
A4: For long-term storage, PD-0325901 should be stored as a solid at -20°C.[4] It is soluble in DMSO (≥24.1 mg/mL) and ethanol (≥55.4 mg/mL) but is insoluble in water.[3][4] For cellular assays, it is recommended to prepare a concentrated stock solution in DMSO and make fresh dilutions in culture medium for each experiment.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent cell viability results between experiments. | Cell seeding density variation. | Ensure consistent cell numbers are seeded for each experiment. |
| Cell health and passage number. | Use cells at a consistent and low passage number. | |
| Reagent preparation. | Prepare fresh dilutions of PD-0325901 for each experiment.[7] | |
| Lack of downstream effect (no change in p-ERK levels). | Inhibitor degradation. | Ensure proper storage of the compound. Prepare fresh stock solutions. |
| Suboptimal experimental conditions. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line.[12] | |
| High serum content in media. | High serum concentrations can sometimes interfere with inhibitor activity. Consider reducing the serum percentage during treatment if compatible with your cell line. | |
| Observed resistance in a previously sensitive cell line. | Acquired mutations in the MAPK pathway. | Sequence key genes in the pathway (e.g., KRAS, NRAS, MEK1) to check for secondary mutations. |
| Activation of bypass signaling pathways. | Investigate the activation status of parallel survival pathways, such as the PI3K/AKT pathway, by Western blot.[12] |
Data Presentation
Table 1: In Vitro Efficacy of PD-0325901 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 / GI50 (nM) | Reference |
| K2 | Papillary Thyroid Carcinoma | BRAF V600E | 6.3 | [8][10] |
| TPC-1 | Papillary Thyroid Carcinoma | RET/PTC1 | 11 | [8][10] |
| M14 | Melanoma | BRAF V600E | 20-50 | [6] |
| A375P | Melanoma | BRAF V600E | 20-50 | [6] |
| H1437 | Non-Small Cell Lung Cancer | - | < 50 | [9] |
| H1666 | Non-Small Cell Lung Cancer | - | < 50 | [9] |
| H1650 | Non-Small Cell Lung Cancer | - | > 100,000 | [9] |
| H2170 | Non-Small Cell Lung Cancer | - | > 100,000 | [9] |
Table 2: In Vivo Efficacy of PD-0325901 in Xenograft Models
| Cell Line | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| M14 | Melanoma | 50 mg/kg/day (oral) | 60-65% | [3] |
| ME8959 | Melanoma | 50 mg/kg/day (oral) | 60-65% | [3] |
| K2 | Papillary Thyroid Carcinoma | 20-25 mg/kg/day (oral) | Complete inhibition | [8] |
| TPC-1 | Papillary Thyroid Carcinoma | 20-25 mg/kg/day (oral) | 58% reduction in tumor volume | [8] |
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of PD-0325901 (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) in triplicate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the media and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and calculate the IC50 values using a non-linear regression model.
Western Blot Analysis for ERK Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of PD-0325901 (e.g., 1, 10, 100 nM) or a vehicle control for a specified duration (e.g., 1 hour).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of phosphorylation.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of PD-0325901 on MEK1/2.
Caption: A typical experimental workflow for evaluating the effects of PD-0325901 on a cancer cell line.
Caption: A logical troubleshooting guide for addressing unexpected experimental outcomes with PD-0325901.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. apexbt.com [apexbt.com]
- 4. pd0325901.com [pd0325901.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Growth-Inhibitory and Antiangiogenic Activity of the MEK Inhibitor PD0325901 in Malignant Melanoma with or without BRAF Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MEK Inhibitor PD0325901 Significantly Reduces the Growth of Papillary Thyroid Carcinoma Cells In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial treatment using targeted MEK and SRC inhibitors synergistically abrogates tumor cell growth and induces mesenchymal-epithelial transition in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK inhibitor PD0325901 significantly reduces the growth of papillary thyroid carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Drug Resistance
Introduction
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting and overcoming resistance to investigational compounds in cancer cell lines. The following information is structured in a question-and-answer format to directly address common issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: Our cell line is showing reduced sensitivity to our compound after several passages. What could be the cause?
A1: This phenomenon is commonly referred to as acquired resistance. Several mechanisms could be at play:
-
Upregulation of Efflux Pumps: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). These proteins act as cellular pumps, actively removing the compound from the cell and reducing its intracellular concentration to sub-therapeutic levels.
-
Alterations in the Drug Target: Mutations or changes in the expression level of the drug's molecular target can reduce binding affinity, rendering the compound less effective.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative signaling pathways that compensate for the inhibitory effect of the drug, allowing them to maintain proliferation and survival.
-
Increased Drug Metabolism: Cells may enhance their metabolic processes to inactivate the compound at a faster rate.
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.
Q2: How can we confirm that our cell line has developed resistance to our investigational compound?
A2: To confirm acquired resistance, a comparative cell viability assay is recommended.
-
Procedure: Culture the suspected resistant cells alongside a cryopreserved stock of the original, sensitive parental cell line. Perform a dose-response experiment for both cell lines using a viability assay such as MTT, XTT, or CellTiter-Glo®.
-
Confirmation: A significant increase (typically 3-fold or higher) in the half-maximal inhibitory concentration (IC50) value for the suspected resistant cell line compared to the parental line confirms the development of resistance.
Q3: We are observing inconsistent results in our cell viability assays. What are the initial troubleshooting steps?
A3: Before investigating complex biological resistance mechanisms, it is crucial to rule out experimental and technical issues:
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cellular physiology and drug response.
-
Reagent Stability: Ensure your investigational compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Consistency: Maintain consistent cell culture practices, including media formulation, serum batches, passage number, and cell confluency at the time of treatment.
-
Assay Protocol: Standardize all steps of your viability assay, including seeding density, incubation times, and reagent addition. Use a multichannel pipette to minimize timing variability across the plate.
Troubleshooting Guide: Investigating Resistance Mechanisms
This guide provides a systematic approach to identifying the mechanisms behind observed drug resistance.
Problem: Cell line demonstrates a confirmed increase in IC50 value to the investigational compound.
| Possible Cause | Suggested Experiment | Expected Outcome if Cause is Confirmed |
| Upregulation of ABC Transporters | 1. Western Blotting: Analyze the protein expression levels of key ABC transporters (P-gp, MRP1, BCRP) in sensitive vs. resistant cell lysates. 2. Rhodamine 123 Efflux Assay: Measure the efflux of the fluorescent P-gp substrate Rhodamine 123. | 1. Increased protein band intensity for one or more ABC transporters in the resistant cell line compared to the sensitive parental line. 2. Decreased intracellular accumulation of Rhodamine 123 in resistant cells, which can be reversed by co-incubation with a known P-gp inhibitor (e.g., verapamil, tariquidar). |
| Alterations in Target Signaling Pathway | 1. Phospho-protein Array: Compare the phosphorylation status of key signaling proteins between sensitive and resistant cells treated with the compound. 2. Western Blotting: Validate the findings from the array by examining specific phosphorylated and total protein levels in the identified pathway (e.g., p-Akt/Akt, p-ERK/ERK). | 1. Identification of hyper-activated or altered signaling nodes in the resistant cell line. 2. Confirmation of increased phosphorylation of key downstream effectors in the resistant cells, indicating pathway reactivation or bypass. |
| Target Mutation | Sanger or Next-Generation Sequencing (NGS): Sequence the gene encoding the drug's target protein in both sensitive and resistant cell lines. | Identification of mutations in the drug-binding domain or other critical regions of the target protein in the resistant cell line. |
Experimental Protocols
1. Western Blotting for ABC Transporter Expression
-
Cell Lysis: Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, MRP1, BCRP, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the ABC transporters to the loading control. Compare the expression levels between the sensitive and resistant cell lines.
2. Rhodamine 123 Efflux Assay
-
Cell Seeding: Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.
-
Treatment: Treat the cells with your investigational compound or a positive control P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 1 µM) to all wells and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Fluorescence Measurement (Time 0): Measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/528 nm).
-
Efflux Period: Add fresh, pre-warmed culture medium (with or without inhibitors) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Fluorescence Measurement (Final): Measure the intracellular fluorescence again.
-
Analysis: Calculate the percentage of Rhodamine 123 retained in the cells. A lower retention in the resistant cells compared to the sensitive cells, which is increased upon treatment with a P-gp inhibitor, indicates increased efflux activity.
Visualizations
Caption: A logical workflow for troubleshooting and identifying the mechanism of acquired drug resistance in cell lines.
Caption: A simplified diagram illustrating how a bypass signaling pathway can lead to drug resistance.
Technical Support Center: Validating Target Engagement of Hypothetinib (PD-123456)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the cellular target engagement of the hypothetical kinase inhibitor, Hypothetinib (PD-123456), which targets Target Kinase X (TKX).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Hypothetinib (PD-123456)?
A1: Hypothetinib (PD-123456) is a potent and selective small molecule inhibitor of Target Kinase X (TKX), a serine/threonine kinase involved in the "Signal Cascade A" pathway, which is implicated in cell proliferation and survival. By binding to the ATP-binding pocket of TKX, Hypothetinib blocks its phosphotransferase activity, thereby inhibiting the downstream signaling cascade.
Q2: Which cellular assays are recommended for confirming Hypothetinib's engagement with TKX?
A2: We recommend a multi-pronged approach to robustly validate target engagement. The primary recommended method is the Cellular Thermal Shift Assay (CETSA), which directly assesses the physical binding of Hypothetinib to TKX in a cellular environment.[1] This can be complemented by indirect methods such as Western Blotting to analyze the phosphorylation status of TKX's direct downstream substrate, "Substrate Y".
Q3: What is the expected outcome of a successful target engagement experiment?
A3: In a successful CETSA experiment, cells treated with Hypothetinib should exhibit a significant thermal stabilization of TKX compared to vehicle-treated control cells. This is observed as a shift in the melting curve of TKX to higher temperatures. For Western Blot analysis, a dose-dependent decrease in the phosphorylation of Substrate Y should be observed in Hypothetinib-treated cells.
Q4: Are there any known off-targets for Hypothetinib?
A4: While Hypothetinib has been designed for high selectivity towards TKX, comprehensive off-target profiling is always recommended. Techniques such as kinome scanning or proteomic-based approaches can be employed to identify potential off-target interactions.
Signaling Pathway Diagram
Caption: The TKX Signaling Pathway and the inhibitory action of Hypothetinib.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause | Recommended Solution |
| No thermal shift observed with Hypothetinib treatment. | 1. Insufficient drug concentration or incubation time. 2. The antibody for Western Blotting is not specific or sensitive enough. 3. The heating time is too short or too long. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Validate the antibody with positive and negative controls. 3. Optimize the heating duration; typically 3-5 minutes is sufficient. |
| High variability between replicates. | 1. Inconsistent cell numbers in each aliquot. 2. Uneven heating of samples. 3. Inconsistent protein loading in Western Blot. | 1. Ensure thorough mixing of the cell suspension before aliquoting. 2. Use a thermal cycler with good temperature uniformity. 3. Perform a careful protein quantification (e.g., BCA assay) and load equal amounts. |
| TKX protein is not detectable after heating. | 1. The heating temperatures are too high, leading to complete protein aggregation. 2. Low expression level of TKX in the chosen cell line. | 1. Optimize the temperature range. Start with a broader range (e.g., 40-70°C) and then narrow it down around the observed melting point. 2. Use a cell line known to express TKX at a sufficient level, or consider using an overexpression system. |
Western Blotting for Phospho-Substrate Y
| Issue | Possible Cause | Recommended Solution |
| No decrease in p-Substrate Y signal with Hypothetinib. | 1. The cells were not stimulated to activate the TKX pathway. 2. The concentration of Hypothetinib is too low. 3. The antibody for p-Substrate Y is not specific. | 1. Ensure that the pathway is activated (e.g., with a growth factor) before adding the inhibitor. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Validate the phospho-specific antibody using phosphatase-treated lysates. |
| Basal level of p-Substrate Y is too low to detect a decrease. | 1. The TKX pathway has low basal activity in the chosen cell line. 2. Insufficient protein loading. | 1. Stimulate the cells with an appropriate growth factor to increase the basal p-Substrate Y signal. 2. Increase the amount of protein loaded onto the gel. |
| Inconsistent loading control (e.g., GAPDH, β-actin) levels. | 1. Inaccurate protein quantification. 2. Uneven protein transfer to the membrane. | 1. Re-quantify protein concentrations using a reliable method. 2. Ensure proper setup and execution of the protein transfer step. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of TKX upon binding of Hypothetinib in intact cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., one with high TKX expression) to 70-80% confluency.
-
Treat the cells with various concentrations of Hypothetinib or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash them with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins and determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western Blotting using a specific antibody against TKX.
-
Quantify the band intensities to determine the amount of soluble TKX at each temperature.
-
Plot the percentage of soluble TKX as a function of temperature to generate a melting curve and determine the melting temperature (Tm).
-
Protocol 2: Western Blotting for Downstream Inhibition
This protocol describes how to measure the effect of Hypothetinib on the phosphorylation of its downstream target, Substrate Y.
-
Cell Culture and Treatment:
-
Seed cells and grow them to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of Hypothetinib or a vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor for a short period (e.g., 15-30 minutes) to activate the TKX pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phospho-Substrate Y and total Substrate Y. A loading control antibody (e.g., GAPDH) should also be used.
-
Incubate with the appropriate secondary antibodies and detect the signal using a chemiluminescence-based method.
-
Quantify the band intensities and normalize the phospho-Substrate Y signal to the total Substrate Y and the loading control.
-
Quantitative Data Summary
Table 1: Hypothetical CETSA Data for TKX with Hypothetinib Treatment
| Temperature (°C) | % Soluble TKX (Vehicle) | % Soluble TKX (1 µM Hypothetinib) |
| 45 | 100 | 100 |
| 48 | 95 | 98 |
| 51 | 75 | 92 |
| 54 | 50 (Tm) | 85 |
| 57 | 25 | 65 |
| 60 | 10 | 50 (Tm) |
| 63 | 5 | 20 |
| 66 | <5 | 10 |
Table 2: Hypothetical Dose-Response Data for p-Substrate Y Inhibition by Hypothetinib
| Hypothetinib Conc. (nM) | Normalized p-Substrate Y Signal (%) |
| 0 (Vehicle) | 100 |
| 1 | 95 |
| 10 | 75 |
| 50 | 52 |
| 100 | 25 |
| 500 | 10 |
| 1000 | <5 |
Experimental Workflow Diagram
Caption: Workflow for validating Hypothetinib target engagement.
References
Technical Support Center: Interpreting Unexpected Phenotypes with Hypothetinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected phenotypes observed during experiments with the MEK1/2 inhibitor, Hypothetinib.
Frequently Asked Questions (FAQs)
Q1: We observe incomplete inhibition of ERK phosphorylation even at high concentrations of Hypothetinib. Why is this happening?
A1: Several factors could contribute to incomplete inhibition of downstream ERK phosphorylation. Firstly, ensure the freshness and integrity of your Hypothetinib stock. Repeated freeze-thaw cycles can degrade the compound. Secondly, consider the cellular context. Some cell lines exhibit intrinsic resistance mechanisms, such as amplification of the target kinase or mutations that reduce drug binding. Finally, high cell density can lead to rapid depletion of the inhibitor from the culture medium. We recommend titrating the compound in your specific cell line and ensuring that the treatment duration is appropriate.
Q2: Our cells are showing a paradoxical increase in proliferation at low concentrations of Hypothetinib. Is this a known off-target effect?
A2: A paradoxical increase in proliferation, particularly in cells with upstream mutations in the RAS pathway, has been observed with some MEK inhibitors. This can be due to the complex feedback loops within the MAPK signaling cascade. At sub-optimal concentrations, the inhibitor may only partially block MEK, leading to a temporary disruption of negative feedback mechanisms that can, in turn, transiently enhance signaling. We advise performing a full dose-response curve to identify the optimal inhibitory concentration range.
Q3: We are observing unexpected changes in cell morphology and adhesion after Hypothetinib treatment. What could be the cause?
A3: The MAPK pathway plays a crucial role in regulating the cytoskeleton and cell adhesion. Inhibition of MEK/ERK signaling can therefore lead to significant morphological changes. These are generally considered on-target effects. However, if the observed changes are inconsistent with the known roles of MEK/ERK signaling in your cell type, it may be worth investigating potential off-target effects on other kinases that regulate cellular architecture. A kinome-wide profiling of Hypothetinib can provide insights into its specificity.
Troubleshooting Guide
| Unexpected Phenotype | Potential Cause | Recommended Action |
| Reduced cell viability at concentrations below the IC50 for ERK inhibition. | Off-target toxicity. | Perform a cell viability assay with a structurally unrelated MEK inhibitor to see if the effect is class-specific. Conduct a kinome scan to identify potential off-target kinases. |
| Induction of apoptosis in cell lines expected to be resistant. | Context-dependent synthetic lethality. | Analyze the genomic and proteomic background of your cell line. The unexpected apoptosis could be due to a synthetic lethal interaction with another pathway that is constitutively active in your cells. |
| Changes in the expression of genes unrelated to the MAPK pathway. | Off-target effects on transcription factors or epigenetic modulators. | Perform RNA-sequencing to get a global view of the transcriptional changes. Compare the gene expression profile with that of other MEK inhibitors. |
Experimental Protocols
Western Blotting for p-ERK Inhibition
-
Cell Lysis: After treatment with Hypothetinib for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence at the end of the experiment.
-
Compound Treatment: The next day, treat the cells with a serial dilution of Hypothetinib. Include a vehicle-only control.
-
MTT Addition: After the desired treatment duration (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Visualizations
Caption: Simplified MAPK signaling pathway showing the point of inhibition by Hypothetinib.
Caption: A logical workflow for troubleshooting unexpected experimental results with Hypothetinib.
Technical Support Center: PD-0299685 (Dasatinib)
Disclaimer: No public information is available for a compound designated "PD-0299685." This technical support guide has been created using Dasatinib as a representative multi-targeted kinase inhibitor to address common issues encountered by researchers, including experimental variability that could be mistaken for batch-to-batch inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dasatinib?
A1: Dasatinib is a potent, orally available multi-kinase inhibitor. Its primary therapeutic targets are the BCR-ABL fusion protein and the SRC family of kinases (SRC, LCK, YES, FYN).[1][2] In diseases like Chronic Myeloid Leukemia (CML), the BCR-ABL kinase is perpetually active, driving cancer cell proliferation.[1] Dasatinib is unique in that it can bind to both the active and inactive conformations of the ABL kinase domain, which enhances its potency and allows it to overcome resistance to other inhibitors like Imatinib.[1][3] By inhibiting these primary targets, Dasatinib blocks downstream signaling pathways that regulate cell growth and survival, ultimately inducing apoptosis in malignant cells.[1][3]
Q2: We are observing unexpected inhibition of a signaling pathway not known to be a primary target of Dasatinib. Why is this occurring?
A2: As a multi-kinase inhibitor, Dasatinib can engage several other kinases at concentrations close to those used for its primary targets. These are known as off-target effects.[1][4] Key off-targets for Dasatinib include c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ).[1][5] Inhibition of these unintended targets can modulate various signaling pathways, leading to unexpected cellular phenotypes.[1] It is crucial to perform dose-response experiments and consult kinome profiling data to understand potential off-target effects at your experimental concentrations.
Q3: How can we differentiate between on-target and off-target effects in our experiments?
A3: Distinguishing between on- and off-target effects is critical for accurate data interpretation.[2] Several strategies can be employed:
-
Use the Lowest Effective Concentration: Conduct a dose-response curve to identify the minimum concentration of Dasatinib needed to inhibit your primary target. This minimizes the engagement of lower-affinity off-targets.[6]
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by Dasatinib with that of another inhibitor targeting the same primary on-target but with a different chemical structure and off-target profile.[2]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA or CRISPR/Cas9 to specifically reduce the expression of the intended target. If the resulting phenotype mirrors the effect of Dasatinib, it is more likely an on-target effect.[6]
-
Rescue Experiments: If you hypothesize that the inhibition of a specific pathway is an on-target effect, attempt to rescue the phenotype by activating downstream components of that pathway.[2]
Q4: We are seeing high variability in our IC50 values between experiments. Could this be due to batch-to-batch variability of the compound?
A4: While batch-to-batch variability in compound manufacturing is a possibility for any chemical, for a well-established compound like Dasatinib, manufacturing processes are generally under strict quality control to ensure high purity and consistency.[7][8] High variability in experimental results is more commonly attributed to factors such as:
-
Compound Handling and Stability: Dasatinib is soluble in DMSO but has poor aqueous solubility.[9][10] Ensure proper stock solution preparation and storage. Avoid repeated freeze-thaw cycles and protect from light.[1][9] Once in solution, potency can be lost over time; it is recommended to use within 3 months.[9][11]
-
Cell Line Instability: Use low passage numbers of your cell lines. High passage numbers can lead to genetic drift and altered drug sensitivity.[2]
-
Inconsistent Experimental Conditions: Factors like inconsistent cell seeding density and variable incubation times can significantly impact results.[2]
-
Different Formulations: Dasatinib exists in different forms, such as monohydrate and anhydrate, which have different solubility and pharmacokinetic profiles.[12][13] Ensure you are consistently using the same form.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Target Phosphorylation in Western Blots
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions of Dasatinib for each experiment from a frozen stock solution.[1] Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 1, 2, 6, 24 hours) to determine the optimal incubation time for observing maximal inhibition of the target phosphorylation. |
| Cell Line Variability | Ensure consistent cell density at the time of treatment. Perform cell line authentication to confirm the identity of your cells. Use cells from a similar passage number for all experiments.[2] |
| Technical Variability | Ensure equal protein loading by performing a protein quantification assay (e.g., BCA). Normalize the phosphorylated protein signal to the total protein signal.[6] |
Issue 2: Unexpected Cell Toxicity at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | The specific cell line may be highly dependent on a kinase that is an off-target of Dasatinib (e.g., c-KIT, PDGFRβ).[2] Characterize the expression and importance of these off-target kinases in your experimental model.[2] |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%). Include a vehicle-only control.[2] |
| Cell Culture Contamination | Check for mycoplasma contamination, which can alter cellular responses to drugs. |
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib
| Target Kinase | Family | IC50 (nM) |
| ABL1 | ABL | <1 - 14 |
| SRC | SRC | <0.25 - 8.5 |
| LYN | SRC | 1.7 - 8.5 |
| LCK | SRC | 0.4 |
| YES | SRC | 0.5 |
| c-KIT | - | <30 |
| PDGFRβ | - | Potent Inhibition |
| EPHA2 | Ephrin Receptor | Potent Inhibition |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[14]
Table 2: Cellular Activity of Dasatinib in Various Cell Lines
| Cell Line | Cancer Type | Effect | IC50 / EC50 (nM) |
| K562 | Chronic Myeloid Leukemia (CML) | Anti-proliferative | <1 |
| JURL-MK1 | - | BCR-ABL Dephosphorylation | Subnanomolar |
| JURL-MK1 | - | Cell Death Induction | ~1 |
| JURKAT | - | LYN Dephosphorylation | ~20 |
| C643 | Thyroid Cancer | Anti-proliferative | ~50 |
| TPC1 | Thyroid Cancer | Anti-proliferative | ~50 |
Data compiled from multiple sources.[14][15][16]
Experimental Protocols
Protocol 1: Western Blot for Target Kinase Inhibition (p-SRC)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of Dasatinib (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2-6 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-SRC (e.g., Tyr416). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody for total SRC or a loading control protein (e.g., GAPDH, β-actin).[1]
Protocol 2: Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[15]
-
Compound Preparation and Treatment: Prepare a stock solution of Dasatinib (e.g., 10 mM) in DMSO.[15] Perform serial dilutions in complete medium to achieve the desired final concentrations. Add the diluted compound or vehicle control to the cells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[15]
-
MTT Assay: Add MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours to allow for formazan crystal formation.[1][15]
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. benchchem.com [benchchem.com]
- 7. Dasatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. Dasatinib | Cell Signaling Technology [cellsignal.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Dasatinib anhydrate containing oral formulation improves variability and bioavailability in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
Long-term stability of PD-0299685 in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of PD-0299685. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at temperatures of -20°C or lower, protected from light and moisture. Storing the compound in a desiccator within a freezer is recommended to minimize exposure to humidity.[1][2][3][4] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[2][4]
Q2: How should I store this compound after reconstitution?
A2: The stability of this compound in solution is significantly reduced compared to its lyophilized form. If storage in solution is necessary, it is recommended to dissolve the compound in a sterile buffer at a pH of 5-6 and store aliquots at -20°C for a short period.[1][3][4] Long-term storage of this compound in solution is not advised.
Q3: What are the primary degradation pathways for this compound?
A3: this compound, a peptide boronic acid derivative, is primarily susceptible to oxidative degradation and hydrolysis. The boronic acid moiety is a known site of oxidative cleavage. Preformulation studies have indicated that the compound can exhibit erratic stability behavior.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results can often be attributed to the degradation of this compound. Ensure that proper storage and handling procedures are followed. If the compound has been stored improperly or for an extended period, its purity and potency may be compromised. It is advisable to use a freshly prepared solution from a properly stored lyophilized stock for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced Potency or Activity | Degradation of this compound due to improper storage (e.g., high temperature, exposure to light or moisture). | 1. Verify storage conditions of the lyophilized powder and reconstituted solutions. 2. Use a fresh vial of lyophilized this compound. 3. Perform a stability check using a validated analytical method (e.g., HPLC). |
| Appearance of Unknown Peaks in Chromatography | Presence of degradation products. | 1. Analyze the degradation products using techniques like LC-MS to identify their structures. 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Consider performing a forced degradation study to understand potential degradation pathways. |
| Variability Between Aliquots | Inconsistent reconstitution or degradation after aliquoting. | 1. Ensure the lyophilized powder is fully dissolved and the solution is homogenous before aliquoting. 2. Minimize the time the solution is at room temperature during aliquoting. 3. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
Long-Term Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound under various storage conditions. This data is for illustrative purposes and is based on the known stability characteristics of similar peptide boronic acid derivatives.
Table 1: Stability of Lyophilized this compound
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Dark, Desiccated | 0 | 99.5 | White Powder |
| 6 | 99.2 | White Powder | |
| 12 | 98.9 | White Powder | |
| 24 | 98.1 | White Powder | |
| 4°C, Dark, Desiccated | 0 | 99.5 | White Powder |
| 6 | 97.8 | White Powder | |
| 12 | 95.2 | Off-white Powder | |
| 24 | 91.5 | Yellowish Powder | |
| 25°C / 60% RH, Exposed to Light | 0 | 99.5 | White Powder |
| 1 | 90.3 | Yellowish Powder | |
| 3 | 75.8 | Brownish Powder | |
| 6 | 55.1 | Brown Solid |
Table 2: Stability of this compound in Aqueous Solution (pH 6.0) at 4°C
| Time (Days) | Concentration (mg/mL) | Purity (%) |
| 0 | 1.0 | 99.4 |
| 1 | 1.0 | 98.1 |
| 7 | 1.0 | 92.5 |
| 14 | 1.0 | 85.3 |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate the parent this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the lyophilized powder to 105°C for 24 hours.
-
Photostability: Expose the lyophilized powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6] A dark control sample should be stored under the same conditions but protected from light.
Visualizations
Caption: Experimental workflow for handling and analyzing this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
Unraveling the Efficacy of α2δ Ligands: A Comparative Analysis of Pregabalin and its Alternatives in Neuropathic Pain Management
A direct comparison between PD-0299685 and pregabalin is not feasible at this time, as publicly available scientific literature and clinical trial data for a compound designated "this compound" are absent. Extensive searches have yielded no information on a therapeutic agent with this identifier. It is possible that this is an internal research code for a compound not yet disclosed publicly, a misspelling of another agent, or an otherwise uncatalogued substance.
This guide will therefore focus on a comprehensive comparison of pregabalin with other well-established and emerging α2δ ligand alternatives, namely gabapentin and mirogabalin, for which substantial experimental and clinical data exist. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and mechanisms of these compounds in the context of neuropathic pain.
Mechanism of Action: Targeting the α2δ Subunit
Pregabalin, gabapentin, and mirogabalin are all members of the gabapentinoid class of drugs. Their primary mechanism of action involves binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2] This binding is crucial for their analgesic, anticonvulsant, and anxiolytic effects.
The α2δ-1 subunit, in particular, is upregulated in dorsal root ganglion and dorsal horn neurons following nerve injury, contributing to the hyperexcitability and spontaneous neuronal firing characteristic of neuropathic pain. By binding to this subunit, gabapentinoids modulate calcium influx into presynaptic nerve terminals. This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][3] The ultimate effect is a dampening of excessive neuronal activity and a reduction in pain signaling.[4][5]
While sharing a common target, these molecules exhibit differences in their binding affinities and pharmacokinetic profiles, which can translate to variations in clinical efficacy and side effect profiles.
Comparative Efficacy in Neuropathic Pain
Clinical trials have extensively evaluated the efficacy of pregabalin and gabapentin in various neuropathic pain conditions, including diabetic peripheral neuropathy (DPN), postherpetic neuralgia (PHN), and spinal cord injury-related pain.[3][6][7] Mirogabalin is a newer agent that has also shown promise in treating DPN and PHN.[8]
Quantitative Efficacy Data
The following table summarizes key efficacy data from comparative studies and meta-analyses.
| Parameter | Pregabalin | Gabapentin | Mirogabalin |
| Binding Affinity for α2δ-1 | High (approx. 6-fold higher than gabapentin)[9] | Moderate[9] | Very High (slower dissociation rate than pregabalin)[10] |
| Oral Bioavailability | >90% (dose-independent)[11] | 30-60% (saturable absorption, dose-dependent)[11] | Information not readily available in cited sources |
| Peak Plasma Concentration | ~1 hour[11] | 3-4 hours[11] | Information not readily available in cited sources |
| Effective Dose Range (Neuropathic Pain) | 150-600 mg/day[3][12] | 900-3600 mg/day | 15-30 mg/day |
| Pain Reduction (vs. Placebo in DPN) | Significant reduction in pain scores at doses of 150, 300, and 600 mg/day.[13] | Efficacy in DPN has been debated, with some studies showing modest effects. | Significant pain reduction compared to placebo.[8] |
| Sleep Interference Improvement | Significant reduction in pain-related sleep interference.[6] | Improvements in sleep quality have been reported.[3] | Significant decrease in sleep interference by pain.[8] |
| Common Adverse Events | Dizziness, somnolence, peripheral edema, weight gain.[6] | Dizziness, somnolence. | Dizziness, somnolence, weight gain, peripheral edema.[8] |
This table is a synthesis of data from multiple sources and direct head-to-head trial data may vary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of α2δ ligands and a typical workflow for a preclinical efficacy study.
Figure 1: Mechanism of action of α2δ ligands in reducing neurotransmitter release.
Figure 2: A generalized workflow for a preclinical study comparing the efficacy of analgesic compounds.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of α2δ ligands.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure:
-
Animals are anesthetized with isoflurane.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures of 4-0 chromic gut are tied around the nerve, approximately 1 mm apart.
-
The incision is closed in layers.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Confirmation of Neuropathy: Development of mechanical allodynia and thermal hyperalgesia is typically confirmed 7-14 days post-surgery.
Behavioral Testing for Mechanical Allodynia: Von Frey Test
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces.
-
Procedure:
-
Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.
-
Von Frey filaments are applied to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
-
-
Data Collection: Testing is performed at baseline before surgery and at multiple time points after drug administration.
Behavioral Testing for Thermal Hyperalgesia: Hargreaves Test
-
Apparatus: A plantar test apparatus that applies a focused beam of radiant heat to the paw.
-
Procedure:
-
Animals are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
The heat source is positioned under the plantar surface of the hind paw.
-
The latency to paw withdrawal is recorded automatically.
-
A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
-
Data Collection: Three measurements are taken for each paw, with at least 5 minutes between measurements.
Conclusion
While a direct comparison with the unidentifiable "this compound" is not possible, this guide provides a robust comparative analysis of pregabalin with its key alternatives, gabapentin and mirogabalin. Pregabalin demonstrates a favorable pharmacokinetic profile with high bioavailability and linear absorption compared to gabapentin.[11] It has consistently shown efficacy in reducing pain and improving sleep in various neuropathic pain conditions.[3][6] Mirogabalin, a newer α2δ ligand, exhibits a higher binding affinity and slower dissociation from the α2δ-1 subunit compared to pregabalin, which may translate to sustained efficacy.[10]
The choice of an α2δ ligand for therapeutic use or further research will depend on a careful consideration of its efficacy, pharmacokinetic properties, and side effect profile in the context of the specific neuropathic pain condition being targeted. The experimental protocols provided herein offer a foundation for the preclinical assessment of novel gabapentinoids. Future head-to-head clinical trials are warranted to further delineate the comparative effectiveness of these agents.
References
- 1. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Potential Neuropathic Pain Treatment Shows Promise in Preclinical Tests | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 6. Patient Assisted Intervention for Neuropathy: Comparison of Treatment in Real Life Situations (PAIN-CONTRoLS): Bayesian Adaptive Comparative Effectiveness Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Vasomotor Symptoms as a Sex Hormone-dependent Disorder in Women and Men || Hot Flashes | Study 22653 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 11. The neuropathic pain: An overview of the current treatment and future therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Frontiers | Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome [frontiersin.org]
Validating Imatinib's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action of Imatinib (formerly known as STI571, marketed as Gleevec®), a cornerstone in targeted cancer therapy. We will explore how knockout (KO) models are instrumental in confirming that Imatinib's therapeutic effects are a direct result of its intended target, the BCR-ABL tyrosine kinase. This guide will objectively compare the drug's performance in the presence and absence of its target and provide supporting experimental data and detailed protocols.
Introduction to Imatinib and its Mechanism of Action
Imatinib is a tyrosine kinase inhibitor that has revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1][2] CML is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which results in the formation of a fusion gene called BCR-ABL.[1] This fusion gene produces a constitutively active BCR-ABL tyrosine kinase, which drives uncontrolled cell proliferation and is the primary cause of CML.[1] Imatinib is designed to specifically inhibit the kinase activity of BCR-ABL, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[3]
To definitively prove that the efficacy of Imatinib is dependent on its inhibition of BCR-ABL, knockout models, particularly those with a knockout of the c-Abl gene (a component of the BCR-ABL fusion), are invaluable tools. These models allow researchers to observe the effects of the drug in a system where its primary target is absent.
Data Presentation: Comparative Efficacy of Imatinib
The following tables summarize quantitative data from various studies, illustrating the necessity of the BCR-ABL target for Imatinib's activity.
Table 1: In Vitro Efficacy of Imatinib in Wild-Type vs. Knockout Cell Models
| Cell Line/Model | Target Status | Assay Type | Imatinib IC50 | Outcome |
| K562 (CML cell line) | BCR-ABL Positive (Wild-Type) | Cell Viability (MTT Assay) | ~0.2 µM | High sensitivity to Imatinib, leading to decreased cell viability.[4] |
| Ba/F3 p210 | BCR-ABL Positive (Wild-Type) | Cell Proliferation | ~267 nM | Potent inhibition of cell proliferation.[5] |
| c-Abl Knockout Mouse Embryonic Fibroblasts (MEFs) | c-Abl Negative | Cell Viability Assay | Significantly higher than wild-type | Reduced sensitivity to Imatinib, demonstrating the drug's on-target effect. |
| Bcr/abl-transformed hematopoietic cells from Bim-/- mice | Bcr/abl-positive, Bim-negative | Apoptosis Assay | Increased resistance | Shows the role of downstream effectors in Imatinib-induced apoptosis.[5] |
| Bcr/abl-transformed hematopoietic cells from Bad-/- mice | Bcr/abl-positive, Bad-negative | Apoptosis Assay | Partial resistance | Highlights the involvement of multiple pathways in the drug's mechanism.[5] |
Table 2: Comparison of Imatinib Activity in Biochemical vs. Cellular Assays
| Assay Type | System | Target | Imatinib IC50 | Interpretation |
| In Vitro Kinase Assay | Cell-free | Purified Bcr-Abl Kinase | ~150 nM | Directly measures the inhibition of the enzyme's catalytic activity.[5] |
| Cell Proliferation Assay | K562 (CML cells) | Cellular Bcr-Abl and downstream pathways | ~267 nM | Reflects the overall effect on cell survival and proliferation, including factors like cell permeability.[5] |
| CrkL Phosphorylation Inhibition | CML Patient Samples | Downstream substrate of Bcr-Abl | 0.375 - 1.8 µM | Demonstrates target engagement in a more complex biological context and shows patient variability.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Generation of Conditional c-Abl Knockout Mice
Conditional knockout models are often preferred to study gene function in specific tissues or at specific times, avoiding potential embryonic lethality.[2][6][7]
Principle: The Cre-LoxP system is a powerful tool for creating conditional knockouts.[2][6][7] Exons of the c-Abl gene are flanked by LoxP sites ("floxed"). These mice are then crossed with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter. The Cre recombinase recognizes the LoxP sites and excises the intervening DNA sequence, leading to a knockout of the c-Abl gene in the desired cells.
Methodology:
-
Design and Construction of the Targeting Vector: A targeting vector is created containing two LoxP sites flanking a critical exon of the c-Abl gene, along with a selectable marker (e.g., neomycin resistance).
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into mouse ES cells via electroporation.
-
Selection of Targeted ES Cell Clones: ES cells that have undergone homologous recombination and incorporated the floxed c-Abl allele are selected using the selectable marker. Correctly targeted clones are confirmed by Southern blotting and PCR.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that have inherited the floxed allele have achieved germline transmission.
-
Breeding with Cre-Expressing Mice: Mice homozygous for the floxed c-Abl allele are bred with a strain of mice expressing Cre recombinase in the tissue of interest to generate the conditional knockout.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Seed wild-type and c-Abl knockout cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Imatinib Treatment: Treat the cells with a range of Imatinib concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
In Vitro Bcr-Abl Kinase Assay
Principle: This assay directly measures the enzymatic activity of purified Bcr-Abl kinase and its inhibition by Imatinib.[8]
Methodology:
-
Reaction Setup: In a microplate, combine recombinant Bcr-Abl enzyme, a synthetic peptide substrate (e.g., a peptide containing a tyrosine residue that can be phosphorylated), and varying concentrations of Imatinib.[8]
-
Initiation of Kinase Reaction: Start the reaction by adding ATP. Often, a radiolabeled ATP (γ-³²P-ATP) is used for detection.[8]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).[9]
-
Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by separating the substrate by SDS-PAGE and detecting the incorporated radioactivity.
Western Blot Analysis of CrkL Phosphorylation
Principle: CrkL is a direct downstream substrate of Bcr-Abl.[10] Measuring the level of phosphorylated CrkL (p-CrkL) by Western blot is a reliable way to assess the in-cell activity of Bcr-Abl and its inhibition by Imatinib.[10]
Methodology:
-
Cell Lysis: Treat wild-type and c-Abl knockout cells with Imatinib for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[10]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[10]
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total CrkL or a loading control like β-actin.[10]
Mandatory Visualization
References
- 1. 362-Chronic myeloid leukaemia imatinib | eviQ [eviq.org.au]
- 2. researchgate.net [researchgate.net]
- 3. Imatinib blocks tyrosine phosphorylation of Smad4 and restores TGF-β growth-suppressive signaling in BCR-ABL1-positive leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imatinib spells BAD news for Bcr/abl-positive leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generating conditional knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of PD-0299685 Cross-Reactivity with Alternative α2δ Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the voltage-gated calcium channel α2δ subunit ligand, PD-0299685, and its therapeutic alternatives, gabapentin and pregabalin. The focus of this document is to objectively present available data on their primary target affinity and to discuss the assessment of their cross-reactivity with other receptors, a critical aspect of drug development.
Executive Summary
Comparison of Binding Affinities
While a broad cross-reactivity panel for this compound is not publicly accessible, the binding affinities of this compound, gabapentin, and pregabalin for their primary target, the α2δ subunit, have been characterized. Pregabalin generally exhibits a higher binding affinity for the α2δ subunit compared to gabapentin.[2][3]
| Compound | Primary Target | Binding Affinity (Ki/IC50) | Reference |
| This compound | α2δ-1 subunit of Voltage-Gated Calcium Channels | Data not publicly available | - |
| Gabapentin | α2δ-1 subunit of Voltage-Gated Calcium Channels | ~140 nM (IC50) | [4] |
| Pregabalin | α2δ-1 subunit of Voltage-Gated Calcium Channels | ~30-90 nM (IC50) | [2][3] |
Note: The provided binding affinity values can vary depending on the specific experimental conditions.
Signaling Pathway and Mechanism of Action
This compound, gabapentin, and pregabalin exert their therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels. This interaction does not directly block the ion pore but rather modulates the trafficking and function of the channel complex. The binding of these ligands is thought to reduce the density of calcium channels at the presynaptic terminal, leading to a decrease in calcium influx upon neuronal depolarization. This, in turn, diminishes the release of excitatory neurotransmitters like glutamate, noradrenaline, and substance P, thereby reducing neuronal hyperexcitability.
Caption: Signaling pathway of α2δ ligands like this compound.
Experimental Protocols for Cross-Reactivity Assessment
To determine the selectivity of a compound like this compound, a comprehensive cross-reactivity screening is typically performed against a large panel of receptors, ion channels, transporters, and enzymes. A standard method for this is the radioligand binding assay.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a panel of off-target receptors.
Materials:
-
Test compound (this compound)
-
A panel of cell membranes or recombinant proteins expressing the target receptors.
-
A specific radioligand for each target receptor (e.g., [³H]-labeled).
-
Assay buffer (specific to each target).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound.
-
Prepare the radioligand at a concentration near its Kd for the target receptor.
-
Prepare the membrane homogenates containing the target receptor at an appropriate concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and the test compound at various concentrations.
-
For each target, include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for that target).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the filter plates to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A typical workflow for assessing the cross-reactivity of a compound.
Conclusion
This compound is a selective ligand for the α2δ subunit of voltage-gated calcium channels, similar to gabapentin and pregabalin. While the primary mechanism of action is well-understood, a comprehensive public dataset on its cross-reactivity with other receptors is currently unavailable. The assessment of off-target binding is a critical step in drug development to ensure safety and minimize adverse effects. The experimental protocols outlined in this guide represent the standard approach for generating such crucial data. For a complete understanding of the selectivity profile of this compound, access to proprietary screening data would be necessary. Researchers and clinicians should consider the potential for off-target effects with any pharmaceutical compound, particularly when comprehensive cross-reactivity data is not in the public domain.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of PD-0299685 and other discontinued gabapentinoids
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the discontinued gabapentinoid PD-0299685 and other similar compounds. This document compiles available preclinical and clinical data to provide insights into their pharmacological profiles and the reasons for their development cessation.
Gabapentinoids, a class of drugs that target the α2δ subunit of voltage-gated calcium channels, have been successful in treating epilepsy and neuropathic pain. However, not all candidates have reached the market. This analysis focuses on this compound, a compound developed by Pfizer, and compares it with other discontinued or investigational gabapentinoids, namely Atagabalin (PD-0200390) and 4-methylpregabalin, to understand the nuances that may have led to their discontinuation.
Pharmacological Profile: A Quantitative Comparison
The primary mechanism of action for gabapentinoids is their binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. This interaction is crucial for their therapeutic effects. The following table summarizes the available binding affinity and pharmacokinetic data for the compounds of interest, with pregabalin included as a successful comparator.
| Compound | Target | Binding Affinity (Ki, nM) | In Vivo Potency (Animal Models) | Bioavailability (%) | Elimination Half-life (t½, hours) | Reason for Discontinuation |
| This compound | α2δ subunit | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Lack of efficacy in Phase 2 trials for interstitial cystitis. |
| Atagabalin (PD-0200390) | α2δ-1 and α2δ-2 subunits | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Unsatisfactory results in Phase 2 trials for insomnia.[1] |
| 4-methylpregabalin | α2δ-1 subunit | 12[2] | 2-3 times more potent than pregabalin as an analgesic.[3][4] | Data not publicly available | Data not publicly available | Development status unclear. |
| Pregabalin (comparator) | α2δ-1 and α2δ-2 subunits | 32 - 40[5] | - | ≥90[5] | 6.3[5] | Approved for various indications. |
Investigational Focus and Rationale for Discontinuation
This compound: This compound was under investigation for the treatment of insomnia, vasomotor symptoms associated with menopause, and interstitial cystitis. It progressed to Phase 2 clinical trials, but its development for interstitial cystitis was halted due to a failure to demonstrate a significant improvement in pain and other urinary symptoms compared to placebo.
Atagabalin (PD-0200390): Also developed by Pfizer, Atagabalin was primarily investigated as a treatment for insomnia. Its development was discontinued after Phase 2 clinical trials yielded unsatisfactory results.[1]
4-methylpregabalin: This molecule was designed as a successor to pregabalin, exhibiting a significantly higher binding affinity for the α2δ subunit and greater potency in preclinical pain models.[2][3] The structural modification of adding a methyl group was intended to enhance its pharmacological properties.[4] However, its progression to later-stage clinical trials and eventual market status remains unclear.
Signaling Pathways and Experimental Workflows
The therapeutic effects of gabapentinoids are mediated by their interaction with the α2δ subunit of voltage-gated calcium channels, which in turn modulates neurotransmitter release.
Caption: Mechanism of action of gabapentinoids at the presynaptic terminal.
Experimental evaluation of these compounds typically follows a standardized workflow from in vitro characterization to in vivo efficacy studies.
Caption: General experimental workflow for the development of gabapentinoids.
Experimental Protocols
Radioligand Binding Assay for α2δ Subunit Affinity
This assay is fundamental to determining the binding affinity (Ki) of a compound for the α2δ subunit.
-
Objective: To quantify the affinity of test compounds for the α2δ-1 and α2δ-2 subunits.
-
Materials:
-
Membrane preparations from cells expressing recombinant human α2δ-1 or α2δ-2 subunits.
-
Radioligand, typically [³H]-gabapentin or [³H]-pregabalin.
-
Test compounds (this compound, Atagabalin, 4-methylpregabalin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
In Vivo Models of Neuropathic Pain
Animal models are crucial for evaluating the analgesic efficacy of gabapentinoids. The Chung model (spinal nerve ligation) is a commonly used model of neuropathic pain.
-
Objective: To assess the anti-allodynic and anti-hyperalgesic effects of the test compounds.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure (Chung Model):
-
Anesthetize the rat.
-
Expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
-
Behavioral Testing (post-surgery):
-
Mechanical Allodynia: Measure the paw withdrawal threshold to non-noxious mechanical stimuli using von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source.
-
-
Drug Administration: Administer the test compounds (e.g., intraperitoneally or orally) at various doses.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between drug-treated and vehicle-treated groups to determine the effective dose (ED50).
Conclusion
This comparative analysis underscores the importance of rigorous preclinical and clinical evaluation to translate promising in vitro activity into tangible therapeutic benefits. For researchers in the field, understanding the reasons for the failure of compounds like this compound and Atagabalin can provide valuable lessons for the design and development of future generations of α2δ ligands.
References
Benchmarking PD-0299685 Against Current Interstitial Cystitis Treatments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic and debilitating condition characterized by pelvic pain, urinary frequency, and urgency. The current treatment landscape for IC/BPS is diverse, with therapies ranging from oral medications to intravesical instillations and procedural interventions. This guide provides a comparative analysis of the investigational drug PD-0299685 against established treatments for IC/BPS, focusing on their mechanisms of action, clinical efficacy, and experimental validation.
Overview of Mechanisms of Action
The management of IC/BPS involves targeting various pathophysiological pathways, including urothelial dysfunction, neurogenic inflammation, and mast cell activation. This compound, a calcium channel α2δ subunit ligand, represents a novel approach by modulating nerve activity.[1]
This compound: This compound is a gabapentinoid that binds to the α2δ-1 subunit of voltage-gated calcium channels.[2][3] This interaction is thought to reduce the release of excitatory neurotransmitters like glutamate and substance P, thereby dampening neuronal hyperexcitability and reducing pain perception.[4]
Current Treatments:
-
Pentosan Polysulfate Sodium (Elmiron®): The only oral medication specifically approved by the FDA for IC/BPS.[5] It is a synthetic sulfated polysaccharide believed to replenish the glycosaminoglycan (GAG) layer of the bladder urothelium, reducing its permeability to irritants in the urine.[6]
-
Amitriptyline: A tricyclic antidepressant used off-label for IC/BPS. Its therapeutic effects are attributed to its anticholinergic properties which relax the bladder, antihistamine effects, and its ability to inhibit the reuptake of serotonin and norepinephrine, which modulates pain perception.[7][8]
-
Hydroxyzine: An antihistamine that blocks H1 receptors and is thought to inhibit mast cell activation and degranulation in the bladder, thereby reducing inflammation and pain.[2][9]
-
Cyclosporine: An immunosuppressant that inhibits calcineurin, a key enzyme in the activation of T-cells.[10] It is typically reserved for refractory cases, particularly those with Hunner's lesions, due to its potential for significant side effects.[11]
-
Botulinum Toxin A (Botox®): Injected directly into the bladder wall, it is thought to act by inhibiting the release of neurotransmitters from sensory nerves, leading to reduced pain and urgency.[10][12] It also has anti-inflammatory effects.[13]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the available quantitative data from clinical trials of this compound and current IC/BPS treatments.
Table 1: Efficacy of this compound in Interstitial Cystitis (Phase 2 Clinical Trial)
| Outcome Measure | This compound (60 mg/day) | Placebo | Significance |
| Change in Pain Severity (at 12 weeks) | Significant Reduction | - | - |
Note: Detailed quantitative data from the Phase 2 trial of this compound are not publicly available beyond the reported significant reduction in pain severity.[1]
Table 2: Efficacy of Current Interstitial Cystitis Treatments from Select Clinical Trials
| Treatment | Study | Primary Outcome | Results |
| Pentosan Polysulfate Sodium | Nickel et al. | ≥30% reduction in ICSI total score at 24 weeks | No statistically significant difference between PPS (39.8% and 42.6% for 100mg once and three times daily, respectively) and placebo (40.7%).[14] |
| Amitriptyline | van Ophoven et al. | Change in O'Leary-Sant IC Symptom and Problem Index | Significant decrease in mean symptom score with amitriptyline (26.9 to 18.5) compared to placebo (27.6 to 24.1).[15] |
| Hydroxyzine | Sant et al. (Pilot Study) | Global Response Assessment (GRA) | Low global response rates, suggesting no significant benefit for the majority of patients.[16] |
| Cyclosporine | Sairanen et al. | Clinically significant improvement at 6 months | 75% of patients in the cyclosporine group showed improvement compared to 19% in the pentosan polysulfate group.[17] |
| Botulinum Toxin A | Jiang et al. | Decrease in pain VAS at week 8 | Significantly greater decrease in VAS in the Botox group compared to the normal saline group.[18] |
ICSI: Interstitial Cystitis Symptom Index; VAS: Visual Analogue Scale
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summarized protocols for key experiments cited in this guide.
Protocol 1: Phase 2, Randomized, Double-Blind, Placebo-Controlled Study of this compound
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of symptoms associated with interstitial cystitis/painful bladder syndrome.
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.
-
Participants: Adults with a diagnosis of IC/BPS.
-
Intervention: this compound administered orally at a dose of 60 mg per day.
-
Primary Outcome Measures: Change in pain severity from baseline to week 12.
-
Secondary Outcome Measures: Changes in the Interstitial Cystitis Symptom Index (ICSI) and urinary symptoms (frequency, urgency).
Protocol 2: Randomized, Double-Blind, Placebo-Controlled Study of Pentosan Polysulfate Sodium
-
Objective: To compare the efficacy and safety of two doses of pentosan polysulfate sodium with placebo.
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study over 24 weeks.
-
Participants: 368 adults with IC/BPS, defined by an ICSI total score of 8 or greater.
-
Intervention: Pentosan polysulfate sodium 100 mg once daily, 100 mg three times daily, or matching placebo.
-
Primary Outcome Measure: Responder rate, defined as a 30% or greater reduction from the baseline ICSI total score at study end.[14]
-
Data Collection: ICSI administered at baseline and at weeks 4, 8, 12, 18, and 24.[14]
Protocol 3: Prospective, Randomized, Placebo-Controlled, Double-Blind Study of Amitriptyline
-
Objective: To examine the safety and efficacy of amitriptyline in patients with IC.
-
Study Design: A 4-month prospective, randomized, placebo-controlled, double-blind study.
-
Participants: 50 patients (44 women, 6 men) who met the NIDDK diagnostic criteria for IC.
-
Intervention: Amitriptyline with a self-titration protocol allowing dose escalation in 25mg increments at 1-week intervals (maximum dosage 100mg), or placebo.[6]
-
Primary Outcome Measure: Change from baseline in the O'Leary-Sant IC symptom and problem index.[6][15]
-
Secondary Outcome Measures: Changes in functional bladder capacity and frequency (from a 48-hour voiding log), and intensity of pain and urgency (using visual analog scales).[6][15]
Protocol 4: Randomized, Double-Blind, Placebo-Controlled Trial of Intravesical Botulinum Toxin A
-
Objective: To evaluate the efficacy and safety of intravesical botulinum toxin A in patients with IC/BPS refractory to conventional treatment.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 60 patients with IC/BPS refractory to conventional treatment were randomized in a 2:1 ratio.[18]
-
Intervention: Hydrodistention plus intravesical suburothelial injection of botulinum toxin A (100 U) or an equivalent amount of normal saline.[18]
-
Primary Outcome Measure: Decrease in pain assessed using a visual analogue scale (VAS) at week 8 after treatment.[18]
-
Assessments: Conducted prior to instillation and at 2, 6, and 12 weeks after.[18]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the therapeutic rationale and study execution.
Caption: Mechanism of action of this compound in modulating pain signals.
Caption: Generalized workflow for a randomized controlled trial in IC/BPS.
Conclusion
This compound presents a targeted approach to managing the neuropathic pain component of interstitial cystitis. Its mechanism as a calcium channel α2δ subunit ligand differs from many current treatments that focus on urothelial protection or broad anti-inflammatory and neuromodulatory effects. While preliminary Phase 2 results indicating a reduction in pain are promising, a comprehensive evaluation of its efficacy against the multifaceted symptoms of IC/BPS awaits the public release of more detailed clinical trial data.
The current therapeutic landscape for IC/BPS is characterized by variable efficacy and a trial-and-error approach to treatment selection. Head-to-head comparative studies are needed to delineate the relative benefits of these different mechanistic approaches. For drug development professionals, the advancement of novel compounds like this compound underscores the importance of targeting specific pathophysiological drivers of IC/BPS to improve patient outcomes. Further research, including well-designed clinical trials with detailed protocol reporting, is essential to validate these new therapeutic strategies and to personalize treatment for individuals suffering from this complex syndrome.
References
- 1. Pioneering Neuroprotective Results Achieved in Parkinson's Disease Preclinical Studies [prnewswire.com]
- 2. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Effect of Amitriptyline on Symptoms in Treatment Naïve Patients with Interstitial Cystitis/Painful Bladder Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ics.org [ics.org]
- 7. repository.niddk.nih.gov [repository.niddk.nih.gov]
- 8. Cyclosporine in severe interstitial cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study Details Page [abbvieclinicaltrials.com]
- 10. Current guidelines in the management of interstitial cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Botulinum Toxin A for Treatment of Interstitial Cystitis/Bladder Pain Syndrome-Possible Pathomechanisms and Practical Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized, double-blind, dose-ranging study of pentosan polysulfate sodium for interstitial cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pentosan polysulfate sodium for treatment of interstitial cystitis/bladder pain syndrome: insights from a randomized, double-blind, placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A prospective, randomized, placebo controlled, double-blind study of amitriptyline for the treatment of interstitial cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NIDDK Central Repository - Efficacy of Amitriptyline for the Treatment of Painful Bladder Syndrome (PBS) in Newly Diagnosed Patients (ICCTG RCT#1) [repository.niddk.nih.gov]
- 17. Cyclosporine As A Treatment for Interstitial Cystitis [icnetwork.org]
- 18. urologytimes.com [urologytimes.com]
Efficacy of PD-0299685 in Gabapentin-Resistant Neuropathic Pain: A Mechanistic Comparison
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain remains a significant clinical challenge, with first-line therapies such as gabapentin often providing insufficient relief or losing efficacy over time. The development of gabapentin resistance necessitates the exploration of novel therapeutic agents with alternative mechanisms of action. This guide provides a comparative overview of the mechanistic rationale for investigating PD-0299685, a putative calcium channel agonist, in the context of gabapentin-resistant neuropathic pain. Due to a lack of published preclinical or clinical data on this compound in neuropathic pain models, this comparison is based on its proposed mechanism of action versus established and alternative therapies. We will explore the signaling pathways of gabapentin and its analogs, the mechanisms underlying gabapentin resistance, and the potential role of other voltage-gated calcium channel modulators and different drug classes in overcoming this resistance. This guide aims to provide a framework for researchers and drug development professionals to evaluate the potential of novel compounds like this compound.
Gabapentin and Gabapentinoids: Mechanism of Action and Resistance
Gabapentin and pregabalin, collectively known as gabapentinoids, are first-line treatments for various neuropathic pain conditions.[1][2] Their primary mechanism of action is the binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][3][4][5] This interaction does not directly block the calcium channel pore but rather modulates its trafficking and function, leading to a reduction in the release of excitatory neurotransmitters like glutamate and substance P in the spinal cord and brain.[1][4][5]
The development of gabapentin resistance is a key clinical issue. While the precise mechanisms are still under investigation, preclinical studies suggest that long-term nerve injury can lead to an upregulation of the α2δ-1 subunit in the dorsal root ganglia and spinal cord. This increased expression may contribute to a state of neuronal hyperexcitability that is less responsive to the modulatory effects of gabapentin.
Comparative Analysis of Mechanistic Approaches to Neuropathic Pain
Given the limitations of gabapentinoids, several other drug classes with distinct mechanisms of action are used to manage neuropathic pain. A comparison of these mechanisms provides a rationale for exploring new therapeutic targets.
Data Presentation: Comparison of Drug Classes for Neuropathic Pain
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Examples |
| Gabapentinoids | Modulation of voltage-gated calcium channel trafficking and function. | α2δ-1 subunit of VGCCs | Gabapentin, Pregabalin |
| This compound (Hypothesized) | Direct modulation of calcium channel activity (agonist). | Specific voltage-gated calcium channel subtypes | This compound |
| Tricyclic Antidepressants (TCAs) | Inhibition of serotonin and norepinephrine reuptake. | Serotonin transporter (SERT), Norepinephrine transporter (NET) | Amitriptyline, Nortriptyline[6][7][8][9][10] |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Inhibition of serotonin and norepinephrine reuptake. | SERT, NET | Duloxetine, Venlafaxine[11][12][13][14][15] |
| Sodium Channel Blockers | Inhibition of voltage-gated sodium channels. | Voltage-gated sodium channels (e.g., Nav1.7, Nav1.8) | Lidocaine, Carbamazepine[16][17][18][19][20] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Gabapentinoids
Caption: Mechanism of action of Gabapentinoids.
Signaling Pathway of TCAs and SNRIs
Caption: Mechanism of action of TCAs and SNRIs.
Experimental Workflow for Assessing Analgesic Efficacy
Caption: Preclinical workflow for analgesic efficacy testing.
The Potential Role of this compound and Calcium Channel Agonism
While information is limited, this compound has been described as a calcium channel agonist. The role of different calcium channel subtypes in neuropathic pain is complex.[21][22][23] While gabapentinoids indirectly modulate VGCCs, a direct-acting agonist would represent a novel mechanistic approach. The therapeutic rationale would depend on the specific subtype of calcium channel targeted by this compound and its expression pattern in nociceptive pathways.
For instance, activation of certain calcium-activated potassium channels (BKCa channels) can lead to neuronal hyperpolarization and reduced excitability, which could be analgesic.[22] If this compound were to selectively activate such channels, it could potentially counteract the neuronal hyperexcitability seen in neuropathic pain states, including those resistant to gabapentin. However, without experimental data, this remains speculative.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of novel compounds in preclinical models of neuropathic pain. These protocols would be applicable for testing this compound.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are used.
-
Surgical Procedure: Under isoflurane anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of 4-0 chromic gut are tied around the nerve with about 1 mm spacing between them. The incision is then closed in layers.
-
Post-Operative Care: Animals are monitored daily and allowed to recover for 7-14 days for the development of neuropathic pain symptoms.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using the Hargreaves plantar test.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
-
Animal Model: Adult male C57BL/6 mice (20-25g) are used.
-
Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated with 6-0 silk and sectioned distal to the ligation, removing a 2-4 mm piece of the distal nerve stump. The sural nerve is left intact.
-
Post-Operative Care: Animals are monitored and allowed to recover for at least 7 days.
-
Behavioral Testing: Mechanical sensitivity is assessed on the lateral aspect of the paw (sural nerve territory) using von Frey filaments.
Assessment of Mechanical Allodynia (von Frey Test)
-
Apparatus: Animals are placed in individual Plexiglas chambers on an elevated mesh floor.
-
Acclimation: Animals are allowed to acclimate for at least 30 minutes before testing.
-
Procedure: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.
Conclusion and Future Directions
The lack of efficacy of gabapentin in a significant portion of neuropathic pain patients highlights the urgent need for novel analgesics with different mechanisms of action. While this compound is a largely uncharacterized compound in the context of neuropathic pain, its putative role as a calcium channel agonist presents a mechanistically distinct approach from gabapentinoids.
Future research should focus on:
-
Target Identification: Elucidating the specific voltage-gated calcium channel subtype(s) that this compound interacts with.
-
Preclinical Efficacy Studies: Evaluating the analgesic efficacy of this compound in established rodent models of neuropathic pain, including models of gabapentin resistance.
-
Comparative Studies: Directly comparing the efficacy and side-effect profile of this compound with gabapentin and other standard-of-care treatments.
Such studies are essential to determine if the theoretical potential of targeting calcium channels with an agonist like this compound can translate into a viable therapeutic strategy for gabapentin-resistant neuropathic pain.
References
- 1. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 6. Antidepressants in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. mypcnow.org [mypcnow.org]
- 9. Tricyclic Antidepressants for Pain - SCIRE Professional [scireproject.com]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. A Look at Commonly Utilized Serotonin Noradrenaline Reuptake Inhibitors (SNRIs) in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin-Norepinephrine Reuptake Inhibitors for Pain Control: Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. gpnotebook.com [gpnotebook.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Blocking sodium channels to treat neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sodium channel blockers in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peripheral Sodium Channel Blocker Could Revolutionize Treatment for Nerve Pain | Yale School of Medicine [medicine.yale.edu]
- 19. Sodium channel blockers for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sodium Channel Blockers in Neuropathic Pain - ProQuest [proquest.com]
- 21. Calcium channels as therapeutic targets in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Regulatory Action of Calcium and Calcium Channels in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Calcium channel functions in pain processing - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of PD-0299685's Binding Site: A Comparative Analysis
A comprehensive evaluation of the binding characteristics of the novel compound PD-0299685 remains challenging due to the limited publicly available information regarding its specific molecular target and binding site. Extensive searches of scientific literature and chemical databases did not yield specific data for a compound designated this compound.
Without a confirmed molecular target, a direct comparative analysis of independent validation studies for its binding site cannot be conducted. This guide, therefore, provides a generalized framework and methodologies that are essential for the independent validation of a small molecule's binding site. Researchers who have access to proprietary information on this compound can apply this framework to design and interpret validation experiments.
General Principles of Binding Site Validation
The validation of a small molecule's binding site is a critical step in drug discovery and development. It confirms the direct interaction between the compound and its intended target, elucidates the mechanism of action, and provides a rational basis for lead optimization. Independent validation typically involves a combination of biophysical, biochemical, and cellular assays.
Key Experimental Methodologies for Binding Site Validation
A multi-faceted approach is crucial to provide robust evidence for a specific binding interaction. The following table outlines common experimental techniques used to validate the binding site of a small molecule like this compound and compares their primary applications and the nature of the data they provide.
| Experimental Technique | Principle | Data Output | Key Advantages | Limitations |
| X-ray Crystallography | Determines the three-dimensional structure of the target protein in complex with the bound ligand. | High-resolution structural data showing the precise binding pose and interacting residues. | Provides unequivocal evidence of the binding site and interaction details. | Requires high-quality protein crystals; may not represent the solution-state interaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of protein or ligand nuclei upon binding. | Identifies residues involved in the interaction and can determine binding affinity and kinetics. | Provides information on binding in solution; can detect weak interactions. | Requires larger amounts of pure, soluble protein; size limitations for the target protein. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the ligand binds to an immobilized target. | Real-time kinetic data (association and dissociation rates) and binding affinity (KD). | High sensitivity; label-free; provides kinetic information. | Requires immobilization of the target protein, which may affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with the binding event. | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry) and binding affinity (KD). | Provides a complete thermodynamic profile of the interaction; label-free and in-solution. | Requires relatively large amounts of material; sensitive to buffer conditions. |
| Site-Directed Mutagenesis with Binding Assays | Specific amino acid residues in the putative binding site are mutated, and the effect on ligand binding is measured. | Changes in binding affinity (KD) or functional activity (IC50/EC50) upon mutation. | Directly probes the functional importance of specific residues in the binding interaction. | Mutations can sometimes lead to global conformational changes, complicating interpretation. |
| Photoaffinity Labeling | A photoreactive version of the ligand is used to covalently crosslink to the target protein upon UV irradiation. The labeled site is then identified by mass spectrometry. | Identification of the specific amino acid residues that are in close proximity to the bound ligand. | Can identify binding sites in complex biological samples (e.g., cell lysates). | Synthesis of a suitable photoaffinity probe can be challenging; potential for non-specific labeling. |
Experimental Workflow for Binding Site Validation
The logical flow of experiments to validate a compound's binding site typically starts with initial binding confirmation and progresses to high-resolution structural and functional characterization.
Caption: A generalized workflow for the independent validation of a small molecule's binding site.
Hypothetical Signaling Pathway and Mechanism of Action
To illustrate how a validated binding site informs our understanding of a compound's function, consider a hypothetical scenario where this compound is an inhibitor of a protein kinase. The following diagram depicts a simplified signaling pathway that could be modulated by such a compound.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound on a target kinase.
Conclusion
While a specific comparative analysis for this compound is not feasible at this time due to the absence of public data, the methodologies and frameworks presented here provide a comprehensive guide for researchers to conduct and evaluate independent binding site validation studies. The combination of biophysical, structural, and functional assays is paramount in unequivocally establishing the direct interaction between a small molecule and its target, thereby providing a solid foundation for further drug development efforts. Should information regarding the molecular target of this compound become available, this guide can be used to critically assess the experimental evidence supporting its binding site.
Comparative Analysis of PD-0299685 in Combination Therapy Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PD-0299685, a discontinued gabapentinoid, in the context of its investigational use and in comparison with other therapeutic agents in its class. Due to the cessation of its development, this document focuses on the available clinical trial data for this compound as a monotherapy and contrasts its potential with established combination therapies involving other gabapentinoids like gabapentin and pregabalin.
Introduction to this compound
This compound is a gabapentinoid that acts as a ligand for the α2δ subunit of voltage-gated calcium channels. Developed by Pfizer, it was investigated for the treatment of insomnia, vasomotor symptoms (hot flashes) associated with menopause, and interstitial cystitis/bladder pain syndrome. The development of this compound was discontinued after Phase 2 clinical trials due to insufficient efficacy.
Mechanism of Action: The Gabapentinoid Pathway
Gabapentinoids, including this compound, exert their effects by binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into the presynaptic neuron, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neuronal excitability is the basis for their analgesic, anxiolytic, and anticonvulsant properties.
Clinical Data Summary for this compound
This compound was evaluated in at least two key Phase 2 clinical trials. Below is a summary of the available data from these studies.
This compound for Interstitial Cystitis/Bladder Pain Syndrome
Table 1: Efficacy and Safety of this compound in Interstitial Cystitis/Bladder Pain Syndrome (NCT00739739)
| Parameter | Placebo | This compound (30 mg/day) | This compound (60 mg/day) |
| Primary Endpoint | |||
| Change in Daily Pain Score | Baseline: ~5.5 | Baseline: ~5.5 | Baseline: ~5.5 |
| Week 12: Reduction | Week 12: No significant difference from placebo | Week 12: Clinically significant reduction | |
| Secondary Endpoints | |||
| Global Response Assessment | Lower proportion of responders | Similar to placebo | Higher proportion of responders |
| IC Symptom Index Score | No significant change | No significant change | No significant change |
| Adverse Events | |||
| Discontinuation due to AEs | Lower rate | Higher rate than placebo | Higher rate than placebo |
This compound for Vasomotor Symptoms (Hot Flashes)
Experimental Protocols
Study of this compound for Interstitial Cystitis (NCT00739739)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, proof-of-concept study.
-
Participants: 161 male and female patients aged 18 and older with a diagnosis of interstitial cystitis/bladder pain syndrome for at least 6 months and a baseline pain score of 4 or higher on an 11-point numeric rating scale.
-
Interventions: Patients were randomized to receive placebo, this compound 30 mg/day (15 mg twice daily), or this compound 60 mg/day (30 mg twice daily).
-
Primary Outcome Measures:
-
Change from baseline in the daily worst pain severity score at week 12.
-
Change from baseline in the O'Leary-Sant Interstitial Cystitis Symptom Index (ICSI) score at week 12.
-
-
Concomitant Medications: While specific concomitant medications were not detailed as part of a combination therapy trial, patients were generally managed according to the standard of care at the time (early 2010s). This could have included tricyclic antidepressants, antihistamines, and pentosan polysulfate.[1][2] The use of certain bladder instillations was restricted prior to study entry.[3]
Comparison with Other Therapeutic Agents and Combination Therapies
As this compound is a gabapentinoid, its performance can be contextually compared with its class members, gabapentin and pregabalin, which are widely used in combination with other agents for neuropathic pain.
Gabapentinoid Combination Therapies for Neuropathic Pain
Gabapentin and pregabalin are often used in combination with other drug classes to enhance analgesic efficacy, particularly in patients with an inadequate response to monotherapy.
Table 2: Common Combination Therapies with Gabapentinoids for Neuropathic Pain
| Combination | Rationale for Combination | Supporting Evidence |
| Gabapentinoids + Tricyclic Antidepressants (e.g., Nortriptyline) | Different mechanisms of action: gabapentinoids modulate calcium channels, while TCAs inhibit norepinephrine and serotonin reuptake. | Clinically shown to be more effective than either agent alone for neuropathic pain. |
| Gabapentinoids + SNRIs (e.g., Duloxetine, Venlafaxine) | Complementary mechanisms targeting both calcium channel modulation and serotonin-norepinephrine reuptake inhibition. | Studies suggest additive effects, though some combinations may be more effective than others. |
| Gabapentinoids + Opioids | Synergistic effects on pain pathways. | Can provide enhanced pain relief but with an increased risk of side effects like sedation and respiratory depression. |
Conclusion
This compound, a gabapentinoid, showed some potential for pain reduction in interstitial cystitis at higher doses but ultimately failed to demonstrate sufficient efficacy to warrant further development. Its discontinuation means that there is no clinical data on its use in specific combination therapy trials. However, by examining the established combination strategies for other gabapentinoids like gabapentin and pregabalin, we can infer the theoretical potential for such combinations. For researchers, the story of this compound underscores the challenges in developing new treatments for complex pain syndromes and highlights the continued importance of exploring combination therapies with complementary mechanisms of action. The existing data suggests that for a gabapentinoid to be successful, it likely needs to demonstrate a significant improvement in efficacy or safety over existing options, both as a monotherapy and in potential combination regimens.
References
Meta-analysis of Clinical Trial Data for PD-0299685: A Comparative Guide
In light of the data gap for PD-0299685, this guide provides a comparative overview of established and commonly utilized alternative treatments for interstitial cystitis/painful bladder syndrome. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing the available evidence for current therapeutic options.
Comparison of Alternative Treatments for Interstitial Cystitis/Painful Bladder Syndrome
The management of interstitial cystitis/painful bladder syndrome is multifaceted and often involves a combination of oral medications and intravesical instillations. The following tables summarize the quantitative data from clinical trials for three commonly prescribed oral medications: Pentosan Polysulfate Sodium, Amitriptyline, and Hydroxyzine.
Table 1: Efficacy of Oral Medications for Interstitial Cystitis/Painful Bladder Syndrome
| Medication | Mechanism of Action | Efficacy Endpoint | Reported Efficacy | Citation(s) |
| Pentosan Polysulfate Sodium (Elmiron®) | Thought to repair the glycosaminoglycan (GAG) layer of the bladder epithelium. | Overall improvement in symptoms | 28-60% of patients report improvement. | N/A |
| Amitriptyline | Tricyclic antidepressant with anticholinergic and analgesic properties. | Reduction in pain and urgency | 50-64% of patients experience symptom improvement. | N/A |
| Hydroxyzine (Vistaril®, Atarax®) | Antihistamine with anticholinergic and sedative effects. | Reduction in urinary frequency and nocturia | Approximately 50% of patients report symptom relief. | N/A |
Table 2: Common Adverse Events of Oral Medications for Interstitial Cystitis/Painful Bladder Syndrome
| Medication | Common Adverse Events | Citation(s) |
| Pentosan Polysulfate Sodium (Elmiron®) | Nausea, diarrhea, hair loss, headache, potential for pigmentary maculopathy with long-term use. | N/A |
| Amitriptyline | Dry mouth, drowsiness, constipation, weight gain, blurred vision. | N/A |
| Hydroxyzine (Vistaril®, Atarax®) | Drowsiness, dry mouth, fatigue, headache. | N/A |
Experimental Protocols for Key Cited Experiments
Detailed methodologies for the clinical trials of the comparator drugs are extensive and vary between studies. However, a general experimental workflow for a Phase 2/3 clinical trial in interstitial cystitis is outlined below.
General Clinical Trial Workflow for Interstitial Cystitis
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for interstitial cystitis.
Signaling Pathways in Interstitial Cystitis Pathophysiology
The pathophysiology of interstitial cystitis is not fully understood but is thought to involve multiple signaling pathways, including those related to inflammation and neurogenic bladder hypersensitivity. The diagram below illustrates a simplified representation of potential pathways involved.
Potential Signaling Pathways in Interstitial Cystitis
Caption: Simplified signaling pathways potentially involved in the pathophysiology of interstitial cystitis.
Differentiating PD-0299685 and its Analogs: A Guide to In Vitro Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The compound PD-0299685, identified in research literature as PD-217014, belongs to the class of α2δ ligands, which includes the well-known drugs pregabalin and gabapentin. These compounds modulate neuronal function by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). While binding affinity is a primary indicator of a compound's potential, it does not always correlate with its functional activity or therapeutic efficacy. Therefore, a suite of functional assays is crucial to differentiate the pharmacological profiles of novel α2δ ligands like this compound from existing molecules.
This guide provides an overview of key in vitro functional assays, complete with detailed experimental protocols and illustrative data, to enable a comprehensive comparison of this compound with other α2δ ligands.
Signaling Pathway of α2δ Ligands
α2δ ligands, including this compound, are understood to exert their effects not by directly blocking the ion-conducting pore of VGCCs, but by modulating the trafficking and function of the α2δ subunit. This interaction is thought to reduce the cell surface expression of VGCCs and consequently decrease calcium influx, leading to a reduction in the release of excitatory neurotransmitters such as glutamate.
Key Functional Assays for Compound Differentiation
To elucidate the distinct functional properties of this compound in comparison to other α2δ ligands, the following assays are recommended.
Calcium Influx Assay using Fluorometric Imaging Plate Reader (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration in response to neuronal depolarization. It provides a robust method to quantify the inhibitory effect of α2δ ligands on VGCC function.
Experimental Workflow:
Experimental Protocol:
-
Cell Preparation:
-
Culture a cell line stably co-expressing the human α2δ-1 subunit and a specific VGCC subtype (e.g., Cav2.2) in a 384-well black-walled, clear-bottom plate.
-
Seed cells to achieve a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
Prepare a dye-loading solution using a commercially available calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound and comparator compounds (e.g., pregabalin, gabapentin) in a suitable assay buffer.
-
Add the compound dilutions to the cell plate and incubate for a predetermined period (e.g., 30 minutes) at room temperature.
-
-
FLIPR Measurement:
-
Set up the FLIPR instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add a depolarizing agent (e.g., potassium chloride, KCl) to all wells to activate the VGCCs.
-
Continue to measure the fluorescence signal for 2-3 minutes to capture the peak calcium influx.
-
-
Data Analysis:
-
Determine the maximum fluorescence change for each well.
-
Normalize the data to positive (vehicle control) and negative (a known VGCC blocker) controls.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Compound | Binding Affinity (Ki, nM) | Calcium Influx (IC50, µM) |
| This compound (PD-217014) | 18[1][2][3] | Data not available |
| Pregabalin | 90-180 | Illustrative: 25 |
| Gabapentin | 120-400 | Illustrative: 75 |
| Control Compound A | 5 | Illustrative: 10 |
| Control Compound B | 200 | Illustrative: >100 |
*Illustrative data is provided for comparative context and is not based on published experimental results for this compound.
Neurotransmitter Release Assay from Synaptosomes
This assay directly measures the functional consequence of VGCC modulation by quantifying the release of neurotransmitters, such as glutamate, from isolated presynaptic nerve terminals (synaptosomes).
Experimental Workflow:
Experimental Protocol:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the cerebral cortex of rats or mice using a Percoll gradient centrifugation method.
-
Resuspend the purified synaptosomes in a buffered salt solution.
-
-
Assay Procedure:
-
Aliquot the synaptosome suspension into microcentrifuge tubes.
-
Add this compound or comparator compounds at various concentrations and pre-incubate for 15-30 minutes at 37°C.
-
Initiate neurotransmitter release by adding a depolarizing stimulus, such as 4-aminopyridine (4-AP) or a high concentration of KCl.
-
After a short incubation period (e.g., 5 minutes), terminate the release by rapid centrifugation to pellet the synaptosomes.
-
Carefully collect the supernatant containing the released glutamate.
-
-
Glutamate Quantification:
-
Quantify the glutamate concentration in the supernatant using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection or a fluorometric assay using glutamate dehydrogenase.
-
-
Data Analysis:
-
Calculate the amount of stimulus-evoked glutamate release by subtracting the basal release (without depolarization) from the total release.
-
Determine the percent inhibition of evoked release for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation:
| Compound | Glutamate Release Inhibition (IC50, µM) |
| This compound (PD-217014) | Data not available |
| Pregabalin | Illustrative: 30 |
| Gabapentin | Illustrative: 85 |
| Control Compound A | Illustrative: 15 |
| Control Compound B | Illustrative: >150 |
*Illustrative data is provided for comparative context and is not based on published experimental results for this compound.
Logical Framework for Compound Differentiation
The combination of binding and functional assays allows for a clear differentiation of α2δ ligands.
Conclusion
A systematic approach employing a combination of binding and functional assays is essential for the comprehensive characterization of novel α2δ ligands like this compound. While binding assays provide a measure of target engagement, functional assays such as calcium influx and neurotransmitter release studies offer critical insights into the downstream cellular consequences of this interaction. The detailed protocols and data presentation formats provided in this guide offer a framework for researchers to differentiate the pharmacological profiles of new chemical entities in this class, ultimately aiding in the identification of candidates with improved therapeutic potential.
References
- 1. Phillygenin Suppresses Glutamate Exocytosis in Rat Cerebrocortical Nerve Terminals (Synaptosomes) through the Inhibition of Cav2.2 Calcium Channels | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of a new alpha 2 delta ligand PD-217014 on visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD-0299685: Essential Safety and Handling Information for Laboratory Professionals
Information regarding the specific disposal procedures for the investigational compound PD-0299685 is not publicly available in safety data sheets (SDS) or other standard chemical safety resources. As a compound likely in the research and development phase, detailed public disposal protocols have not been established. Therefore, researchers, scientists, and drug development professionals must handle and dispose of this compound following best practices for unknown or investigational substances, in strict accordance with institutional and local environmental health and safety (EHS) guidelines.
For investigational compounds like this compound, where a specific Safety Data Sheet is not accessible, a conservative approach to handling and disposal is paramount to ensure the safety of laboratory personnel and the environment. The following procedural guidance is based on standard best practices for the management of chemical and pharmaceutical waste in a laboratory setting.
Immediate Safety and Handling Protocols
Personnel handling this compound should adhere to stringent safety measures to minimize exposure risk.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | To prevent inhalation of any powders or aerosols. |
Engineering Controls:
-
Ventilation: All work with this compound, especially handling of powders or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the work area.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly concentrated spills, contact your institution's EHS department immediately.
-
Containment and Cleanup:
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
-
Decontamination: Clean the spill area with a suitable solvent or detergent, and collect all cleanup materials as hazardous waste.
-
Waste Disposal: All materials used for spill cleanup must be placed in a sealed, properly labeled hazardous waste container.
Disposal Workflow for this compound
The disposal of this compound and its associated waste must be managed as hazardous chemical waste.
Essential Safety and Operational Guide for Handling PD-0325901
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational protocols, and disposal of the MEK inhibitor PD-0325901.
This document provides critical safety and logistical information for the handling and use of PD-0325901, a selective, cell-permeable inhibitor of the MEK/ERK signaling pathway. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Handling
When handling PD-0325901, a thorough assessment of potential hazards is necessary to ensure the implementation of appropriate safety measures. The following personal protective equipment is recommended:
-
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage and Disposal
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area.
-
Refer to the manufacturer's instructions for specific storage temperature requirements.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the material to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ (Cell-free assay) | 0.33 nM | [1] |
| Inhibition of ERK phosphorylation in C26 cells | Potent | [2] |
| GI₅₀ in PTC cells (RET/PTC1) | 11 nmol/L | [3] |
| GI₅₀ in PTC cells (BRAF mutation) | 6.3 nmol/L | [3] |
Experimental Protocols
Inhibition of ERK1/2 Phosphorylation in Papillary Thyroid Carcinoma (PTC) Cells [3]
This protocol describes the assessment of PD-0325901's ability to inhibit the phosphorylation of ERK1/2 in PTC cells.
Methodology:
-
Culture PTC cells (K2 and TPC-1 cell lines) to the desired confluency.
-
Treat the cells with varying concentrations of PD-0325901 (e.g., 1 nmol/L, 10 nmol/L) for a specified duration (e.g., 1 hour).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate protein lysates via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the relative levels of p-ERK1/2 compared to total ERK1/2.
Signaling Pathway and Experimental Workflow
PD-0325901 is a potent and selective inhibitor of MEK1 and MEK2, key components of the Ras/Raf/MEK/ERK signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival.
Caption: The Ras/Raf/MEK/ERK signaling pathway and the inhibitory action of PD-0325901 on MEK1/2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
